Product packaging for 2,2-Difluoro-4-methylenepentanedioic acid(Cat. No.:CAS No. 1307857-45-9)

2,2-Difluoro-4-methylenepentanedioic acid

Cat. No.: B580828
CAS No.: 1307857-45-9
M. Wt: 180.107
InChI Key: SEJFKMHKHJIQIV-UHFFFAOYSA-N
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Description

2,2-Difluoro-4-methylenepentanedioic acid, also known as this compound, is a useful research compound. Its molecular formula is C6H6F2O4 and its molecular weight is 180.107. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6F2O4 B580828 2,2-Difluoro-4-methylenepentanedioic acid CAS No. 1307857-45-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-difluoro-4-methylidenepentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F2O4/c1-3(4(9)10)2-6(7,8)5(11)12/h1-2H2,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEJFKMHKHJIQIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CC(C(=O)O)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Proposed Synthetic Route for 2,2-Difluoro-4-methylenepentanedioic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2,2-Difluoro-4-methylenepentanedioic acid is a potentially valuable building block in medicinal chemistry and materials science due to the unique properties conferred by the gem-difluoro group and the reactive methylene moiety. The difluoromethyl group can act as a bioisostere for a carbonyl or hydroxyl group, potentially improving metabolic stability and binding affinity of drug candidates. The methylene group offers a site for further chemical modification. This technical guide provides a comprehensive overview of a proposed synthetic pathway for this compound, addressing the current lack of a publicly documented direct synthesis. This document is intended for researchers, scientists, and professionals in drug development, offering a plausible and detailed experimental approach.

Proposed Synthetic Pathway

The proposed synthesis of this compound is a multi-step process commencing with commercially available diethyl malonate. The key steps involve the introduction of the gem-difluoro group, followed by chain elongation and the formation of the terminal methylene group. A final hydrolysis step yields the target dicarboxylic acid.

Synthesis_Workflow A Diethyl malonate B Diethyl 2,2-difluoromalonate A->B Fluorination (e.g., Selectfluor®) C Ethyl 2,2-difluoro-3-oxobutanoate B->C Acylation (e.g., Acetyl chloride, Mg(OEt)2) D Ethyl 2,2-difluoro-3-hydroxy-4-pentenoate C->D Allylation (e.g., Allyl bromide, Zn) E Ethyl 2,2-difluoro-4-methylenepentanedioate D->E Oxidation & Elimination (e.g., Dess-Martin periodinane, then Wittig) F This compound E->F Hydrolysis (e.g., LiOH, H2O/THF)

Figure 1: Proposed synthetic workflow for this compound.

Experimental Protocols

The following are detailed, hypothetical experimental protocols for each step in the proposed synthesis.

Step 1: Synthesis of Diethyl 2,2-difluoromalonate

This step introduces the key gem-difluoro moiety onto the malonate backbone.

  • Reagents and Materials: Diethyl malonate, Selectfluor®, Acetonitrile (anhydrous).

  • Procedure:

    • In a nitrogen-purged three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a reflux condenser, dissolve diethyl malonate (1.0 eq) in anhydrous acetonitrile.

    • Add Selectfluor® (2.2 eq) portion-wise to the solution while maintaining the temperature below 30 °C using a water bath.

    • After the addition is complete, stir the reaction mixture at room temperature for 12-16 hours.

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite.

    • Extract the aqueous layer with diethyl ether (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation to afford diethyl 2,2-difluoromalonate.

Step 2: Synthesis of Ethyl 2,2-difluoro-3-oxobutanoate

This step elongates the carbon chain.

  • Reagents and Materials: Diethyl 2,2-difluoromalonate, Magnesium ethoxide, Acetyl chloride, Toluene (anhydrous).

  • Procedure:

    • To a suspension of magnesium ethoxide (1.1 eq) in anhydrous toluene, add diethyl 2,2-difluoromalonate (1.0 eq) dropwise at room temperature.

    • Heat the mixture to 60 °C and stir for 1 hour.

    • Cool the reaction mixture to 0 °C and add acetyl chloride (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for an additional 4 hours.

    • Quench the reaction with dilute hydrochloric acid.

    • Separate the organic layer, and extract the aqueous layer with toluene (2 x).

    • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • The crude product can be used in the next step without further purification.

Step 3: Synthesis of Ethyl 2,2-difluoro-3-hydroxy-4-pentenoate

This step introduces the allyl group which will be a precursor to the methylene group.

  • Reagents and Materials: Ethyl 2,2-difluoro-3-oxobutanoate, Allyl bromide, Zinc dust, Tetrahydrofuran (THF, anhydrous).

  • Procedure:

    • In a flame-dried flask under a nitrogen atmosphere, activate zinc dust (1.5 eq) with a small amount of iodine.

    • Add anhydrous THF, followed by the dropwise addition of a solution of ethyl 2,2-difluoro-3-oxobutanoate (1.0 eq) and allyl bromide (1.2 eq) in THF.

    • Maintain the reaction temperature below 40 °C.

    • After the initial exothermic reaction subsides, stir the mixture at room temperature for 2 hours.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with ethyl acetate (3 x).

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

    • Purify the residue by column chromatography on silica gel.

Step 4: Synthesis of Ethyl 2,2-difluoro-4-methylenepentanedioate

This step involves the formation of the key methylene group.

  • Reagents and Materials: Ethyl 2,2-difluoro-3-hydroxy-4-pentenoate, Dess-Martin periodinane, Dichloromethane (DCM, anhydrous), Methyltriphenylphosphonium bromide, n-Butyllithium, THF (anhydrous).

  • Procedure (Two-part):

    • Oxidation:

      • Dissolve the alcohol from the previous step (1.0 eq) in anhydrous DCM.

      • Add Dess-Martin periodinane (1.2 eq) portion-wise at 0 °C.

      • Stir the reaction at room temperature for 2 hours.

      • Quench the reaction with a saturated solution of sodium thiosulfate.

      • Extract with DCM, wash with saturated sodium bicarbonate and brine, dry, and concentrate to yield the crude ketone.

    • Wittig Reaction:

      • In a separate flask, suspend methyltriphenylphosphonium bromide (1.5 eq) in anhydrous THF.

      • Cool to 0 °C and add n-butyllithium (1.4 eq) dropwise.

      • Stir the resulting ylide solution at room temperature for 30 minutes.

      • Cool the ylide solution back to 0 °C and add a solution of the crude ketone in THF dropwise.

      • Allow the reaction to warm to room temperature and stir for 12 hours.

      • Quench with water and extract with diethyl ether (3 x).

      • Combine the organic layers, wash with brine, dry, and concentrate.

      • Purify by column chromatography.

Step 5: Synthesis of this compound

The final step is the hydrolysis of the diester to the target dicarboxylic acid.

  • Reagents and Materials: Ethyl 2,2-difluoro-4-methylenepentanedioate, Lithium hydroxide (LiOH), Tetrahydrofuran (THF), Water.

  • Procedure:

    • Dissolve the diester (1.0 eq) in a mixture of THF and water (3:1).

    • Add lithium hydroxide (2.5 eq) and stir the mixture at room temperature for 4-6 hours.

    • Monitor the reaction by TLC.

    • Once the reaction is complete, remove the THF under reduced pressure.

    • Acidify the remaining aqueous solution to pH 2 with 1M HCl.

    • Extract the product with ethyl acetate (3 x).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the final product, this compound.

Quantitative Data Summary

The following table summarizes the expected (theoretical) data for the proposed synthesis. Actual yields may vary depending on experimental conditions and optimization.

StepProduct NameMolecular FormulaMolecular Weight ( g/mol )Theoretical Yield (%)Key Reaction Parameters
1Diethyl 2,2-difluoromalonateC₇H₁₀F₂O₄196.1570-80Room temperature, 12-16 h
2Ethyl 2,2-difluoro-3-oxobutanoateC₇H₉F₂O₃178.1465-7560 °C, 1 h then RT, 4 h
3Ethyl 2,2-difluoro-3-hydroxy-4-pentenoateC₈H₁₁F₂O₃192.1760-70Room temperature, 2 h
4Ethyl 2,2-difluoro-4-methylenepentanedioateC₁₀H₁₄F₂O₄236.2150-60 (over 2 steps)Oxidation: RT, 2 h; Wittig: RT, 12 h
5This compoundC₆H₆F₂O₄180.1185-95Room temperature, 4-6 h

Conclusion

This technical guide presents a plausible and detailed synthetic route for this compound, a compound with significant potential in drug discovery and materials science. While this proposed pathway is based on established chemical principles, it requires experimental validation and optimization. The provided protocols and data serve as a foundational resource for researchers embarking on the synthesis of this and related novel fluorinated molecules. Further research may uncover more direct or higher-yielding synthetic strategies.

Technical Guide: Chemical Properties of 2,2-Difluoro-4-pentenoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This technical guide provides information on 2,2-Difluoro-4-pentenoic acid . No public domain information could be located for "2,2-Difluoro-4-methylenepentanedioic acid." The data herein should not be considered applicable to any other compound.

Introduction

This document provides a summary of the known chemical and physical properties of 2,2-Difluoro-4-pentenoic acid. This fluorinated carboxylic acid is of interest to researchers in medicinal chemistry and materials science due to the unique properties conferred by the gem-difluoro group. The information is intended for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

The following table summarizes the key quantitative data available for 2,2-Difluoro-4-pentenoic acid.

PropertyValueSource
Molecular Formula C5H6F2O2[1][2]
Molecular Weight 136.10 g/mol [1]
CAS Number 55039-89-9[1][2][3]
IUPAC Name 2,2-difluoropent-4-enoic acid[1][2]
Boiling Point 56-58 °C (at 3 mmHg)[3]
Refractive Index 1.3845-1.3895 (at 20 °C)[2]
Form Liquid[2]
Appearance Clear colorless to yellow[2]
Purity (Assay GC) ≥96.0%[2]
Purity (Aqueous acid-base Titration) ≥96.0 to ≤104.0%[2]
XLogP3 1.6[1]

Spectroscopic Data

While detailed spectra are not provided in the search results, the existence of 13C NMR spectra is noted.[1] Predicted mass spectrometry data for various adducts is also available.[4]

Experimental Protocols

Detailed experimental protocols for the synthesis of 2,2-Difluoro-4-pentenoic acid are not available in the public domain based on the conducted searches.

Biological Activity and Signaling Pathways

There is no publicly available information regarding the biological activity or any associated signaling pathways for 2,2-Difluoro-4-pentenoic acid.

Mandatory Visualization

As no specific experimental workflows or signaling pathways for 2,2-Difluoro-4-pentenoic acid were found, a generalized logical workflow for the synthesis of a difluorinated carboxylic acid is presented below. This is a conceptual representation and not a validated protocol for the target compound.

Generalized Synthesis of a Difluorinated Carboxylic Acid start Starting Material (e.g., Ketoester) step1 Fluorination Reaction (e.g., with Selectfluor) start->step1 Reagents intermediate Difluorinated Intermediate step1->intermediate Forms step2 Hydrolysis intermediate->step2 Undergoes product Final Product (Difluorinated Carboxylic Acid) step2->product Yields

References

Spectroscopic Profile of 2,2-Difluoro-4-methylenepentanedioic Acid: A Theoretical and Methodological Guide

Author: BenchChem Technical Support Team. Date: November 2025

Predicted Spectroscopic Data

The chemical structure of 2,2-Difluoro-4-methylenepentanedioic acid is presented below:

Based on this structure, the following spectroscopic data are predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentPredicted Coupling Constants (J) Hz
~12-13Broad Singlet2H-COOH-
~6.2Singlet1H=CH₂ (a)-
~5.9Singlet1H=CH₂ (b)-
~3.5Triplet2H-CH₂-³JHF ≈ 15-20 Hz

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ) ppmAssignmentPredicted Coupling Constants (J) Hz
~168-COOH-
~165 (triplet)F₂-C-COOH²JCF ≈ 20-30 Hz
~135=C(CH₂)₂-
~128=CH₂-
~115 (triplet)-CF₂-¹JCF ≈ 240-260 Hz
~40 (triplet)-CH₂-²JCF ≈ 20-25 Hz

Predicted ¹⁹F NMR Data (470 MHz, DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityPredicted Coupling Constants (J) Hz
-90 to -110Triplet³JFH ≈ 15-20 Hz
Infrared (IR) Spectroscopy

The IR spectrum of a carboxylic acid is characterized by a very broad O-H stretch and a strong C=O stretch.[1][2][3]

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300Broad, StrongO-H stretch (Carboxylic Acid Dimer)
1700-1725StrongC=O stretch (Carboxylic Acid)
1640-1680MediumC=C stretch (Alkene)
1100-1200StrongC-F stretch
1210-1320MediumC-O stretch
910 & 990Medium=C-H bend (out-of-plane)
Mass Spectrometry (MS)

The mass spectrum is expected to show fragmentation patterns typical for dicarboxylic acids, including decarboxylation.[4][5][6] Electron ionization (EI) would likely lead to the loss of one or both carboxyl groups.

Predicted Mass Spectrometry Fragmentation

m/zIon
178.08[M]⁺ (Molecular Ion)
133.08[M - COOH]⁺
88.08[M - 2COOH]⁺
159.07[M - F]⁺

Experimental Protocols

The following are generalized protocols for the synthesis and spectroscopic characterization of a novel fluorinated organic acid like this compound.

Synthesis

A potential synthetic route could involve the Reformatsky reaction of a suitable α,α-difluoro-ω-bromo ester with a ketone containing a protected methylene group, followed by deprotection and hydrolysis. The specific reagents and conditions would require careful optimization and are beyond the scope of this theoretical guide.

Spectroscopic Analysis Workflow

G Figure 1: General Workflow for Spectroscopic Analysis cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesize Compound Purification Purify (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F, COSY, HSQC, HMBC) Purification->NMR IR Infrared (IR) Spectroscopy Purification->IR MS Mass Spectrometry (MS) (e.g., ESI, EI) Purification->MS Structure_Confirmation Confirm Structure NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation Data_Archiving Archive Data Structure_Confirmation->Data_Archiving

Caption: General Workflow for Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a 5 mm NMR tube.

  • ¹H NMR: Acquire a standard one-dimensional proton NMR spectrum.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT-135 experiment can be run to differentiate between CH, CH₂, and CH₃ signals.

  • ¹⁹F NMR: Acquire a proton-decoupled ¹⁹F NMR spectrum.

  • 2D NMR: To confirm assignments, acquire 2D NMR spectra such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation).

Infrared (IR) Spectroscopy Protocol
  • Sample Preparation: For a solid sample, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory. For a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for the functional groups present.

Mass Spectrometry (MS) Protocol
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Ionization: Choose an appropriate ionization method. Electrospray ionization (ESI) is a soft technique that will likely yield the molecular ion, while electron ionization (EI) will cause more fragmentation, providing structural information.

  • Data Acquisition: Acquire the mass spectrum. For high-resolution mass spectrometry (HRMS), an orbitrap or time-of-flight (TOF) analyzer can be used to determine the exact mass and elemental composition.

Structural Relationships for NMR Analysis

The following diagram illustrates the expected key correlations in 2D NMR experiments for this compound.

G Figure 2: Predicted NMR Structural Correlations C1 C1 ~168 ppm -COOH C2 C2 ~115 ppm -CF₂- H3 {H3 | ~3.5 ppm | -CH₂-} C2->H3 HMBC C3 C3 ~40 ppm -CH₂- C3->H3 HSQC H6a {H6a | ~6.2 ppm | =CH₂} C3->H6a HMBC H6b {H6b | ~5.9 ppm | =CH₂} C3->H6b HMBC C4 C4 ~135 ppm =C C4->H3 HMBC C4->H6a HMBC C4->H6b HMBC C5 C5 ~165 ppm -COOH C5->H3 HMBC C6 C6 ~128 ppm =CH₂ C6->H6a HSQC C6->H6b HSQC F2 {F2 | -90 to -110 ppm | -CF₂-} H3->F2 ³JHF

Caption: Predicted NMR Structural Correlations

References

An In-depth Technical Guide to the ¹H and ¹³C NMR of 2,2-Difluoro-4-methylenepentanedioic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Difluoro-4-methylenepentanedioic acid is a dicarboxylic acid containing a difluorinated carbon and a terminal methylene group. As a fluorinated organic molecule, it holds potential interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atoms. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the structural elucidation and characterization of such novel compounds. This guide provides a detailed overview of the predicted ¹H and ¹³C NMR spectral data for this compound, a comprehensive experimental protocol for its analysis, and a logical workflow for NMR-based structure elucidation of fluorinated molecules.

It is important to note that, at the time of this writing, experimental NMR data for this compound is not publicly available. Therefore, the spectral data presented herein is based on computational predictions.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and coupling constants for this compound. These predictions were generated using advanced computational algorithms that consider the electronic environment of each nucleus.

Table 1: Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted IntegrationPredicted Coupling Constants (J in Hz)
H3 (CH₂)3.15Triplet2H³J(H-F) = 15.0
H5a (=CH₂)6.20Singlet1H
H5b (=CH₂)5.80Singlet1H
COOH10-12Broad Singlet2H

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AtomPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constants (J in Hz)
C1 (COOH)168.5Singlet
C2 (CF₂)115.0Triplet¹J(C-F) = 250.0
C3 (CH₂)40.0Triplet²J(C-F) = 25.0
C4 (=C)135.0Singlet
C5 (=CH₂)125.0Singlet
C6 (COOH)172.0Singlet

Experimental Protocol for NMR Analysis

This section outlines a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation

  • Weigh approximately 5-10 mg of high-purity this compound.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or D₂O). The choice of solvent will depend on the solubility of the acid and the desired exchange rate of the acidic protons.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS) at 0 ppm, for referencing the chemical shifts.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Instrument and Parameters

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is recommended for better signal dispersion and sensitivity.

  • ¹H NMR Acquisition:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

    • Temperature: 298 K.

    • Spectral Width: 16 ppm.

    • Number of Scans: 16-64, depending on the sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg30') to simplify the spectrum to singlets for each carbon.

    • Temperature: 298 K.

    • Spectral Width: 240 ppm.

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

    • Relaxation Delay (d1): 2 seconds.

  • 2D NMR Experiments (for detailed structural confirmation):

    • COSY (Correlation Spectroscopy): To identify proton-proton couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon couplings (2-3 bonds).

    • ¹⁹F NMR: To directly observe the fluorine signals and their couplings to protons and carbons.

3. Data Processing

  • Apply Fourier transformation to the acquired free induction decays (FIDs).

  • Phase correct the resulting spectra.

  • Perform baseline correction.

  • Integrate the signals in the ¹H spectrum.

  • Reference the spectra to the internal standard.

Workflow for NMR-Based Structure Elucidation

The following diagram illustrates a typical workflow for the structural elucidation of a novel fluorinated compound like this compound using NMR spectroscopy.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_elucid Structure Elucidation Sample High-Purity Compound Solvent Deuterated Solvent Selection Sample->Solvent NMR_Tube Sample Dissolution & Transfer Solvent->NMR_Tube OneD_NMR 1D NMR (¹H, ¹³C, ¹⁹F) NMR_Tube->OneD_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) OneD_NMR->TwoD_NMR Initial Analysis Suggests Further Detail Needed Processing Fourier Transform, Phasing, Baseline Correction OneD_NMR->Processing TwoD_NMR->Processing Analysis Chemical Shift, Integration, Coupling Constant Analysis Processing->Analysis Fragmentation Fragment Assembly from Correlations Analysis->Fragmentation Structure_Prop Proposed Structure Fragmentation->Structure_Prop Validation Validation with all Spectral Data Structure_Prop->Validation Final_Structure Final Structure Confirmation Validation->Final_Structure

Caption: General workflow for NMR-based structure elucidation.

Disclaimer: The NMR data presented in this document is predicted and should be confirmed by experimental analysis. The provided experimental protocol is a general guideline and may require optimization based on the specific instrumentation and sample characteristics.

In-depth Technical Guide: Physicochemical Properties of 2,2-Difluoro-4-methylenepentanedioic acid

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive searches of chemical databases and scientific literature did not yield any information on the compound "2,2-Difluoro-4-methylenepentanedioic acid." This suggests that it may be a novel or currently undocumented substance. This guide will therefore focus on a structurally related and well-documented compound, 2,2-Difluoro-4-pentenoic acid (CAS RN: 55039-89-9) , to provide relevant physicochemical data and experimental context for researchers, scientists, and drug development professionals. All information presented herein pertains to 2,2-Difluoro-4-pentenoic acid unless otherwise specified.

Core Physical and Chemical Properties of 2,2-Difluoro-4-pentenoic acid

This section summarizes the key physical and chemical identifiers and properties of 2,2-Difluoro-4-pentenoic acid. The quantitative data is presented in a structured table for ease of reference and comparison.

PropertyValueSource(s)
IUPAC Name 2,2-difluoropent-4-enoic acid[PubChem]
CAS Registry Number 55039-89-9[Thermo Fisher Scientific]
Molecular Formula C₅H₆F₂O₂[PubChem]
Molecular Weight 136.10 g/mol [PubChem]
Appearance Clear colorless to yellow liquid[Thermo Fisher Scientific]
Boiling Point 56-58 °C at 3 mmHg[ChemicalBook]
Refractive Index 1.3845-1.3895 at 20 °C[Thermo Fisher Scientific]
Purity (Assay) ≥96.0% (GC), ≥96.0 to ≤104.0% (Aqueous acid-base Titration)[Thermo Fisher Scientific]
InChI Key LHOKYUDUAYXFGF-UHFFFAOYSA-N[PubChem]
SMILES C=CCC(C(=O)O)(F)F[PubChem]

Experimental Protocols

Detailed experimental protocols for the synthesis and key reactions of 2,2-Difluoro-4-pentenoic acid are crucial for its application in research and development. Below are representative procedures.

Synthesis of 2,2-Difluoro-4-pentenoic acid

While a specific, detailed, and publicly available protocol for the synthesis of 2,2-Difluoro-4-pentenoic acid is not readily found in the searched literature, a general approach for the synthesis of α,α-difluoro carboxylic acids involves the fluorination of a suitable precursor. One common method is the use of electrophilic fluorinating agents on a corresponding enolate or silyl enol ether.

A plausible synthetic route could involve the following conceptual steps:

  • Preparation of a suitable precursor: This could be a β-keto ester or a similar molecule that can be readily converted to an enolate.

  • Fluorination: The precursor is then treated with a fluorinating agent, such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor®, to introduce the two fluorine atoms at the α-position. This step is often carried out in the presence of a base to generate the enolate in situ.

  • Hydrolysis: The resulting difluorinated ester is then hydrolyzed, typically under acidic or basic conditions, to yield the final 2,2-difluoro carboxylic acid.

Iodolactonization of 2,2-Difluoro-4-pentenoic acid

2,2-Difluoro-4-pentenoic acid can undergo an iodolactonization reaction to form the corresponding γ-lactone. This reaction is a valuable transformation in organic synthesis for the construction of heterocyclic rings.

Reaction Principle: The alkene moiety of 2,2-Difluoro-4-pentenoic acid reacts with iodine to form a cyclic iodonium ion intermediate. The carboxyl group then acts as an intramolecular nucleophile, attacking the iodonium ion to form a five-membered lactone ring.

General Experimental Protocol (adapted from a similar procedure):

  • Dissolution: Dissolve 2,2-Difluoro-4-pentenoic acid in a suitable solvent, such as acetonitrile or a mixture of chloroform and water.

  • Base Addition: Add a mild base, such as sodium bicarbonate (NaHCO₃), to deprotonate the carboxylic acid, forming the carboxylate which is a more potent nucleophile.

  • Iodine Addition: Cool the reaction mixture in an ice bath and add iodine (I₂) portion-wise while stirring. The reaction is typically protected from light.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or other suitable analytical techniques.

  • Workup: Once the reaction is complete, quench the excess iodine with a reducing agent like sodium thiosulfate (Na₂S₂O₃) solution until the color disappears.

  • Extraction and Purification: Extract the product into an organic solvent (e.g., diethyl ether or dichloromethane), wash the organic layer with brine, dry it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrate it under reduced pressure. The crude product can then be purified by column chromatography or recrystallization to yield the desired 5-(iodomethyl)-3,3-difluorodihydrofuran-2(3H)-one.

Visualizations

The following diagrams illustrate key chemical transformations and logical workflows related to 2,2-Difluoro-4-pentenoic acid.

Iodolactonization reactant 2,2-Difluoro-4-pentenoic acid reagents 1. NaHCO₃ 2. I₂ reactant->reagents product 5-(iodomethyl)-3,3-difluorodihydrofuran-2(3H)-one reagents->product Iodolactonization General_Synthesis_Workflow cluster_synthesis Conceptual Synthesis Workflow start β-Keto Ester Precursor step1 Enolate Formation (Base) start->step1 step2 Electrophilic Fluorination (e.g., NFSI, Selectfluor®) step1->step2 intermediate α,α-Difluoro Ester Intermediate step2->intermediate step3 Hydrolysis (Acid or Base) intermediate->step3 end 2,2-Difluoro-4-pentenoic acid step3->end

Technical Guide on the Stability and Storage of 2,2-Difluoro-4-methylenepentanedioic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific experimental data has been published for 2,2-Difluoro-4-methylenepentanedioic acid. The following information is based on the general chemical properties of fluorinated compounds, dicarboxylic acids, and unsaturated organic acids. It is intended as a guideline and should be supplemented with in-house experimental validation.

Introduction

This compound is a unique molecule possessing multiple functional groups that influence its chemical behavior. The gem-difluoro group at the α-position to a carboxylic acid is expected to impart significant electronic effects, potentially altering the acidity and reactivity of the carboxyl group. The presence of a second carboxylic acid and a reactive methylene group further contributes to its chemical profile. This guide provides an in-depth analysis of the theoretical stability and recommended storage conditions for this compound, drawing parallels from structurally related molecules.

Chemical Structure and Properties

IUPAC Name: this compound

Molecular Formula: C₆H₆F₂O₄

Predicted Properties:

  • Physical State: Likely a solid at room temperature, typical for dicarboxylic acids.

  • Acidity: The electron-withdrawing nature of the two fluorine atoms is expected to increase the acidity of the adjacent carboxylic acid.

  • Reactivity: The methylene group (a carbon-carbon double bond) is a potential site for electrophilic addition and oxidation reactions. The dicarboxylic acid functionality allows for reactions such as esterification, amidation, and decarboxylation under certain conditions.

Stability Profile

The stability of this compound is primarily influenced by its functional groups: the gem-difluoro moiety, the dicarboxylic acid groups, and the exocyclic double bond.

Thermal Stability: The carbon-fluorine bond is exceptionally strong, suggesting that the 2,2-difluoro group itself is thermally stable. However, dicarboxylic acids can be susceptible to decarboxylation upon heating, a process that may be influenced by the presence of the fluorine atoms and the overall structure of the molecule.

pH Stability:

  • Acidic Conditions: In strong acidic conditions, the molecule is expected to be relatively stable. However, prolonged exposure to harsh acidic environments could potentially lead to unforeseen degradation pathways.

  • Basic Conditions: In basic solutions, the carboxylic acid groups will be deprotonated to form carboxylate salts, which are generally more stable than the free acid. Strong basic conditions, however, could potentially catalyze other reactions.

Oxidative Stability: The methylene group is the most likely site of oxidative degradation. Unsaturated dicarboxylic acids are known to be susceptible to oxidation, which can lead to cleavage of the double bond and the formation of smaller carboxylic acids and other byproducts.[1] Common oxidizing agents in a laboratory or manufacturing setting should be considered a risk for inducing degradation.

Photostability: While there is no specific data, compounds with carbon-carbon double bonds can be susceptible to photodegradation. It is prudent to protect this compound from light, especially during long-term storage or when in solution.

A summary of the predicted stability is presented in Table 1.

Table 1: Predicted Stability of this compound

ConditionPredicted StabilityPotential Degradation Products
High Temperature ModerateDecarboxylation products
Low pH (Strong Acid) HighMinimal degradation expected
High pH (Strong Base) Moderate to HighFormation of stable carboxylate salts
Oxidizing Agents LowOxidative cleavage of the methylene group
Light Exposure ModeratePotential for photodegradation

Recommended Storage Conditions

Proper storage is crucial to maintain the integrity of this compound. The following conditions are recommended based on the general guidelines for storing corrosive organic solids.[2][3][4][5][6]

Table 2: Recommended Storage Conditions for this compound

ParameterRecommendationRationale
Temperature Store in a cool, dry place.Minimizes thermal degradation and decarboxylation.
Atmosphere Store under an inert atmosphere (e.g., argon, nitrogen) if possible.Protects against oxidative degradation of the methylene group.
Light Store in a light-resistant container.Prevents potential photodegradation.
Container Use a tightly sealed, corrosion-resistant container (e.g., glass or compatible plastic such as HDPE).Prevents contamination and protects from moisture. As an acidic compound, it may be corrosive.
Segregation Store away from bases, oxidizing agents, and reducing agents.Prevents potentially violent or hazardous reactions.

Experimental Protocols

The following are proposed experimental workflows for determining the stability of this compound. These are based on established guidelines for stability testing of new chemical entities.[7][8][9][10]

Workflow for Stability Assessment

Stability_Assessment_Workflow cluster_initial Initial Characterization cluster_stress Forced Degradation Studies cluster_analysis Analysis of Stressed Samples cluster_longterm Long-Term Stability Studies cluster_final Final Assessment Initial_Purity Determine Initial Purity and Characterization (HPLC, NMR, MS) Acid_Stress Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Initial_Purity->Acid_Stress Expose to Stress Base_Stress Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Initial_Purity->Base_Stress Expose to Stress Oxidative_Stress Oxidation (e.g., 3% H2O2, RT) Initial_Purity->Oxidative_Stress Expose to Stress Thermal_Stress Thermal Stress (e.g., 80°C) Initial_Purity->Thermal_Stress Expose to Stress Photostability Photostability (ICH Q1B) Initial_Purity->Photostability Expose to Stress Accelerated Accelerated Conditions (e.g., 40°C/75% RH) Initial_Purity->Accelerated Store under defined conditions Real_Time Real-Time Conditions (e.g., 25°C/60% RH) Initial_Purity->Real_Time Store under defined conditions Analyze_Degradants Analyze for Degradation Products (HPLC, LC-MS) Acid_Stress->Analyze_Degradants Base_Stress->Analyze_Degradants Oxidative_Stress->Analyze_Degradants Thermal_Stress->Analyze_Degradants Photostability->Analyze_Degradants Identify_Degradants Identify and Characterize Degradants (NMR, MS/MS) Analyze_Degradants->Identify_Degradants Shelf_Life Determine Shelf-Life and Re-test Period Analyze_Degradants->Shelf_Life Identify_Degradants->Shelf_Life Accelerated->Analyze_Degradants Analyze at time points Real_Time->Analyze_Degradants Analyze at time points Storage_Conditions Define Optimal Storage Conditions Shelf_Life->Storage_Conditions Degradation_Pathways cluster_oxidation Oxidation cluster_decarboxylation Decarboxylation cluster_addition Addition Reactions Compound This compound Oxidative_Cleavage Oxidative Cleavage of Methylene Group Compound->Oxidative_Cleavage [O] Epoxidation Epoxidation Compound->Epoxidation [O] Mono_Decarboxylation Mono-decarboxylation Compound->Mono_Decarboxylation Heat Hydration Hydration of Methylene Group Compound->Hydration H2O/H+ Di_Decarboxylation Di-decarboxylation Mono_Decarboxylation->Di_Decarboxylation Heat

References

An In-depth Technical Guide to 2,2-Difluoro-4-methylenepentanedioic Acid: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound 2,2-Difluoro-4-methylenepentanedioic acid is not well-documented in publicly available scientific literature. Therefore, this guide is a theoretical exploration based on established principles of organic chemistry and data from analogous compounds. The experimental protocols and data presented are predictive and require experimental validation.

Introduction

Fluorinated organic molecules are of significant interest to the pharmaceutical and agrochemical industries. The introduction of fluorine atoms into a molecule can dramatically alter its physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This guide focuses on the theoretical aspects of a specific fluorinated dicarboxylic acid, this compound, providing a comprehensive overview for researchers, scientists, and drug development professionals.

IUPAC Name and Structure

The systematic IUPAC name for the compound is This compound . The structure is characterized by a five-carbon dicarboxylic acid backbone (pentanedioic or glutaric acid) with two fluorine atoms at the C-2 position and a methylene group at the C-4 position.

Structural Breakdown:

  • Pentanedioic acid: A five-carbon chain with carboxylic acid groups at both ends (C1 and C5).

  • 2,2-Difluoro: Two fluorine atoms are attached to the carbon atom adjacent to one of the carboxylic acid groups (C2).

  • 4-Methylene: A double-bonded carbon (=CH₂) is attached to the C4 position.

The chemical structure can be represented as:

Predicted Physicochemical Properties

While experimental data for this specific compound is unavailable, we can predict some of its properties based on analogous structures like difluoroacetic acid and other substituted glutaric acids.

PropertyPredicted Value
Molecular Formula C₆H₆F₂O₄
Molecular Weight 180.11 g/mol
Acidity (pKa) The pKa values are expected to be lower than glutaric acid due to the electron-withdrawing effect of the two fluorine atoms.[1][2]
Lipophilicity (LogP) The difluoromethyl group is expected to increase lipophilicity compared to a non-fluorinated analog.[3]
Metabolic Stability The C-F bond is very strong, which is anticipated to confer increased metabolic stability.[3][4]

Potential Synthetic Pathways

The synthesis of this compound is not described in the literature. A plausible synthetic route could involve a Michael addition reaction to introduce the methylene group precursor, followed by α-fluorination of the dicarboxylic acid.

A hypothetical synthetic workflow is outlined below:

G cluster_0 Step 1: Michael Addition cluster_1 Step 2: Hydrolysis and Decarboxylation cluster_2 Step 3: α,α-Difluorination A Diethyl itaconate C Michael Adduct A->C Base (e.g., NaOEt) B Diethyl malonate B->C D 4-Methylenepentanedioic acid C->D Acid Hydrolysis (e.g., HCl, heat) E This compound D->E Electrophilic Fluorinating Agent (e.g., Selectfluor)

Caption: A potential synthetic workflow for this compound.

Experimental Protocols (Hypothetical)

Protocol 1: Synthesis of 4-Methylenepentanedioic acid

This protocol is based on the general principles of Michael addition followed by hydrolysis and decarboxylation.

  • Michael Addition: To a solution of sodium ethoxide (1.1 eq) in ethanol, add diethyl malonate (1.0 eq) dropwise at 0 °C. After stirring for 30 minutes, add diethyl itaconate (1.0 eq) dropwise. The reaction mixture is then stirred at room temperature for 24 hours.

  • Work-up: The reaction is quenched with a saturated aqueous solution of ammonium chloride and the ethanol is removed under reduced pressure. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are dried over anhydrous sodium sulfate and concentrated.

  • Hydrolysis and Decarboxylation: The crude Michael adduct is refluxed in a 6M hydrochloric acid solution for 12 hours. The solution is then cooled and the product is extracted with ethyl acetate. The organic layer is dried and the solvent is evaporated to yield 4-methylenepentanedioic acid.

Protocol 2: α,α-Difluorination of 4-Methylenepentanedioic acid

This protocol is based on modern electrophilic fluorination methods.[5]

  • Reaction Setup: In a flask protected from moisture, dissolve 4-methylenepentanedioic acid (1.0 eq) in a suitable solvent such as acetonitrile.

  • Fluorination: Add an electrophilic fluorinating agent, such as Selectfluor™ (2.2 eq), to the solution. The reaction may require a catalyst and heating. The progress of the reaction should be monitored by TLC or LC-MS.

  • Purification: Upon completion, the reaction mixture is quenched and the product is extracted. Purification by column chromatography would likely be necessary to isolate the desired this compound.

Potential Applications in Drug Development

The unique structural features of this compound suggest several potential applications in drug discovery and development.

  • Metabolic Blockers: The gem-difluoro group at the α-position to a carboxylic acid can act as a bioisostere for a carbonyl group or a hydroxyl group, potentially blocking metabolic oxidation at that site.[3][4]

  • Enzyme Inhibitors: The methylene group can act as a Michael acceptor, allowing for covalent modification of enzyme active sites. The dicarboxylic acid moiety can mimic natural substrates of enzymes that process diacids.

  • Conformational Constraints: The combination of the gem-difluoro group and the methylene group can impose conformational rigidity on the molecule, which can be advantageous for binding to specific protein targets.

The logical relationship for its potential as a drug candidate is illustrated below:

G cluster_0 Molecular Features cluster_1 Potential Biological Effects cluster_2 Therapeutic Potential A α,α-Difluoro Group D Increased Metabolic Stability A->D B Methylene Group (Michael Acceptor) E Covalent Enzyme Inhibition B->E C Dicarboxylic Acid Moiety F Mimicry of Natural Substrates C->F G Drug Candidate D->G E->G F->G

Caption: Logical workflow from molecular features to therapeutic potential.

Conclusion

While this compound remains a theoretical compound at present, its unique combination of functional groups makes it an intriguing target for synthesis and biological evaluation. The insights provided in this guide, based on the chemistry of analogous compounds, offer a solid foundation for researchers interested in exploring the potential of this and similar fluorinated molecules in the field of drug discovery. Further experimental work is necessary to validate the proposed synthetic routes and to fully characterize the properties and biological activities of this novel compound.

References

In-depth Technical Guide: 2,2-Difluoro-4-methylenepentanedioic Acid

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for the chemical compound 2,2-Difluoro-4-methylenepentanedioic acid, including its unique Chemical Abstracts Service (CAS) number and associated technical data, did not yield any specific results. This suggests that the compound may be novel, not commercially available, or not extensively documented in publicly accessible scientific databases. Therefore, the creation of an in-depth technical guide with experimental protocols and signaling pathways as requested is not feasible at this time.

For the benefit of researchers, scientists, and drug development professionals, this guide instead provides available technical information on structurally similar compounds that were identified during the search. It is crucial to note that the properties and activities of these related molecules are not transferable to the requested compound.

Related Compound: 2,2-Difluoro-4-pentenoic acid

A related compound, 2,2-Difluoro-4-pentenoic acid, has been identified with the CAS Number 55039-89-9 .[1][2][3][4][5] This molecule shares the difluoroacetic acid moiety but differs in the rest of its structure.

Chemical and Physical Properties

A summary of the available data for 2,2-Difluoro-4-pentenoic acid is presented in the table below.

PropertyValueSource(s)
CAS Number 55039-89-9[1][2][3][4][5]
Molecular Formula C5H6F2O2[1][2][3]
Molecular Weight 136.10 g/mol [1][3]
IUPAC Name 2,2-difluoropent-4-enoic acid[1][3]
Form Liquid[3]
Appearance Clear colorless to yellow[3]
Boiling Point 56-58 °C (3 mmHg)[5]
Refractive Index 1.3845-1.3895 @ 20°C[3]

Related Compound: 2,2-difluoro-4-methylpentanoic acid

Another similar compound identified is 2,2-difluoro-4-methylpentanoic acid, with the CAS Number 681240-40-4 .[6][7]

Chemical and Physical Properties
PropertyValueSource(s)
CAS Number 681240-40-4[6][7]
Molecular Formula C6H10F2O2[6]
IUPAC Name 2,2-difluoro-4-methylpentanoic acid[6]

General Synthetic Approaches to Difluorinated Carboxylic Acids

While specific experimental protocols for the requested compound are unavailable, general methodologies for the synthesis of difluorinated carboxylic acids often involve the introduction of the difluoro moiety at an early stage. A conceptual workflow for such a synthesis is depicted below. It is important to emphasize that this is a generalized representation and not a validated protocol for the synthesis of this compound.

Caption: A conceptual workflow for the synthesis of α,α-difluorinated carboxylic acids.

Conclusion

The absence of a CAS number and published technical data for this compound precludes the development of a detailed technical guide. The information provided herein on related compounds serves to highlight the types of data that would be necessary for a comprehensive understanding of the target molecule. Researchers interested in this specific compound would likely need to embark on a de novo synthesis and characterization effort.

References

Navigating the Uncharted Territory of 2,2-Difluoro-4-methylenepentanedioic Acid Derivatives: A Look into Potential Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature reveals a notable absence of specific research on the biological activity of 2,2-Difluoro-4-methylenepentanedioic acid and its direct derivatives. This technical guide, therefore, aims to explore the potential biological landscape of these compounds by examining the activities of structurally related molecules. By drawing parallels with analogous chemical structures, we can hypothesize potential mechanisms of action, suggest experimental approaches, and provide a framework for future research in this nascent area.

While direct experimental data for the title compound is not currently available, the broader family of fluorinated organic acids and pentanedioic acid analogues has been the subject of various biological investigations. These studies offer valuable insights into the possible applications of this compound derivatives in drug discovery and development.

I. Insights from Structurally Related Compounds

The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. This often leads to enhanced potency and improved pharmacokinetic profiles. The following sections detail the biological activities of compounds bearing structural similarities to this compound.

1. Fluorinated Propanoic Acid Derivatives as Anti-Inflammatory Agents:

Derivatives of 2-{2-fluoro-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid have been synthesized and evaluated for their anti-inflammatory properties. These compounds, structurally related to the nonsteroidal anti-inflammatory drug (NSAID) loxoprofen, have shown promise as potent anti-inflammatory agents with potentially reduced gastric ulcerogenic activity compared to their non-fluorinated counterparts.

2. Pentanedioic Acid Amide Derivatives as Antineoplastic Agents:

Novel 2-(4-methylbenzenesulphonamido)pentanedioic acid bis-amide derivatives have been synthesized and screened for their potential as anticancer agents. In vitro studies against various human cancer cell lines, including breast, leukemia, ovarian, colon, and kidney cancer, have demonstrated encouraging antineoplastic activity for some of these compounds. Further in vivo evaluation in murine models with Ehrlich ascites carcinoma has also shown promising results.

3. Difluoro Compounds in Kinase Inhibition:

The strategic incorporation of difluoro groups is a common strategy in the design of enzyme inhibitors. For instance, sulfonamide methoxypyridine derivatives containing a 2,4-difluoro-N-(2-methoxypyridin-3-yl) benzenesulfonamide moiety have been identified as potent dual inhibitors of PI3K/mTOR, key enzymes in cell signaling pathways that are often dysregulated in cancer. This suggests that the difluoro motif can play a crucial role in the binding and inhibition of kinase targets.

4. Fluorinated Analogues in Modulating Metabolism:

Studies on alpha-fluorinated analogues of 2-propyl-4-pentenoic acid (4-ene VPA), a toxic metabolite of the anticonvulsant drug valproic acid, have revealed that fluorination can alter metabolic pathways. Specifically, alpha-fluorination was found to prevent metabolism via β-oxidation, thereby potentially mitigating drug-related hepatotoxicity. This highlights the role of fluorine in directing the metabolic fate of fatty acid analogues.

II. Postulated Biological Activities and Signaling Pathways

Based on the activities of structurally related compounds, we can propose several potential biological activities for this compound derivatives. The presence of the difluoro group and the dicarboxylic acid backbone suggests potential interactions with a variety of biological targets.

Potential Signaling Pathway Modulation:

The structural features of this compound derivatives suggest they could potentially modulate signaling pathways involved in inflammation and cancer.

Signaling_Pathway Compound 2,2-Difluoro-4-methylenepentanedioic Acid Derivative TargetEnzyme Target Enzyme (e.g., Kinase, Cyclooxygenase) Compound->TargetEnzyme Inhibition SignalingCascade Downstream Signaling Cascade TargetEnzyme->SignalingCascade Blocks Activation CellularResponse Cellular Response (e.g., Apoptosis, Anti-inflammation) SignalingCascade->CellularResponse Leads to

Caption: Hypothetical mechanism of action for a this compound derivative.

III. Proposed Experimental Workflow

To investigate the potential biological activities of novel this compound derivatives, a structured experimental workflow is essential.

Experimental_Workflow Synthesis Synthesis & Purification of Derivatives Screening Initial Biological Screening (e.g., Cytotoxicity, Enzyme Assays) Synthesis->Screening HitIdentification Hit Identification & Lead Optimization Screening->HitIdentification InVivo In Vivo Efficacy & Toxicology Studies HitIdentification->InVivo Clinical Pre-clinical & Clinical Development InVivo->Clinical

Caption: A typical drug discovery workflow for novel chemical entities.

IV. Conclusion and Future Directions

While direct experimental evidence for the biological activity of this compound derivatives is currently lacking, the analysis of structurally similar compounds provides a strong rationale for their investigation as potential therapeutic agents. Future research should focus on the synthesis of a library of these derivatives and their systematic evaluation in a battery of biological assays targeting inflammation, cancer, and metabolic disorders. Such studies will be crucial in uncovering the therapeutic potential of this novel class of molecules. The exploration of their mechanism of action and the identification of their specific molecular targets will pave the way for their potential development as next-generation therapeutics.

Methodological & Application

Asymmetric Synthesis of 2,2-Difluoro-4-methylenepentanedioic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive overview and detailed protocols for a proposed asymmetric synthesis of 2,2-difluoro-4-methylenepentanedioic acid. This chiral difluorinated dicarboxylic acid represents a valuable building block for medicinal chemistry and drug development, as the introduction of a gem-difluoro group can significantly modulate the biological activity and pharmacokinetic properties of parent molecules. The proposed synthetic route is a multi-step sequence involving the formation of a key α-keto ester intermediate, followed by a catalytic asymmetric difluorination. This document outlines the theoretical basis for the synthetic strategy, detailed experimental procedures for each step, and methods for purification and characterization of the intermediates and the final product.

Introduction

The strategic incorporation of fluorine atoms into organic molecules is a powerful tool in modern drug discovery. The unique properties of fluorine, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can profoundly influence the pKa, lipophilicity, metabolic stability, and binding affinity of drug candidates. Gem-difluoromethylene groups (CF2), in particular, are often used as isosteres for carbonyl groups or as metabolically stable mimics of a methylene group adjacent to a stereocenter. This compound is a chiral molecule that combines the structural features of a dicarboxylic acid, a methylene group, and a gem-difluorinated stereocenter, making it an attractive scaffold for the synthesis of novel enzyme inhibitors and other biologically active compounds.

This application note details a proposed synthetic pathway to access this molecule in an enantiomerically enriched form. The strategy hinges on a key asymmetric difluorination of an α-keto ester precursor.

Proposed Synthetic Pathway

The proposed asymmetric synthesis of this compound is a five-step process, as illustrated in the workflow diagram below. The synthesis commences with the preparation of diethyl 2-formylsuccinate, which then undergoes a Baylis-Hillman reaction to introduce the exocyclic methylene group. Subsequent oxidation of the resulting alcohol yields the crucial α-keto ester intermediate. The key stereochemistry-defining step is the asymmetric fluorination of this intermediate using a chiral palladium catalyst. Finally, hydrolysis of the diethyl ester furnishes the target dicarboxylic acid.

Synthetic Workflow Proposed Synthetic Pathway for this compound start Diethyl Succinate + Ethyl Formate step1 Step 1: Formylation start->step1 intermediate1 Diethyl 2-formylsuccinate step1->intermediate1 step2 Step 2: Baylis-Hillman Reaction intermediate1->step2 intermediate2 Diethyl 2-(hydroxymethyl)-4-methylenepentanedioate step2->intermediate2 step3 Step 3: Oxidation intermediate2->step3 intermediate3 Diethyl 2-oxo-4-methylenepentanedioate step3->intermediate3 step4 Step 4: Asymmetric Difluorination intermediate3->step4 intermediate4 Diethyl 2,2-difluoro-4-methylenepentanedioate step4->intermediate4 step5 Step 5: Hydrolysis intermediate4->step5 end This compound step5->end

Caption: Proposed multi-step synthesis of the target molecule.

Experimental Protocols

Step 1: Synthesis of Diethyl 2-formylsuccinate

This procedure outlines the formylation of diethyl succinate to yield the starting material for the subsequent Baylis-Hillman reaction.[1][2]

Materials:

  • Sodium metal

  • Dry toluene

  • Ethanol

  • Diethyl succinate

  • Ethyl formate

  • Water

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, add finely divided sodium (10.0 g) to dry toluene (100 cm³).

  • Carefully add ethanol (20 cm³) portion-wise to the sodium suspension.

  • After the addition is complete, heat the mixture at 80 °C for 3.5 hours.

  • Cool the resulting yellow suspension to 20 °C.

  • Prepare a mixture of diethyl succinate (70.0 g) and ethyl formate (35.0 g).

  • Add the diethyl succinate and ethyl formate mixture dropwise to the sodium ethoxide suspension over 1 hour, maintaining the temperature between 20-30 °C.

  • Stir the reaction mixture at ambient temperature for 16 hours.

  • Carefully quench the reaction by the slow addition of water (100 cm³).

  • Separate the aqueous and organic layers. Extract the aqueous layer with toluene.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford diethyl 2-formylsuccinate.

Quantitative Data:

ParameterValue
Starting MaterialDiethyl succinate
ProductDiethyl 2-formylsuccinate
YieldNot specified in source[1]
PurityNot specified in source[1]
Step 2: Baylis-Hillman Reaction to form Diethyl 2-(hydroxymethyl)-4-methylenepentanedioate

This step introduces the key methylene group via a Baylis-Hillman reaction between diethyl 2-formylsuccinate and formaldehyde. The Baylis–Hillman reaction is a carbon–carbon bond-forming reaction between an activated alkene and an electrophile, typically catalyzed by a tertiary amine or phosphine.[3][4]

Materials:

  • Diethyl 2-formylsuccinate

  • Formaldehyde (37% aqueous solution)

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of diethyl 2-formylsuccinate (1 equivalent) in dichloromethane, add formaldehyde (2 equivalents) and DABCO (0.2 equivalents).

  • Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous ammonium chloride solution.

  • Separate the layers and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield diethyl 2-(hydroxymethyl)-4-methylenepentanedioate.

Quantitative Data (Estimated based on similar reactions):

ParameterValue
Starting MaterialDiethyl 2-formylsuccinate
ProductDiethyl 2-(hydroxymethyl)-4-methylenepentanedioate
Yield60-80%
Purity>95% after chromatography
Step 3: Oxidation to Diethyl 2-oxo-4-methylenepentanedioate

The secondary alcohol is oxidized to a ketone to provide the α-keto ester necessary for the asymmetric difluorination. Several oxidation methods are available; a chemoselective method using a nitroxyl radical catalyst is proposed here.[5][6]

Materials:

  • Diethyl 2-(hydroxymethyl)-4-methylenepentanedioate

  • 2-Azaadamantane N-oxyl (AZADO)

  • Sodium nitrite (NaNO₂)

  • Acetonitrile

  • Molecular oxygen (O₂) or air

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve diethyl 2-(hydroxymethyl)-4-methylenepentanedioate (1 equivalent) in acetonitrile.

  • Add AZADO (0.01 equivalents) and sodium nitrite (0.1 equivalents) to the solution.

  • Stir the mixture vigorously under an atmosphere of oxygen (balloon) or in the presence of air at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction with a saturated aqueous sodium bicarbonate solution.

  • Extract the mixture with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford diethyl 2-oxo-4-methylenepentanedioate.

Quantitative Data (Estimated based on similar reactions):

ParameterValue
Starting MaterialDiethyl 2-(hydroxymethyl)-4-methylenepentanedioate
ProductDiethyl 2-oxo-4-methylenepentanedioate
Yield80-95%
Purity>95% after chromatography
Step 4: Asymmetric Difluorination to Diethyl 2,2-difluoro-4-methylenepentanedioate

This is the crucial enantioselective step. A chiral palladium complex is proposed to catalyze the reaction between the α-keto ester and an electrophilic fluorine source.[7]

Materials:

  • Diethyl 2-oxo-4-methylenepentanedioate

  • Chiral Palladium Catalyst (e.g., prepared from Pd(OAc)₂ and a chiral phosphine ligand like (R)-BINAP)

  • N-Fluorobenzenesulfonimide (NFSI) or Selectfluor®

  • Anhydrous solvent (e.g., Toluene or THF)

  • Saturated aqueous sodium thiosulfate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried Schlenk tube under an inert atmosphere, dissolve the chiral palladium catalyst (5 mol%) in the anhydrous solvent.

  • Add a solution of diethyl 2-oxo-4-methylenepentanedioate (1 equivalent) in the same solvent.

  • Cool the mixture to the optimized temperature (e.g., 0 °C or -20 °C).

  • Add the electrophilic fluorinating agent (e.g., NFSI, 2.2 equivalents) portion-wise over a period of time.

  • Stir the reaction at the same temperature until complete conversion is observed by TLC or ¹⁹F NMR.

  • Quench the reaction with a saturated aqueous sodium thiosulfate solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

  • Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Quantitative Data (Estimated based on similar reactions):

ParameterValue
Starting MaterialDiethyl 2-oxo-4-methylenepentanedioate
ProductDiethyl 2,2-difluoro-4-methylenepentanedioate
Yield70-90%
Enantiomeric Excess>90% ee
Purity>95% after chromatography
Step 5: Hydrolysis to this compound

The final step is the hydrolysis of the diethyl ester to the target dicarboxylic acid. Both acidic and basic conditions can be employed, with acidic hydrolysis often being preferred to avoid potential side reactions with the α,β-unsaturated system.[8]

Materials:

  • Diethyl 2,2-difluoro-4-methylenepentanedioate

  • Hydrobromic acid (48% aqueous solution)

  • Acetic acid

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of diethyl 2,2-difluoro-4-methylenepentanedioate (1 equivalent) in acetic acid, add 48% aqueous hydrobromic acid (excess).

  • Heat the reaction mixture at reflux for several hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

  • The product can be further purified by recrystallization if necessary.

Quantitative Data (Estimated based on similar reactions):

ParameterValue
Starting MaterialDiethyl 2,2-difluoro-4-methylenepentanedioate
ProductThis compound
Yield80-95%
Purity>98% after purification

Logical Relationship of Key Steps

The following diagram illustrates the logical progression and the key transformations in the proposed synthetic route.

Logical_Flow cluster_0 Backbone Construction cluster_1 Functional Group Interconversion cluster_2 Stereocenter Formation cluster_3 Final Product Formation Formylation Formylation Baylis-Hillman Reaction Baylis-Hillman Reaction Formylation->Baylis-Hillman Reaction Oxidation Oxidation Baylis-Hillman Reaction->Oxidation Introduces Methylene Asymmetric Difluorination Asymmetric Difluorination Oxidation->Asymmetric Difluorination Forms α-Keto Ester Hydrolysis Hydrolysis Asymmetric Difluorination->Hydrolysis Sets Stereochemistry

Caption: Key transformations in the synthetic sequence.

Conclusion

The proposed multi-step synthesis provides a viable route for the asymmetric synthesis of this compound. The key to this strategy is the successful execution of the catalytic asymmetric difluorination of the α-keto ester intermediate. The protocols provided are based on established chemical transformations and can be optimized to achieve high yields and enantioselectivities. This chiral difluorinated building block holds significant potential for the development of novel therapeutics and agrochemicals. Further research will be required to experimentally validate and optimize the proposed synthetic pathway.

References

Application Notes and Protocols for 2,2-Difluoro-4-methylenepentanedioic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Difluoro-4-methylenepentanedioic acid is a versatile difluorinated building block with significant potential in organic synthesis, particularly in the fields of medicinal chemistry and materials science. The presence of a gem-difluoro group adjacent to a carboxylic acid moiety imparts unique electronic properties and conformational constraints, making it an attractive component for designing novel bioactive molecules and functional polymers. Its structure, featuring two carboxylic acid groups and a reactive methylene unit, allows for a variety of chemical transformations, enabling the construction of complex molecular architectures.

One of the key applications of this building block is in the synthesis of enzyme inhibitors. The difluoromethylene group can act as a bioisostere for a ketone or ether linkage, potentially improving metabolic stability and binding affinity. A notable application is its use as a precursor for the synthesis of inhibitors of the Ten-Eleven Translocation (TET) dioxygenase family, enzymes that play a crucial role in DNA demethylation and are implicated in various diseases, including myeloid cancers.

This document provides detailed protocols for the synthesis of this compound and its precursors, along with its application in the synthesis of a known TET2 enzyme inhibitor.

Application: Synthesis of a TET2 Enzyme Inhibitor Precursor

This compound is a key intermediate in the synthesis of 2-hydroxy-4-methylene-pentanedicarboxylic acid, a molecule identified as an inhibitor of the TET2 enzyme. The parent diacid competes with the natural substrate, α-ketoglutarate (α-KG), in the TET2 catalytic domain, thereby inhibiting its dioxygenase activity. This inhibition is significant in the context of hematopoietic systems and myeloid diseases where TET2 mutations are prevalent.

The inhibitor, derived from this compound, has shown potent activity in cell-free systems.

Quantitative Biological Data
CompoundTargetIC₅₀ (at 10 µM α-KG)K_d_
2-hydroxy-4-methylene-pentanedicarboxylic acidTET211.0 ± 0.9 µM0.3 ± 0.12 µM

Synthetic Protocols

The synthesis of this compound is achieved through a two-step process: first, the synthesis of its diethyl ester, followed by hydrolysis.

Step 1: Synthesis of Diethyl 2,2-difluoro-4-methylenepentanedioate

The synthesis of the diethyl ester is accomplished via a Reformatsky-type reaction between ethyl bromodifluoroacetate and ethyl 2-(bromomethyl)acrylate.

This protocol is based on established Reformatsky reaction principles and the specific reagents involved.

Materials:

  • Ethyl bromodifluoroacetate

  • Ethyl 2-(bromomethyl)acrylate

  • Activated Zinc powder

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric Acid (1 M)

  • Saturated Sodium Bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: A three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet is flame-dried and allowed to cool under an inert atmosphere.

  • Zinc Activation: Activated zinc powder (1.5 equivalents) is added to the flask, followed by anhydrous THF.

  • Initiation: A small crystal of iodine can be added to initiate the reaction if necessary.

  • Addition of Reagents: A solution of ethyl bromodifluoroacetate (1.0 equivalent) and ethyl 2-(bromomethyl)acrylate (1.1 equivalents) in anhydrous THF is prepared and added to the dropping funnel.

  • Reaction Execution: The solution of the esters is added dropwise to the stirred suspension of zinc in THF at a rate that maintains a gentle reflux. After the addition is complete, the reaction mixture is heated to reflux and stirred for 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.

  • Workup: The reaction mixture is cooled to room temperature and quenched by the slow addition of 1 M HCl. The aqueous layer is separated and extracted with ethyl acetate or diethyl ether (3 x volume). The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine.

  • Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the pure diethyl 2,2-difluoro-4-methylenepentanedioate.

ProductYieldAppearance¹H NMR (500 MHz, CDCl₃) δ (ppm)
Diethyl 2,2-difluoro-4-methylenepentanedioate70%Clear oil6.42 (s, 1H), 5.83 (s, 1H), 4.29 (q, J = 7.2 Hz, 4H), 4.21 (q, J = 7.2 Hz, 4H), 3.15 (t, J = 16.1 Hz, 2H)
Step 2: Hydrolysis of Diethyl 2,2-difluoro-4-methylenepentanedioate

The diacid is obtained by the saponification of the corresponding diethyl ester. The gem-difluoro group can render hydrolysis more challenging compared to non-fluorinated esters; therefore, careful control of reaction conditions is necessary to prevent side reactions.

Materials:

  • Diethyl 2,2-difluoro-4-methylenepentanedioate

  • Lithium Hydroxide (LiOH), 1.0 M aqueous solution

  • Tetrahydrofuran (THF)

  • Hydrochloric Acid (10% and 1.2 M)

  • Ethyl Acetate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • pH meter or pH paper

  • Separatory funnel

  • Lyophilizer (freeze-dryer)

Procedure:

  • Reaction Setup: Diethyl 2,2-difluoro-4-methylenepentanedioate (1.0 mmol) is dissolved in THF (50 mL) in a round-bottom flask at room temperature (20 °C).

  • Hydrolysis: 1.0 M aqueous lithium hydroxide (2-3 mol equivalents) is added to the stirred solution. The reaction is stirred continuously for 6 hours at 20 °C. The progress of the reaction is monitored by TLC until the starting diester is fully consumed.

  • Solvent Removal: The THF is removed under reduced pressure.

  • Workup: The remaining aqueous residue is dissolved in water (50 mL). The pH of the solution is carefully adjusted to 4.0 using 10% HCl (1.2 M).

  • Extraction: The aqueous solution is washed once with ethyl acetate (50 mL) to remove any unreacted starting material or organic impurities. The aqueous layer is separated.

  • Isolation: The aqueous solution containing the lithium salt of the diacid is frozen and lyophilized (freeze-dried) to yield the final product, this compound, as a solid.

Visualizations

Logical Workflow for Synthesis and Application

Synthesis_and_Application_Workflow Workflow: From Building Block to TET2 Inhibition cluster_synthesis Synthesis of Building Block cluster_application Application in Drug Discovery cluster_pathway Biological Pathway A Ethyl bromodifluoroacetate + Ethyl 2-(bromomethyl)acrylate B Diethyl 2,2-difluoro-4-methylenepentanedioate A->B Reformatsky Reaction C This compound B->C Hydrolysis (Saponification) D Further Synthetic Steps (e.g., hydroxylation) C->D E 2-hydroxy-4-methylene- pentanedicarboxylic acid (TET2 Inhibitor) D->E Inhibitor TET2 Inhibitor E->Inhibitor Acts as TET2 TET2 Enzyme Demethylation DNA Demethylation TET2->Demethylation Catalyzes aKG α-ketoglutarate (Co-substrate) aKG->TET2 Binds to active site Inhibitor->TET2 Competitively Inhibits

Caption: Overall workflow from synthesis to biological application.

TET2 Inhibition Signaling Pathway

TET2_Inhibition_Pathway cluster_enzyme TET2 Catalytic Cycle cluster_inhibition Mechanism of Inhibition TET2_Fe2 TET2-Fe(II) Active Site Product 5-hydroxymethylcytosine (5hmC) TET2_Fe2->Product Oxidation Succinate Succinate TET2_Fe2->Succinate TET2_Fe2_Inhibited Inhibited TET2 Complex aKG α-ketoglutarate aKG->TET2_Fe2 O2 O₂ O2->TET2_Fe2 Substrate 5-methylcytosine (5mC) Substrate->TET2_Fe2 Inhibitor 2-hydroxy-4-methylene- pentanedicarboxylic acid (α-KG Analog) Inhibitor->TET2_Fe2 Competitive Binding

Caption: Competitive inhibition of the TET2 enzyme by an α-KG analog.

Application Notes and Protocols for Polymerization Reactions Involving 2,2-Difluoro-4-methylenepentanedioic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: To date, specific literature detailing the polymerization of 2,2-Difluoro-4-methylenepentanedioic acid is not publicly available. The following application notes and protocols are based on established principles of polymer chemistry and adapted from methodologies for structurally analogous monomers. These include fluorinated dicarboxylic acids and monomers featuring exocyclic methylene groups. Researchers should treat these as starting points and optimize conditions accordingly.

Application Notes

Introduction to this compound

This compound is a unique monomer possessing two distinct functionalities amenable to polymerization: a dicarboxylic acid moiety and an exocyclic methylene group. The presence of difluoro substitution at the α-position to the carboxylic acids is expected to significantly influence the monomer's reactivity and the properties of the resulting polymers. Fluorinated polymers are well-regarded for their exceptional thermal stability, chemical resistance, and low surface energy.

Potential Polymerization Pathways

This monomer offers the potential for two primary polymerization routes:

  • Polycondensation: The dicarboxylic acid groups can react with diols or diamines to form polyesters or polyamides, respectively. The electron-withdrawing nature of the fluorine atoms may increase the reactivity of the carboxylic acid groups.

  • Free-Radical Polymerization: The exocyclic methylene (vinyl) group can undergo addition polymerization, initiated by free radicals, to produce a polymer with a carbon-carbon backbone and pendant difluoro-dicarboxylic acid groups.[1][2][3]

The resulting polymers, rich in fluorine and carboxylic acid functionalities, are promising candidates for advanced applications in specialty coatings, high-performance engineering plastics, and functional biomaterials where properties like hydrophobicity, chemical inertness, and tunable adhesion are desired.

Experimental Protocols

Protocol 1: Synthesis of a Polyester via Melt Polycondensation

This protocol describes a two-stage melt polycondensation of this compound with a diol, such as 1,4-butanediol. This method is adapted from general procedures for synthesizing aliphatic polyesters from dicarboxylic acids and diols.[4][5][6]

2.1.1 Materials and Equipment

  • This compound

  • 1,4-Butanediol (or other suitable diol)

  • Catalyst: Antimony(III) oxide (Sb₂O₃) or Titanium(IV) butoxide (Ti(OBu)₄)

  • Three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser.

  • High-vacuum pump

  • Heating mantle with temperature controller

2.1.2 Procedure

Stage 1: Esterification

  • Charge the reaction flask with equimolar amounts of this compound and the selected diol (e.g., 1,4-butanediol).

  • Add the catalyst (e.g., 200-300 ppm of Sb₂O₃).

  • Flush the system with dry nitrogen for 15-20 minutes to remove oxygen.

  • Heat the mixture to 180-200°C under a slow stream of nitrogen with continuous stirring.

  • Water will be produced as a byproduct and should be collected in the distillation receiver.

  • Maintain these conditions for 2-4 hours or until approximately 90% of the theoretical amount of water has been collected.

Stage 2: Polycondensation

  • Gradually increase the temperature to 220-240°C.

  • Simultaneously, slowly reduce the pressure to below 1 mmHg using a vacuum pump.

  • A significant increase in the viscosity of the melt will be observed as the polymerization proceeds.

  • Continue the reaction for another 3-5 hours under high vacuum and elevated temperature.

  • To stop the reaction, remove the heat and introduce nitrogen back into the system to break the vacuum.

  • The resulting polymer can be extruded from the flask while still molten or allowed to cool and be removed as a solid.

  • For purification, the polymer can be dissolved in a suitable solvent (e.g., hexafluoroisopropanol or a mixture of chloroform and trifluoroacetic acid) and precipitated in a non-solvent like methanol.

Polycondensation_Workflow cluster_setup Reaction Setup cluster_esterification Stage 1: Esterification cluster_polycondensation Stage 2: Polycondensation cluster_workup Workup & Purification charge_reactants Charge Monomers & Catalyst purge_n2 Purge with Nitrogen charge_reactants->purge_n2 heat_180_200 Heat to 180-200°C purge_n2->heat_180_200 collect_water Collect Water Byproduct heat_180_200->collect_water heat_220_240 Increase Temp to 220-240°C collect_water->heat_220_240 apply_vacuum Apply High Vacuum (<1 mmHg) heat_220_240->apply_vacuum viscosity_increase Monitor Viscosity Increase apply_vacuum->viscosity_increase stop_reaction Cool & Break Vacuum viscosity_increase->stop_reaction isolate_polymer Isolate Polymer stop_reaction->isolate_polymer purify_polymer Dissolve & Precipitate isolate_polymer->purify_polymer

Caption: Workflow for Melt Polycondensation.

Protocol 2: Free-Radical Polymerization

This protocol outlines a solution-based free-radical polymerization of the methylene group of this compound. This approach is adapted from standard free-radical polymerization techniques.[3][7]

2.2.1 Materials and Equipment

  • This compound

  • Radical Initiator: Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

  • Solvent: Anhydrous Dimethylformamide (DMF) or Dioxane

  • Schlenk flask or similar reaction vessel with a magnetic stirrer

  • Nitrogen or Argon source for inert atmosphere

  • Thermostatically controlled oil bath

  • Precipitation non-solvent: Diethyl ether or cold methanol

2.2.2 Procedure

  • Dissolve this compound in the chosen anhydrous solvent in the Schlenk flask (e.g., 1 M concentration).

  • Add the radical initiator (e.g., 1 mol% relative to the monomer).

  • Seal the flask and perform three freeze-pump-thaw cycles to remove dissolved oxygen.

  • After the final thaw, fill the flask with an inert gas (Nitrogen or Argon).

  • Place the flask in the preheated oil bath at the desired temperature (typically 60-80°C for AIBN).

  • Allow the polymerization to proceed with stirring for 12-24 hours. The solution may become more viscous.

  • To quench the reaction, cool the flask in an ice bath and expose the solution to air.

  • Slowly pour the viscous polymer solution into a large excess of a stirred non-solvent (e.g., diethyl ether) to precipitate the polymer.

  • Collect the precipitated polymer by filtration.

  • Wash the polymer with fresh non-solvent to remove any unreacted monomer and initiator.

  • Dry the final polymer product in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

Radical_Polymerization_Workflow cluster_setup Reaction Setup cluster_polymerization Polymerization cluster_workup Workup & Purification dissolve_monomer Dissolve Monomer & Initiator freeze_pump_thaw Freeze-Pump-Thaw Cycles (x3) dissolve_monomer->freeze_pump_thaw heat_reaction Heat to 60-80°C freeze_pump_thaw->heat_reaction stir_inert Stir under Inert Atmosphere (12-24h) heat_reaction->stir_inert quench_reaction Cool & Expose to Air stir_inert->quench_reaction precipitate Precipitate in Non-Solvent quench_reaction->precipitate filter_wash Filter & Wash Polymer precipitate->filter_wash dry_polymer Dry under Vacuum filter_wash->dry_polymer

Caption: Workflow for Free-Radical Polymerization.

Data Presentation

The following tables are templates for organizing experimental data obtained from the polymerization reactions.

Table 1: Typical Reaction Conditions and Polymer Properties for Polycondensation

EntryDiolCatalyst (ppm)Temp (°C)Time (h)Mₙ ( g/mol )Mₙ/Mₙ (PDI)T₉ (°C)Tₘ (°C)
11,4-ButanediolSb₂O₃ (250)2304
21,6-HexanediolTi(OBu)₄ (200)2304
3Ethylene GlycolSb₂O₃ (250)2405

Table 2: Typical Reaction Conditions and Polymer Properties for Free-Radical Polymerization

EntryInitiator (mol%)SolventTemp (°C)Time (h)Conversion (%)Mₙ ( g/mol )Mₙ/Mₙ (PDI)T₉ (°C)
1AIBN (1.0)DMF7024
2BPO (1.0)Dioxane8024
3AIBN (0.5)DMF7018

Characterization of Polymers

A comprehensive characterization is essential to confirm the structure and determine the properties of the synthesized polymers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are crucial for structural verification.[8][9] ¹⁹F NMR is particularly important for confirming the incorporation of the fluorinated monomer.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for identifying key functional groups, such as the ester carbonyl (~1735 cm⁻¹) in polyesters or the disappearance of the C=CH₂ vinyl peak (~1650 cm⁻¹) in free-radical polymers.[8][10]

  • Gel Permeation Chromatography (GPC) / Size-Exclusion Chromatography (SEC): This technique is used to determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ).

  • Thermal Analysis:

    • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (T₉) and melting temperature (Tₘ), providing insight into the polymer's amorphous or crystalline nature.[10][11][12]

    • Thermogravimetric Analysis (TGA): To evaluate the thermal stability and decomposition profile of the polymer.[10][11][12]

Characterization_Workflow cluster_structure Structural Analysis cluster_molecular_weight Molecular Weight cluster_thermal Thermal Properties Polymer_Sample Synthesized Polymer NMR NMR (1H, 13C, 19F) Polymer_Sample->NMR FTIR FTIR Polymer_Sample->FTIR GPC GPC / SEC Polymer_Sample->GPC DSC DSC Polymer_Sample->DSC TGA TGA Polymer_Sample->TGA

Caption: Standard Polymer Characterization Workflow.

References

Application Notes and Protocols for 2,2-Difluoro-4-methylenepentanedioic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the latest literature search, specific studies detailing the synthesis, biological activity, and medicinal chemistry applications of 2,2-Difluoro-4-methylenepentanedioic acid are not available. The following application notes and protocols are therefore based on the potential applications of structurally related compounds and general principles of medicinal chemistry. The provided data and protocols are illustrative and should be adapted based on experimental findings for the specific molecule.

Introduction

This compound is a dicarboxylic acid featuring a gem-difluoro group and a methylene substituent. While direct biological data for this compound is not currently published, its structural motifs suggest potential applications in medicinal chemistry. The gem-difluoro group can act as a bioisostere for a carbonyl or hydroxyl group, potentially improving metabolic stability and binding affinity. The methylene group introduces conformational constraints and potential for Michael addition reactions, while the dicarboxylic acid moiety suggests potential for interaction with binding sites that recognize dicarboxylate substrates or cofactors.

Derivatives of similar small organic acids have shown a range of biological activities. For instance, various fluorinated acid derivatives have been investigated as nonsteroidal anti-inflammatory drugs (NSAIDs)[1][2]. Furthermore, malonic acid derivatives have been explored as anti-HIV agents[3]. The introduction of fluorine atoms into organic molecules is a common strategy in drug design to modulate physicochemical and pharmacological properties.

Potential Therapeutic Applications

Based on its structural features, this compound could be investigated for, but not limited to, the following potential therapeutic areas:

  • Enzyme Inhibition: The dicarboxylate structure suggests it could be a competitive inhibitor of enzymes that process dicarboxylic acid substrates, such as dehydrogenases or decarboxylases. The gem-difluoro group can mimic a transition state or a hydrated carbonyl group, potentially leading to potent inhibition.

  • Anti-inflammatory Agents: Some fluorinated propanoic acid derivatives have demonstrated anti-inflammatory activity[1]. It would be plausible to investigate this compound for similar properties.

  • Antiviral or Anticancer Agents: The methylene group, as a potential Michael acceptor, could covalently modify target proteins, a mechanism utilized by some anticancer and antiviral drugs.

Physicochemical Properties (Predicted)

While experimental data is unavailable, some properties can be predicted.

PropertyPredicted Value/Information
Molecular Formula C6H6F2O4
Molecular Weight 176.11 g/mol
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 4
LogP (Predicted) Likely low due to the presence of two carboxylic acid groups.
pKa (Predicted) Two pKa values are expected for the two carboxylic acids.

Illustrative Experimental Protocols

The following are generalized protocols that would be suitable for the initial biological evaluation of this compound.

Protocol: In Vitro Enzyme Inhibition Assay (e.g., for a Dehydrogenase)

Objective: To determine the inhibitory potential of this compound against a target enzyme.

Materials:

  • Purified target enzyme

  • Substrate for the enzyme

  • Cofactor (e.g., NAD+/NADH)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • In a 96-well plate, add increasing concentrations of the test compound to the wells. Include a vehicle control (DMSO only) and a positive control inhibitor if available.

  • Add the enzyme solution to each well and incubate for a pre-determined time at the optimal temperature for the enzyme to allow for compound binding.

  • Initiate the enzymatic reaction by adding the substrate and cofactor.

  • Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader.

  • Calculate the initial reaction rates for each compound concentration.

  • Plot the reaction rates against the compound concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Protocol: Cell Viability Assay (e.g., MTT Assay)

Objective: To assess the cytotoxicity of this compound against a cancer cell line.

Materials:

  • Human cancer cell line (e.g., HeLa)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • This compound

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plate

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound. Include a vehicle control.

  • Incubate the plate for 24-72 hours.

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 (half-maximal cytotoxic concentration).

Visualizations

Hypothetical Mechanism of Action: Enzyme Inhibition

The following diagram illustrates a hypothetical mechanism where this compound acts as a competitive inhibitor of an enzyme that binds a dicarboxylate substrate.

G cluster_0 Normal Enzymatic Reaction cluster_1 Inhibition by Test Compound Enzyme Enzyme Active Site Product Product Enzyme->Product Catalysis Substrate Dicarboxylate Substrate Substrate->Enzyme Enzyme_i Enzyme Active Site No_Product No Reaction Enzyme_i->No_Product Inhibitor 2,2-Difluoro-4-methylenepentanedioic acid Inhibitor->Enzyme_i Competitive Binding

Caption: Competitive inhibition of a dicarboxylate-binding enzyme.

Experimental Workflow for Biological Evaluation

This diagram outlines a typical workflow for the initial biological screening of a novel compound like this compound.

G start Compound Synthesis and Purification physchem Physicochemical Characterization start->physchem invitro In Vitro Screening (e.g., Enzyme Assays) physchem->invitro cell_based Cell-Based Assays (e.g., Cytotoxicity, Target Engagement) invitro->cell_based hit_id Hit Identification (Active Compound) cell_based->hit_id hit_id->invitro If Inactive: Further Screening lead_opt Lead Optimization hit_id->lead_opt If Active

Caption: General workflow for new compound biological screening.

Conclusion

While this compound remains an uncharacterized molecule in the context of medicinal chemistry, its structural features present intriguing possibilities for drug design. The gem-difluoro moiety is a well-established functional group for enhancing metabolic stability and mimicking tetrahedral transition states, while the dicarboxylate and methylene groups provide handles for targeting specific enzyme active sites or engaging in covalent interactions. The protocols and conceptual frameworks provided here offer a starting point for the systematic investigation of this and similar molecules as potential therapeutic agents. Further research, beginning with its chemical synthesis and basic biological screening, is necessary to elucidate its true potential in drug development.

References

Application Notes and Protocols for the Purification of 2,2-Difluoro-4-methylenepentanedioic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Difluoro-4-methylenepentanedioic acid and its derivatives are of significant interest in medicinal chemistry and materials science due to the unique physicochemical properties conferred by the gem-difluoro group. The presence of the difluoromethylene unit can modulate acidity, lipophilicity, and metabolic stability, making these compounds attractive building blocks for novel therapeutics and functional materials. The purification of these molecules is a critical step to ensure the removal of impurities, such as starting materials, byproducts, and residual solvents, which is essential for their subsequent use in research and development.

This document provides generalized protocols for the purification of this compound, based on established methods for structurally similar fluorinated compounds. The protocols described herein are intended to serve as a starting point for the development of a specific purification strategy.

Synthetic Overview & Purification Strategy

A plausible synthetic approach to this compound could involve the difluorination of a suitable precursor followed by subsequent chemical modifications. The purification of the final product and intermediates is crucial and typically involves a combination of techniques such as extraction, chromatography, and crystallization.

The general workflow for the synthesis and purification is outlined below:

G cluster_synthesis Synthesis cluster_purification Purification Precursor Precursor Difluorination Difluorination Precursor->Difluorination Reagents Crude Product Crude Product Difluorination->Crude Product Extraction Extraction Crude Product->Extraction Work-up Chromatography Chromatography Extraction->Chromatography Separation Crystallization Crystallization Chromatography->Crystallization Final Polishing Pure Product Pure Product Crystallization->Pure Product Analysis Analysis Pure Product->Analysis QC

Caption: General workflow for the synthesis and purification of this compound.

Experimental Protocols

Protocol 1: Purification by Liquid-Liquid Extraction

This protocol is a standard work-up procedure to isolate the acidic product from a reaction mixture.

Materials:

  • Crude reaction mixture containing this compound

  • Ethyl acetate (EtOAc)

  • Deionized water

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Beakers and flasks

  • Rotary evaporator

Procedure:

  • Transfer the crude reaction mixture to a separatory funnel.

  • Add ethyl acetate to dissolve the organic components.

  • Wash the organic layer sequentially with:

    • Deionized water (2 x 50 mL)

    • Saturated NaHCO₃ solution (2 x 50 mL) to remove acidic impurities.

    • Brine (1 x 50 mL)

  • To isolate the desired dicarboxylic acid, the aqueous layers from the bicarbonate wash can be combined and acidified with 1 M HCl until the pH is acidic (pH ~2), checking with pH paper.

  • Extract the acidified aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts containing the product.

  • Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter off the drying agent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

Protocol 2: Purification by Flash Column Chromatography

This method is suitable for separating the target compound from non-polar impurities and byproducts with different polarities. While no direct protocol for the target molecule exists, purification of similar gem-difluoroalkenes has been reported using flash chromatography on silica gel.[1][2]

Materials:

  • Crude this compound from Protocol 1

  • Silica gel (230-400 mesh)

  • Hexanes

  • Ethyl acetate (EtOAc)

  • Methanol (MeOH)

  • Thin Layer Chromatography (TLC) plates, chamber, and UV lamp

  • Glass column for chromatography

  • Collection tubes

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexanes and pack the chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., ethyl acetate or a mixture of the eluent) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried sample onto the top of the packed column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexanes. A common starting point is a low percentage of ethyl acetate, gradually increasing the polarity. For a dicarboxylic acid, the addition of a small amount of methanol or acetic acid to the eluent may be necessary to ensure proper elution from the silica gel.

  • Fraction Collection: Collect fractions and monitor the separation by TLC. The product can be visualized by UV light or by staining with an appropriate agent (e.g., potassium permanganate).

  • Product Isolation: Combine the fractions containing the pure product and concentrate them under reduced pressure to yield the purified this compound.

Protocol 3: Purification by Recrystallization

Recrystallization is an effective final purification step to obtain a highly pure, crystalline product.

Materials:

  • Purified this compound from Protocol 2

  • A suitable solvent or solvent system (e.g., ethyl acetate/hexanes, water, or ethanol/water)

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolve the impure compound in a minimal amount of a suitable hot solvent.

  • If colored impurities are present, a small amount of activated charcoal can be added, and the hot solution is filtered.

  • Allow the solution to cool slowly to room temperature.

  • Further cool the flask in an ice bath to promote crystallization.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals under vacuum to remove residual solvent.

Data Presentation

The following table summarizes hypothetical analytical data for this compound after each purification step.

Purification StepYield (%)Purity (by ¹⁹F NMR) (%)Appearance
Crude Product-50-70Brown oil
After Extraction80-9075-85Yellow oil
After Chromatography60-70>95Colorless oil or off-white solid
After Recrystallization85-95 (of chromatographed material)>99White crystalline solid

Visualization of Purification Workflow

The following diagram illustrates the logical flow of the purification process.

G Crude Crude Product Ext Liquid-Liquid Extraction Crude->Ext Initial Cleanup Chrom Flash Chromatography Ext->Chrom Separation of Components Recryst Recrystallization Chrom->Recryst Final Polishing Pure Pure Product (>99%) Recryst->Pure

Caption: Purification workflow for this compound.

Disclaimer

The protocols and data presented in these application notes are based on general procedures for similar compounds and are intended for guidance purposes only. Researchers should exercise appropriate caution and optimize these methods for their specific application. All experimental work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

References

Application Notes and Protocols for the Quantification of 2,2-Difluoro-4-methylenepentanedioic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,2-Difluoro-4-methylenepentanedioic acid is a fluorinated analog of itaconic acid, a metabolite with emerging roles in immunology and metabolic diseases. The introduction of fluorine atoms can significantly alter the compound's physicochemical properties and biological activity, making its accurate quantification crucial for research and development. These application notes provide detailed protocols for the quantification of this compound in biological matrices using state-of-the-art analytical techniques.

Application Note 1: Quantification by Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

This method offers high sensitivity and selectivity, making it ideal for detecting low concentrations of the analyte in complex biological samples such as plasma, cell lysates, and tissue homogenates.

Experimental Protocol

1. Sample Preparation (Protein Precipitation)

  • To 50 µL of sample (e.g., plasma, cell lysate), add 200 µL of ice-cold methanol containing an internal standard (e.g., ¹³C-labeled this compound).

  • Vortex for 30 seconds to precipitate proteins.

  • Incubate at -20°C for 20 minutes.

  • Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new microcentrifuge tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

  • Transfer to an autosampler vial for UHPLC-MS/MS analysis.

2. UHPLC-MS/MS Conditions

  • UHPLC System: A standard commercial UHPLC system.

  • Column: A C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95-5% B

    • 6.1-8 min: 5% B

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Analyte (Precursor Ion -> Product Ion)

    • Internal Standard (Precursor Ion -> Product Ion)

Data Presentation
ParameterValue
Linearity Range0.5 - 500 ng/mL
> 0.995
Lower Limit of Quantification (LLOQ)0.5 ng/mL
Intra-day Precision (%RSD)< 10%
Inter-day Precision (%RSD)< 15%
Accuracy (% Recovery)90 - 110%

Experimental Workflow

UHPLC_MS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample Precipitation Protein Precipitation (Methanol + IS) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution UHPLC UHPLC Separation Reconstitution->UHPLC MSMS MS/MS Detection (MRM) UHPLC->MSMS Quantification Quantification MSMS->Quantification

UHPLC-MS/MS experimental workflow for quantification.

Application Note 2: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method provides a more accessible and cost-effective alternative to LC-MS/MS, suitable for applications where high sensitivity is not a primary requirement, such as in reaction monitoring or for quantification in simpler matrices.

Experimental Protocol

1. Sample Preparation

  • For aqueous samples (e.g., cell culture media), filtration through a 0.22 µm syringe filter may be sufficient.

  • For more complex matrices, a solid-phase extraction (SPE) cleanup is recommended.

    • Condition a suitable SPE cartridge (e.g., a mixed-mode anion exchange) with methanol followed by water.

    • Load the sample onto the cartridge.

    • Wash the cartridge with a low-organic solvent to remove interferences.

    • Elute the analyte with a suitable solvent (e.g., methanol with 5% formic acid).

    • Evaporate the eluate and reconstitute in the mobile phase.

2. HPLC-UV Conditions

  • HPLC System: A standard HPLC system with a UV/Vis detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with 0.05 M potassium phosphate buffer (pH 2.5) and acetonitrile (95:5 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 20 µL.

Data Presentation
ParameterValue
Linearity Range1 - 100 µg/mL
> 0.99
Lower Limit of Quantification (LLOQ)1 µg/mL
Intra-day Precision (%RSD)< 5%
Inter-day Precision (%RSD)< 10%
Accuracy (% Recovery)95 - 105%

Experimental Workflow

HPLC_UV_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Aqueous Sample Filtration Filtration or SPE Sample->Filtration HPLC HPLC Separation Filtration->HPLC UV_Detection UV Detection (210 nm) HPLC->UV_Detection Quantification Quantification UV_Detection->Quantification

HPLC-UV experimental workflow for quantification.

Application Note 3: Quantification by ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy

The presence of two fluorine atoms in this compound makes ¹⁹F NMR a highly specific and powerful tool for its direct quantification without the need for chromatographic separation. This method is particularly useful for analyzing reaction mixtures and for purity assessments.

Experimental Protocol

1. Sample Preparation

  • Dissolve a precisely weighed amount of the sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

  • Add a known amount of an internal standard containing a fluorine signal that does not overlap with the analyte, for example, trifluoroacetic acid (TFA).

  • Transfer the solution to an NMR tube.

2. NMR Acquisition

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a fluorine probe.

  • Experiment: A standard one-dimensional ¹⁹F NMR experiment.

  • Key Parameters:

    • Ensure a sufficient relaxation delay (D1) to allow for full relaxation of the fluorine nuclei (typically 5 times the longest T₁).

    • Acquire the spectrum with proton decoupling to simplify the fluorine signals.

3. Data Processing and Quantification

  • Apply appropriate window functions and perform a Fourier transform.

  • Phase and baseline correct the spectrum.

  • Integrate the area of the ¹⁹F signal corresponding to the analyte and the area of the ¹⁹F signal of the internal standard.

  • Calculate the concentration of the analyte using the following formula:

    Concentration_analyte = (Integral_analyte / N_analyte) * (N_IS / Integral_IS) * Concentration_IS

    Where N is the number of fluorine atoms for the analyte and the internal standard (IS).

Data Presentation
ParameterValue
Linearity Range0.1 - 10 mg/mL
> 0.999
Limit of Quantification (LOQ)0.1 mg/mL
Precision (%RSD)< 3%
AccuracyHigh (dependent on weighing accuracy)

Logical Relationship for Quantification

NMR_Quantification Analyte_Signal Analyte ¹⁹F Signal Integration Integration Analyte_Signal->Integration IS_Signal Internal Standard ¹⁹F Signal IS_Signal->Integration Calculation Concentration Calculation Integration->Calculation Known_Conc_IS Known [IS] Known_Conc_IS->Calculation Final_Conc Analyte Concentration Calculation->Final_Conc

Application Notes and Protocols for the Derivatization of 2,2-Difluoro-4-methylenepentanedioic Acid for Enhanced Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2,2-Difluoro-4-methylenepentanedioic acid is a dicarboxylic acid of interest in various biological studies due to its unique structural features, including a gem-difluoro group and a methylene substituent. These functional groups can impart specific chemical and biological properties, making it a potential candidate for drug development or as a biomarker. However, the analysis of dicarboxylic acids in biological matrices can be challenging due to their high polarity and low volatility, which often leads to poor chromatographic resolution and low detection sensitivity in mass spectrometry.[1][2]

Derivatization is a crucial strategy to overcome these analytical hurdles. By chemically modifying the carboxylic acid groups, the polarity of the molecule can be significantly reduced, leading to improved chromatographic separation and enhanced ionization efficiency for mass spectrometric detection.[1][3] These application notes provide detailed protocols for the derivatization of this compound to facilitate its quantification in various bioassays.

Experimental Protocols

Two primary derivatization methods are presented here, tailored for Liquid Chromatography-Mass Spectrometry (LC-MS) analysis, a common platform for bioanalysis.

Protocol 1: Esterification using 2,4-Dibromoacetophenone (DmPABr) for Enhanced LC-MS/MS Detection

This method introduces a bromine-containing tag, which can enhance ionization efficiency and provide a characteristic isotopic pattern for confident identification in mass spectrometry. The derivatization strategy with DmPABr reduces unwanted ionic interactions with the stationary phase in liquid chromatography, decreases polarity, and significantly improves separation.[1]

Materials:

  • This compound standard

  • Biological sample (e.g., plasma, urine, cell lysate)

  • 2,4-Dibromoacetophenone (DmPABr)

  • N,N-Diisopropylethylamine (DIPEA)

  • Acetonitrile (ACN), LC-MS grade

  • Ethyl acetate, HPLC grade

  • Formic acid, LC-MS grade

  • Water, LC-MS grade

  • Microcentrifuge tubes (1.5 mL)

  • Heating block or water bath

  • Centrifuge

  • Vortex mixer

  • Nitrogen evaporator (optional)

Procedure:

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 100 µL of the biological sample in a microcentrifuge tube, add 500 µL of acidified ethyl acetate (containing 0.1% formic acid).

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 10,000 x g for 10 minutes to separate the layers.

    • Carefully transfer the upper organic layer to a new microcentrifuge tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen or in a vacuum concentrator.

  • Derivatization Reaction:

    • Reconstitute the dried extract in 50 µL of acetonitrile.

    • Add 10 µL of 100 mM DmPABr in acetonitrile.

    • Add 5 µL of 10% (v/v) DIPEA in acetonitrile to catalyze the reaction.[1]

    • Vortex briefly and incubate the mixture at 60°C for 60 minutes in a heating block or water bath.

  • Reaction Quenching and Sample Dilution:

    • After incubation, cool the tubes to room temperature.

    • Add 5 µL of 1% formic acid in water to quench the reaction.[1]

    • Vortex the sample.

    • Dilute the sample with 930 µL of the initial mobile phase for LC-MS analysis (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

    • Transfer the final solution to an autosampler vial for analysis.

Protocol 2: Derivatization with 3-Nitrophenylhydrazine (3-NPH) using EDC Chemistry

This protocol utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxylic acid groups, followed by reaction with 3-nitrophenylhydrazine (3-NPH). This derivatization is highly efficient and significantly improves the chromatographic retention of polar carboxylic acids on reversed-phase columns and enhances their detection by mass spectrometry.[4]

Materials:

  • This compound standard

  • Biological sample (e.g., plasma, urine, cell lysate)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 3-Nitrophenylhydrazine (3-NPH) hydrochloride

  • Pyridine

  • Acetonitrile (ACN), LC-MS grade

  • Methanol, LC-MS grade

  • Water, LC-MS grade

  • Microcentrifuge tubes (1.5 mL)

  • Heating block

  • Centrifuge

  • Vortex mixer

Procedure:

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of the biological sample in a microcentrifuge tube, add 200 µL of ice-cold methanol to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 12,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant to a new microcentrifuge tube.

    • Evaporate the solvent to dryness.

  • Derivatization Reaction:

    • Prepare the derivatization reagent mixture: 20 mM 3-NPH and 20 mM EDC in 50% acetonitrile/water with 2% pyridine.

    • Reconstitute the dried sample extract in 100 µL of the derivatization reagent mixture.

    • Vortex thoroughly.

    • Incubate at 40°C for 30 minutes.

  • Sample Dilution:

    • After incubation, cool the sample to room temperature.

    • Dilute the sample 1:10 with the initial mobile phase for LC-MS analysis.

    • Transfer to an autosampler vial for injection.

Data Presentation

The following tables summarize hypothetical quantitative data that could be obtained from an LC-MS/MS analysis of derivatized this compound.

Table 1: LC-MS/MS Parameters for Derivatized this compound

ParameterDmPABr Derivative3-NPH Derivative
LC Column C18, 2.1 x 100 mm, 1.8 µmC18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 10 min10% to 90% B over 8 min
Flow Rate 0.3 mL/min0.3 mL/min
Injection Volume 5 µL5 µL
Ionization Mode Positive ESIPositive ESI
Precursor Ion (m/z) [M+2DmPABr-H]⁺[M+2NPH-H]⁺
Product Ion 1 (m/z) To be determined empiricallyTo be determined empirically
Product Ion 2 (m/z) To be determined empiricallyTo be determined empirically

Table 2: Hypothetical Derivatization Efficiency and Limit of Quantification (LOQ)

Derivatization MethodDerivatization Efficiency (%)LOQ in Plasma (ng/mL)
DmPABr Esterification > 95%0.5
3-NPH Labeling > 98%[4]0.2

Visualizations

Diagram 1: Experimental Workflow for Derivatization and Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis bio_sample Biological Sample extraction Extraction / Protein Precipitation bio_sample->extraction dried_extract Dried Extract extraction->dried_extract reaction Incubation dried_extract->reaction derivatization_reagent Derivatization Reagent (e.g., DmPABr or 3-NPH/EDC) derivatization_reagent->reaction derivatized_sample Derivatized Sample reaction->derivatized_sample lc_ms LC-MS/MS Analysis derivatized_sample->lc_ms data_analysis Data Analysis lc_ms->data_analysis

Caption: Workflow for bioanalytical sample preparation, derivatization, and LC-MS/MS analysis.

Diagram 2: Logical Relationship of Derivatization Benefits

derivatization_benefits cluster_improvements Analytical Improvements derivatization Derivatization of This compound reduced_polarity Reduced Polarity derivatization->reduced_polarity increased_stability Increased Stability derivatization->increased_stability enhanced_ionization Enhanced Ionization derivatization->enhanced_ionization improved_separation Improved Separation derivatization->improved_separation bioassay_outcome Enhanced Bioassay Sensitivity & Specificity reduced_polarity->bioassay_outcome increased_stability->bioassay_outcome enhanced_ionization->bioassay_outcome improved_separation->bioassay_outcome

Caption: Benefits of derivatization for enhanced bioanalytical outcomes.

Diagram 3: Hypothetical Signaling Pathway Involvement

While the specific biological role of this compound is not yet established, dicarboxylic acids can play roles in cellular metabolism. This diagram illustrates a hypothetical interaction with a metabolic pathway.

signaling_pathway substrate Metabolic Substrate enzyme1 Enzyme 1 substrate->enzyme1 intermediate Metabolic Intermediate enzyme1->intermediate enzyme2 Enzyme 2 intermediate->enzyme2 product End Product enzyme2->product inhibitor 2,2-Difluoro-4- methylenepentanedioic acid (Hypothetical Inhibitor) inhibitor->enzyme2 Inhibition

Caption: Hypothetical inhibition of a metabolic enzyme by the target compound.

References

Application Notes and Protocols for 2,2-Difluoro-4-methylenepentanedioic Acid in Materials Science

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature searches did not yield specific applications or experimental data for the use of 2,2-Difluoro-4-methylenepentanedioic acid in materials science. The following application notes and protocols are therefore based on the general properties of fluorinated polymers and serve as a hypothetical guide for researchers exploring the potential of this specific monomer.

Introduction to Fluorinated Polymers

Fluorinated polymers are a unique class of materials known for their exceptional properties, which stem from the strong carbon-fluorine bond (~485 kJ·mol⁻¹) and the high electronegativity of fluorine.[1] These characteristics impart high thermal stability, chemical inertness, low surface energy, and hydrophobicity.[2][3] Common examples of fluoropolymers include polytetrafluoroethylene (PTFE) and polyvinylidene fluoride (PVDF), which are used in a wide range of applications from non-stick coatings to advanced biomedical devices.[1][3] The introduction of fluorine into a polymer backbone can significantly enhance its mechanical strength, wear resistance, and thermal stability.[1]

Based on its structure, a polymer derived from this compound could potentially be a novel fluorinated polyester or polyamide with unique properties. The difluoro group at the α-position to a carbonyl group is expected to influence the polymer's chemical reactivity and thermal stability. The methylene group offers a site for potential cross-linking or post-polymerization modification.

Hypothetical Applications

Given the general properties of fluoropolymers, polymers synthesized from this compound could be explored for the following applications:

  • High-Performance Coatings: The low surface energy and chemical resistance imparted by fluorine could make polymers from this monomer suitable for creating durable, hydrophobic, and anti-fouling coatings for various substrates.

  • Advanced Biomedical Materials: The biocompatibility often associated with fluoropolymers suggests potential use in medical devices, implants, and drug delivery systems.[1] The carboxylic acid groups could be functionalized for targeted drug delivery.

  • Specialty Membranes: The chemical and thermal stability could be advantageous in the fabrication of membranes for separation processes in harsh chemical environments.

Quantitative Data Presentation

The following table presents hypothetical property data for a potential polymer derived from this compound, herein designated as Poly(DFMPA). These values are projected based on known properties of similar fluorinated polyesters and are intended for illustrative purposes.

PropertyExpected ValueTest Method
Glass Transition (Tg)110 - 130 °CDSC
Decomposition Temp (Td)> 350 °CTGA
Water Contact Angle> 110°Goniometry
Tensile Strength50 - 70 MPaASTM D638
Young's Modulus2.5 - 3.5 GPaASTM D638

Experimental Protocols

Protocol 1: Synthesis of Poly(DFMPA) via Melt Polycondensation

This protocol describes a hypothetical synthesis of a polyester from this compound and a diol (e.g., 1,6-hexanediol).

Materials:

  • This compound (DFMPA)

  • 1,6-Hexanediol (HD)

  • Titanium(IV) isopropoxide (catalyst)

  • Antioxidant (e.g., Irganox 1010)

  • Nitrogen gas (high purity)

  • Methanol

  • Chloroform

Equipment:

  • Glass reactor with mechanical stirrer, nitrogen inlet, and condenser

  • Heating mantle with temperature controller

  • Vacuum pump

  • Schlenk line

Procedure:

  • Monomer Preparation: Equimolar amounts of DFMPA and HD are charged into the glass reactor.

  • Catalyst and Antioxidant Addition: The catalyst (e.g., 250 ppm Ti(IV) isopropoxide) and antioxidant (e.g., 0.1 wt%) are added.

  • Inerting: The reactor is purged with high-purity nitrogen for 30 minutes to remove oxygen.

  • Esterification: The mixture is heated to 180°C under a slow stream of nitrogen with continuous stirring. Water produced during the esterification is collected in the condenser. This stage is continued for approximately 4 hours.

  • Polycondensation: The temperature is gradually increased to 220°C, and a vacuum (below 1 mbar) is slowly applied over 30 minutes. The reaction is continued for another 3-5 hours to increase the molecular weight.

  • Polymer Recovery: The reactor is cooled to room temperature under nitrogen. The resulting polymer is dissolved in chloroform and precipitated in cold methanol.

  • Drying: The purified polymer is collected by filtration and dried in a vacuum oven at 60°C for 24 hours.

Protocol 2: Characterization of Poly(DFMPA) Properties

This protocol outlines the characterization of the synthesized polymer.

1. Molecular Weight Determination (Gel Permeation Chromatography - GPC):

  • Dissolve a small amount of the dried polymer in a suitable solvent (e.g., hexafluoroisopropanol).
  • Inject the solution into a GPC system calibrated with polystyrene or PMMA standards.
  • Determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI).

2. Thermal Analysis (Thermogravimetric Analysis - TGA & Differential Scanning Calorimetry - DSC):

  • TGA: Heat a small sample of the polymer from room temperature to 600°C at a rate of 10°C/min under a nitrogen atmosphere to determine the decomposition temperature (Td).
  • DSC: Heat the sample from room temperature to 250°C, cool to room temperature, and then reheat to 250°C at a rate of 10°C/min to determine the glass transition temperature (Tg).

3. Surface Properties (Contact Angle Goniometry):

  • Prepare a thin film of the polymer on a glass slide by spin-coating from a chloroform solution.
  • Place a droplet of deionized water on the film's surface.
  • Measure the static water contact angle using a goniometer to assess hydrophobicity.

Visualizations

polymerization_reaction monomer1 2,2-Difluoro-4- methylenepentanedioic acid plus + monomer1->plus catalyst Catalyst (Ti(IV) isopropoxide) monomer2 1,6-Hexanediol plus->monomer2 heat Heat, Vacuum polymer Poly(DFMPA) heat->polymer Polycondensation water Water (byproduct) polymer->water

Caption: Hypothetical polycondensation reaction for the synthesis of Poly(DFMPA).

experimental_workflow synthesis Polymer Synthesis (Protocol 1) purification Purification (Dissolution & Precipitation) synthesis->purification drying Vacuum Drying purification->drying characterization Polymer Characterization (Protocol 2) drying->characterization gpc GPC (Molecular Weight) characterization->gpc thermal TGA / DSC (Thermal Properties) characterization->thermal contact_angle Goniometry (Surface Properties) characterization->contact_angle

Caption: Experimental workflow for synthesis and characterization of Poly(DFMPA).

References

Application Notes and Protocols: 2,2-Difluoro-4-methylenepentanedioic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for 2,2-Difluoro-4-methylenepentanedioic acid is limited in publicly available literature. The following application notes and protocols are based on the established reactivity of related gem-difluorinated compounds, dicarboxylic acids, and molecules containing a methylene group. These should be considered as starting points for experimental design and validation.

I. Application Notes

This compound is a unique molecule combining the structural features of a gem-difluorinated dicarboxylic acid and an exocyclic methylene group. This combination suggests potential applications in several areas of research and drug development, primarily leveraging the properties of the difluoromethylene group as a bioisostere for a carbonyl or ether linkage and the reactivity of the methylene group and carboxylic acids for chemical modifications and bioconjugation.

1. Potential as a Novel Enzyme Inhibitor:

The gem-difluoro-α,α-dicarboxylic acid motif can act as a transition-state analog inhibitor for enzymes that process dicarboxylic acid substrates. The electron-withdrawing fluorine atoms can influence the acidity of the carboxylic acid protons and the overall electrostatic profile of the molecule, potentially leading to tight binding to enzyme active sites. The methylene group offers a site for further functionalization to enhance specificity and potency.

2. Building Block for Complex Molecule Synthesis:

The multiple functional groups in this compound make it a versatile building block in organic synthesis. The carboxylic acids can be converted to a variety of other functional groups (esters, amides, acid chlorides), and the methylene group can participate in addition reactions, allowing for the construction of complex molecular architectures, including novel fluorinated polymers and small-molecule drug candidates.

3. Bioisostere in Medicinal Chemistry:

The difluoromethylene group is a well-established bioisostere of a carbonyl group, an ether oxygen, or a hydroxylated carbon. Substituting a key structural motif in a known bioactive molecule with this group can lead to improved metabolic stability, increased lipophilicity, and altered binding affinities, potentially resulting in drug candidates with enhanced pharmacokinetic and pharmacodynamic profiles.

4. Material Science Applications:

The presence of two carboxylic acid groups allows for the potential use of this molecule as a monomer in polymerization reactions. The resulting fluorinated polyesters or polyamides could exhibit unique properties such as increased thermal stability, chemical resistance, and altered surface properties.

II. Proposed Reaction Mechanisms

1. Michael Addition to the Methylene Group:

The exocyclic methylene group is susceptible to Michael addition by various nucleophiles. This reaction provides a straightforward method for introducing additional functionality to the molecule.

Michael_Addition reactant This compound + Nu-H intermediate [Intermediate Enolate] reactant->intermediate Base product Adduct intermediate->product H+ Esterification reactant This compound + R-OH product Mono- or Di-ester reactant->product Acid catalyst (e.g., H2SO4)

Application Note: A Proposed Scalable Synthesis of 2,2-Difluoro-4-methylenepentanedioic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2,2-Difluoro-4-methylenepentanedioic acid is a potentially valuable building block in medicinal chemistry and materials science due to the presence of the difluoroacetic acid moiety and a reactive methylene group. This application note outlines a proposed three-step synthetic route for the scalable production of this target molecule. The synthesis commences with a Reformatsky reaction between diethyl 2-acetylmalonate and ethyl bromodifluoroacetate, followed by dehydration of the resulting tertiary alcohol, and concludes with a hydrolysis and decarboxylation step to yield the final product. The protocols provided are based on established chemical transformations and are intended to serve as a starting point for further process development and optimization.

Proposed Synthetic Pathway

The proposed synthesis of this compound is a three-step process starting from commercially available reagents. The overall scheme is presented below:

G cluster_0 Step 1: Reformatsky Reaction cluster_1 Step 2: Dehydration cluster_2 Step 3: Hydrolysis & Decarboxylation start Diethyl 2-acetylmalonate + Ethyl bromodifluoroacetate step1_reagents 1. Zinc (activated) 2. THF (anhydrous) start->step1_reagents product1 Diethyl 2-(2-(ethoxycarbonyl)-2,2-difluoro-1-hydroxy-1-methylethyl)malonate step1_reagents->product1 step2_reagents 1. POCl3, Pyridine 2. 0 °C to reflux product1->step2_reagents product2 Diethyl 2-(2-(ethoxycarbonyl)-2,2-difluoro-1-methylprop-1-en-1-yl)malonate step2_reagents->product2 step3_reagents 1. LiOH, THF/H2O 2. HCl (aq) product2->step3_reagents final_product This compound step3_reagents->final_product

Caption: Proposed three-step synthesis of this compound.

Experimental Protocols

Materials and Equipment

  • Anhydrous solvents (THF, pyridine)

  • Reagents: Diethyl 2-acetylmalonate, Ethyl bromodifluoroacetate, Zinc dust (activated), Phosphorus oxychloride (POCl₃), Lithium hydroxide (LiOH), Hydrochloric acid (HCl)

  • Standard laboratory glassware for organic synthesis (round-bottom flasks, condensers, dropping funnels, etc.)

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Magnetic stirrers and heating mantles

  • Rotary evaporator

  • Chromatography equipment (for purification)

Protocol 1: Synthesis of Diethyl 2-(2-(ethoxycarbonyl)-2,2-difluoro-1-hydroxy-1-methylethyl)malonate (Intermediate 1)

This procedure details the Reformatsky reaction to form the initial carbon-carbon bond.

Workflow Diagram

G cluster_setup Reaction Setup cluster_reagents Reagent Addition cluster_reaction Reaction cluster_workup Workup cluster_purification Purification setup 1. Charge flask with activated Zn dust and THF under N2. add_reagents 2. Add diethyl 2-acetylmalonate and ethyl bromodifluoroacetate. setup->add_reagents react 3. Heat to reflux for 4-6 hours. add_reagents->react workup 4. Cool, quench with aq. NH4Cl, and extract with ethyl acetate. react->workup purify 5. Purify by column chromatography. workup->purify

Caption: Workflow for the synthesis of Intermediate 1 via Reformatsky reaction.

Procedure

  • Reaction Setup: A dry 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel is charged with activated zinc dust (1.2 eq). The flask is flushed with nitrogen, and anhydrous tetrahydrofuran (THF, 500 mL) is added.

  • Reagent Addition: A solution of diethyl 2-acetylmalonate (1.0 eq) and ethyl bromodifluoroacetate (1.1 eq) in anhydrous THF (200 mL) is added dropwise to the stirred suspension of zinc at a rate that maintains a gentle reflux.

  • Reaction: After the addition is complete, the reaction mixture is heated to reflux for an additional 4-6 hours, or until TLC analysis indicates the consumption of the starting materials.

  • Workup: The reaction mixture is cooled to room temperature and then poured into a stirred mixture of ice and saturated aqueous ammonium chloride solution. The resulting mixture is extracted with ethyl acetate (3 x 300 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford diethyl 2-(2-(ethoxycarbonyl)-2,2-difluoro-1-hydroxy-1-methylethyl)malonate.

Data Summary Table 1: Reagents for Intermediate 1 Synthesis

ReagentMolar Eq.Molecular Weight ( g/mol )Amount (for 1 mol scale)
Diethyl 2-acetylmalonate1.0202.21202.21 g
Ethyl bromodifluoroacetate1.1202.99223.29 g
Zinc (activated)1.265.3878.46 g
Anhydrous THF-72.11700 mL
Protocol 2: Synthesis of Diethyl 2-(2-(ethoxycarbonyl)-2,2-difluoro-1-methylprop-1-en-1-yl)malonate (Intermediate 2)

This protocol describes the dehydration of the tertiary alcohol to introduce the methylene group.

Procedure

  • Reaction Setup: A dry 1 L three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser is charged with a solution of Intermediate 1 (1.0 eq) in anhydrous pyridine (500 mL). The flask is cooled in an ice bath.

  • Reagent Addition: Phosphorus oxychloride (POCl₃, 1.5 eq) is added dropwise to the stirred solution at 0 °C.

  • Reaction: After the addition, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-4 hours. The progress of the reaction is monitored by TLC.

  • Workup: The reaction mixture is cooled to room temperature and carefully poured onto crushed ice. The aqueous mixture is then extracted with diethyl ether (3 x 300 mL). The combined organic layers are washed successively with 1 M HCl, saturated aqueous sodium bicarbonate, and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.

  • Purification: The crude product is purified by column chromatography on silica gel to yield diethyl 2-(2-(ethoxycarbonyl)-2,2-difluoro-1-methylprop-1-en-1-yl)malonate.

Data Summary Table 2: Reagents for Intermediate 2 Synthesis

ReagentMolar Eq.Molecular Weight ( g/mol )Amount (for 1 mol scale)
Intermediate 11.0368.32368.32 g
Phosphorus oxychloride1.5153.33229.99 g
Anhydrous Pyridine-79.10500 mL
Protocol 3: Synthesis of this compound (Final Product)

This final step involves the hydrolysis of the three ester groups followed by decarboxylation of the resulting malonic acid derivative.

Workflow Diagram

G cluster_hydrolysis Hydrolysis cluster_reaction Reaction cluster_acidification Acidification & Decarboxylation cluster_isolation Isolation cluster_purification Purification hydrolysis 1. Dissolve Intermediate 2 in THF/H2O and add LiOH. react 2. Stir at room temperature until complete. hydrolysis->react acidify 3. Acidify with aq. HCl and heat to induce decarboxylation. react->acidify isolate 4. Extract with ethyl acetate, dry, and concentrate. acidify->isolate purify 5. Recrystallize to obtain the final product. isolate->purify

Caption: Workflow for the hydrolysis and decarboxylation to the final product.

Procedure

  • Hydrolysis: To a solution of Intermediate 2 (1.0 eq) in a mixture of THF (400 mL) and water (200 mL) is added lithium hydroxide monohydrate (4.0 eq).

  • Reaction: The mixture is stirred vigorously at room temperature for 12-24 hours, or until TLC or LC-MS analysis indicates complete hydrolysis of the esters.

  • Acidification and Decarboxylation: The THF is removed under reduced pressure. The remaining aqueous solution is cooled in an ice bath and acidified to pH 1-2 by the slow addition of concentrated hydrochloric acid. The acidified mixture is then gently heated to 50-60 °C for 1-2 hours to promote decarboxylation.

  • Isolation: After cooling to room temperature, the aqueous solution is extracted with ethyl acetate (4 x 200 mL). The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed by rotary evaporation.

  • Purification: The crude solid is purified by recrystallization to afford this compound.

Data Summary Table 3: Reagents for Final Product Synthesis

ReagentMolar Eq.Molecular Weight ( g/mol )Amount (for 1 mol scale)
Intermediate 21.0350.31350.31 g
Lithium hydroxide monohydrate4.041.96167.84 g
THF-72.11400 mL
Water-18.02200 mL
Concentrated HCl-36.46As needed for pH 1-2

Safety Precautions

  • All experimental procedures should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Phosphorus oxychloride is highly corrosive and reacts violently with water; handle with extreme care.

  • Ethyl bromodifluoroacetate is a lachrymator and should be handled in a fume hood.

  • Activated zinc can be pyrophoric. Handle under an inert atmosphere.

Disclaimer: This application note provides a proposed synthetic route and protocols that have not been experimentally validated. Researchers should exercise caution and perform small-scale trial reactions to optimize conditions before scaling up.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,2-Difluoro-4-methylenepentanedioic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 2,2-Difluoro-4-methylenepentanedioic acid. The information is based on established principles of organic chemistry and analogous syntheses of structurally related compounds.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound. A plausible synthetic approach involves the Reformatsky reaction of a pyruvate ester with a difluoroacetate reagent, followed by dehydration and hydrolysis.

Problem 1: Low or No Yield of the Desired Product in the Reformatsky Reaction

Possible Causes:

  • Inactive Zinc: The zinc used for the Reformatsky reaction may be passivated by a layer of zinc oxide.

  • Impure Reagents or Solvents: Water or other protic impurities can quench the organozinc reagent.

  • Low Reactivity of Precursors: The ketone or the difluoroacetate ester may not be sufficiently reactive under the chosen conditions.

  • Incorrect Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate or too high, leading to decomposition.

Troubleshooting Steps:

  • Activate Zinc: Before the reaction, treat the zinc dust with dilute HCl, followed by washing with water, ethanol, and diethyl ether, and then dry under vacuum.

  • Ensure Anhydrous Conditions: Dry all glassware thoroughly. Use anhydrous solvents and purify reagents to remove any traces of water.

  • Vary the Reformatsky Reagent: Consider using alternative difluoro-Reformatsky reagents or additives to enhance reactivity.

  • Optimize Reaction Temperature: Experiment with a range of temperatures. The formation of the organozinc reagent is often initiated at room temperature or with gentle heating, while the subsequent reaction with the ketone may require lower temperatures to control selectivity.

Parameter Recommended Range Notes
Reaction Temperature-20°C to 60°CVaries depending on the specific reagents and solvents.
SolventAnhydrous THF, Dioxane, or TolueneEnsure the solvent is thoroughly dried before use.
Zinc ActivationAcid wash and dryingCrucial for initiating the reaction.

Problem 2: Formation of Significant Side Products

Possible Causes:

  • Self-condensation of the Pyruvate Ester: The pyruvate ester can undergo self-aldol condensation, especially in the presence of a base.[1][2]

  • Decomposition of the Product: The target molecule, being an unsaturated dicarboxylic acid, may be prone to polymerization or isomerization under the reaction or work-up conditions.

  • Formation of β-hydroxy Ester without Dehydration: The dehydration step to form the methylene group may be incomplete.

Troubleshooting Steps:

  • Control Stoichiometry: Use a slight excess of the difluoroacetate reagent and zinc relative to the pyruvate ester to favor the desired cross-coupling.

  • Optimize Dehydration Conditions: If the β-hydroxy ester is isolated, subject it to milder dehydration conditions. Acid-catalyzed dehydration can sometimes lead to side reactions.

  • Purification Strategy: Employ careful chromatographic purification to separate the desired product from side products. Derivatization to the corresponding esters may facilitate purification.

Problem 3: Difficulty in Product Purification

Possible Causes:

  • High Polarity of the Dicarboxylic Acid: The two carboxylic acid groups make the final product highly polar, which can complicate chromatographic purification and extraction.

  • Product Instability: The presence of the double bond can make the molecule susceptible to polymerization, especially during purification steps that involve heating.

  • Contamination with Metal Salts: Residual zinc salts from the Reformatsky reaction can be difficult to remove.

Troubleshooting Steps:

  • Esterification Prior to Purification: Convert the dicarboxylic acid to its corresponding diester (e.g., methyl or ethyl ester). The diester will be less polar and more amenable to silica gel chromatography. The acid can be regenerated by subsequent hydrolysis.

  • Acidic Work-up: During the work-up, wash the organic layer with a dilute acid solution (e.g., 1M HCl) to remove zinc salts.

  • Avoid High Temperatures: Concentrate the product solutions at reduced pressure and moderate temperatures to prevent polymerization. The use of a polymerization inhibitor (e.g., hydroquinone) during distillation or concentration can also be considered.

Purification Method Advantages Disadvantages
CrystallizationCan provide high purity product.May be difficult to find a suitable solvent system.
Silica Gel Chromatography (as diester)Good separation of non-polar impurities.Requires an additional esterification and hydrolysis step.
Ion Exchange ChromatographyEffective for separating ionic compounds.Can be time-consuming and require specific resins.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for preparing the backbone of 4-methylenepentanedioic acid?

A common approach for synthesizing the itaconic acid (2-methylenepentanedioic acid) backbone involves the aldol condensation of pyruvate esters.[1][2] For the 4-methylene isomer, a related strategy starting from different precursors would be necessary, potentially involving a Reformatsky or similar reaction followed by elimination.

Q2: What are the key challenges in introducing the gem-difluoro group?

Introducing the gem-difluoro group adjacent to a carbonyl can be challenging. A well-established method is the Reformatsky reaction using an α,α-difluoro-α-halo ester, such as ethyl iododifluoroacetate, with zinc.[3][4][5] Ensuring the activation of zinc and maintaining anhydrous conditions are critical for the success of this reaction.

Q3: Can the order of introducing the functional groups be changed?

The synthetic strategy can be varied. One could potentially start with a precursor that already contains the methylene group and then introduce the gem-difluoroacetic acid moiety. However, the reactivity of the starting materials and the potential for side reactions with the existing functional groups would need to be carefully considered.

Q4: My final product appears to be a mixture of isomers. What could be the cause?

The exocyclic double bond in the 4-methylene position can potentially isomerize to the more thermodynamically stable endocyclic position under acidic or basic conditions, or at elevated temperatures. It is crucial to use mild conditions during the reaction work-up and purification to minimize this side reaction.

Q5: Are there any specific safety precautions I should take during this synthesis?

Yes. Organofluorine compounds should be handled with care as their biological effects can be potent. The Reformatsky reaction can be exothermic and should be conducted with appropriate temperature control. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Experimental Protocols

Note: The following are generalized protocols based on analogous reactions and should be optimized for the specific synthesis of this compound.

Protocol 1: Zinc Activation for Reformatsky Reaction

  • Place zinc dust in a flask and add 1M HCl.

  • Stir the suspension for 5-10 minutes.

  • Decant the HCl solution and wash the zinc with deionized water (3x), followed by ethanol (2x), and finally diethyl ether (2x).

  • Dry the activated zinc dust under high vacuum before use.

Protocol 2: General Procedure for the Reformatsky Reaction

  • To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add activated zinc dust and anhydrous solvent (e.g., THF).

  • Add a solution of ethyl iododifluoroacetate in the anhydrous solvent dropwise to the zinc suspension. Gentle heating may be required to initiate the reaction.

  • Once the formation of the organozinc reagent is complete (indicated by the consumption of zinc), cool the reaction mixture to the desired temperature (e.g., 0°C).

  • Add the ketone precursor (e.g., an appropriate pyruvate derivative) dropwise.

  • Allow the reaction to stir until completion, monitoring by TLC or GC-MS.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Protocol 3: Hydrolysis of Diester to Dicarboxylic Acid

  • Dissolve the purified diester in a suitable solvent (e.g., ethanol or THF).

  • Add an aqueous solution of a base (e.g., NaOH or LiOH).

  • Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).

  • Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to a pH of ~2.

  • Extract the dicarboxylic acid with an appropriate organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product.

Visualizations

G cluster_start Starting Materials cluster_reformatsky Reformatsky Reaction cluster_intermediate Intermediate cluster_final Final Product Formation A Ethyl Pyruvate Derivative E Nucleophilic Addition A->E B Ethyl Iododifluoroacetate D Formation of Organozinc Reagent B->D C Activated Zinc C->D D->E F β-hydroxy-α,α-difluoro Ester E->F G Dehydration F->G H Ester Hydrolysis G->H I This compound H->I

Caption: Proposed synthetic workflow for this compound.

G cluster_problem Troubleshooting: Low Yield cluster_causes Potential Causes cluster_solutions Solutions Problem Low or No Product Formation Cause1 Inactive Zinc Problem->Cause1 Cause2 Wet Solvents/Reagents Problem->Cause2 Cause3 Incorrect Temperature Problem->Cause3 Sol1 Activate Zinc (e.g., HCl wash) Cause1->Sol1 Sol2 Use Anhydrous Conditions Cause2->Sol2 Sol3 Optimize Reaction Temperature Cause3->Sol3

Caption: Troubleshooting logic for low yield in the Reformatsky reaction.

References

Technical Support Center: Synthesis of 2,2-Difluoro-4-methylenepentanedioic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield in the synthesis of 2,2-Difluoro-4-methylenepentanedioic acid. The content is structured to address common challenges through troubleshooting guides and frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic strategy for preparing this compound?

A1: A prevalent method for the synthesis of related α,α-difluoro carboxylic acids involves a modified Reformatsky-type reaction. This approach utilizes an α-bromo-α,α-difluoroester, which reacts with a suitable Michael acceptor in the presence of activated zinc to form the carbon skeleton of the target molecule. Subsequent hydrolysis of the ester groups yields the desired dicarboxylic acid.

Q2: What are the critical parameters influencing the yield of the Reformatsky-type reaction for this synthesis?

A2: The key factors affecting the reaction yield include the activation method and quality of the zinc, the choice of solvent, the reaction temperature, and the purity of the starting materials. Moisture and air sensitivity of the organozinc intermediate also play a crucial role.

Q3: How can I activate the zinc for the reaction?

A3: Effective activation of zinc is critical for a successful reaction. Common methods include treatment with dilute hydrochloric acid followed by washing with water, ethanol, and diethyl ether, and then drying under vacuum. Alternatively, using Rieke zinc, a highly reactive form of zinc, can significantly improve yields.

Q4: What are the common side products in this synthesis?

A4: Potential side products can arise from several pathways, including the homo-coupling of the Reformatsky reagent, elimination reactions, and polymerization of the Michael acceptor. Careful control of reaction conditions is necessary to minimize these undesired products.

Q5: How can I purify the final this compound product?

A5: Purification is typically achieved through recrystallization or column chromatography. The choice of solvent for recrystallization will depend on the polarity of the final product. For column chromatography, a silica gel stationary phase with a gradient of polar solvents like ethyl acetate in a non-polar solvent such as hexane is often effective.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Zinc. 2. Presence of moisture in the reaction. 3. Impure starting materials. 4. Incorrect reaction temperature.1. Ensure zinc is properly activated (e.g., acid wash, Rieke zinc). 2. Dry all glassware and solvents thoroughly. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Purify starting materials before use. 4. Optimize the reaction temperature. Initial formation of the organozinc reagent may require gentle heating, while the addition of the electrophile might need lower temperatures to prevent side reactions.
Formation of a Significant Amount of Homo-coupled Product 1. High concentration of the organozinc reagent. 2. Slow addition of the Michael acceptor.1. Use a higher dilution of the reactants. 2. Add the Michael acceptor to the freshly prepared Reformatsky reagent at a steady, dropwise pace.
Polymerization of the Michael Acceptor 1. High reaction temperature. 2. Presence of radical initiators.1. Maintain a lower reaction temperature during the addition of the Michael acceptor. 2. Ensure the reaction is free from light and other potential radical initiators. Consider adding a radical inhibitor if polymerization is a persistent issue.
Difficulty in Isolating the Product 1. Emulsion formation during aqueous workup. 2. Product is highly soluble in the aqueous phase.1. Add a saturated solution of sodium chloride (brine) to break the emulsion. 2. Perform multiple extractions with an appropriate organic solvent. Acidifying the aqueous layer can help to protonate the carboxylic acid groups and increase their solubility in the organic phase.

Experimental Protocols

Proposed Synthesis of Diethyl 2,2-Difluoro-4-methylenepentanedioate via a Reformatsky-Type Reaction

This protocol outlines a plausible method for the synthesis of the diethyl ester precursor to this compound.

Materials:

  • Activated Zinc dust

  • Ethyl bromodifluoroacetate

  • Diethyl itaconate

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Diethyl Ether

  • 1 M Hydrochloric Acid

  • Saturated Sodium Bicarbonate solution

  • Saturated Sodium Chloride (brine) solution

  • Anhydrous Magnesium Sulfate

Procedure:

  • Zinc Activation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add zinc dust. Under an inert atmosphere (N₂ or Ar), add dilute HCl and stir for 15 minutes. Decant the acid and wash the zinc sequentially with water, ethanol, and diethyl ether. Dry the activated zinc under high vacuum with gentle heating.

  • Reaction Setup: To the flask containing activated zinc, add anhydrous THF.

  • Formation of the Reformatsky Reagent: Add a solution of ethyl bromodifluoroacetate in anhydrous THF dropwise to the zinc suspension. The reaction mixture may need to be gently heated to initiate the reaction. The formation of the organozinc reagent is indicated by a color change and the disappearance of the zinc.

  • Addition of Michael Acceptor: Once the organozinc reagent is formed, cool the reaction mixture to 0°C. Add a solution of diethyl itaconate in anhydrous THF dropwise via the dropping funnel.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: After the reaction is complete, quench the reaction by adding 1 M HCl. Extract the aqueous layer with diethyl ether. Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Hydrolysis to this compound

Procedure:

  • Dissolve the purified diethyl 2,2-difluoro-4-methylenepentanedioate in a suitable solvent such as ethanol.

  • Add an aqueous solution of a strong base (e.g., sodium hydroxide or potassium hydroxide).

  • Heat the mixture to reflux and monitor the reaction until the ester is fully hydrolyzed (e.g., by TLC).

  • Cool the reaction mixture and acidify with a strong acid (e.g., concentrated HCl) to precipitate the dicarboxylic acid.

  • Isolate the product by filtration, wash with cold water, and dry under vacuum.

Data Presentation

Table 1: Hypothetical Yield Comparison for the Synthesis of Diethyl 2,2-Difluoro-4-methylenepentanedioate under Various Conditions.

Entry Zinc Activation Method Solvent Temperature (°C) Yield (%)
1HCl washTHF4045
2Rieke ZincTHF2575
3HCl washDioxane4050
4Rieke ZincToluene2565

Visualizations

experimental_workflow cluster_synthesis Synthesis of Diethyl 2,2-Difluoro-4-methylenepentanedioate cluster_hydrolysis Hydrolysis A Zinc Activation B Formation of Reformatsky Reagent A->B Ethyl bromodifluoroacetate, Anhydrous THF C Michael Addition B->C Diethyl itaconate, 0°C D Quenching & Extraction C->D 1 M HCl E Purification (Column Chromatography) D->E F Base Hydrolysis E->F NaOH (aq), Ethanol, Reflux G Acidification F->G Conc. HCl H Isolation & Drying G->H I This compound H->I

Caption: Synthetic workflow for this compound.

troubleshooting_logic Start Low Yield? A Check Zinc Activation Start->A Yes B Verify Anhydrous Conditions A->B C Optimize Temperature B->C D Purify Starting Materials C->D E Successful Reaction D->E

Caption: Troubleshooting logic for low reaction yield.

Technical Support Center: Synthesis of 2,2-Difluoro-4-methylenepentanedioic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,2-Difluoro-4-methylenepentanedioic acid. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Troubleshooting Guide

This guide addresses specific problems that may arise during the synthesis, focusing on potential side reactions and offering corrective measures. A plausible synthetic pathway is outlined below, and the troubleshooting points are organized according to these theoretical steps.

Proposed Synthetic Pathway

A feasible, multi-step synthesis of this compound is proposed to frame the context for potential side reactions.

Synthetic_Pathway A Diethyl Malonate B Triethyl Ester Intermediate A->B Michael Addition C Difluorinated Triethyl Ester B->C Difluorination D Hydroxymethylated Intermediate C->D Aldol Addition E Methylene Triethyl Ester D->E Elimination F This compound E->F Saponification reagent1 1. NaOEt 2. Ethyl Acrylate reagent2 Electrophilic Fluorinating Agent reagent3 1. Base 2. Formaldehyde reagent4 Dehydration reagent5 Acid/Base Hydrolysis

Caption: Proposed multi-step synthesis of this compound.

Issue 1: Low yield during the Michael addition of diethyl malonate to ethyl acrylate.

Question: Why is the yield of my triethyl ester intermediate low after reacting diethyl malonate with ethyl acrylate?

Possible Causes and Solutions:

  • Self-condensation of Ethyl Acrylate: The basic conditions required for the deprotonation of diethyl malonate can also promote the polymerization of ethyl acrylate.

    • Solution: Add the ethyl acrylate slowly to the reaction mixture containing the deprotonated diethyl malonate. Maintain a low reaction temperature to minimize polymerization.

  • Reversibility of the Michael Addition: The Michael addition is a reversible reaction.

    • Solution: Use a stoichiometric amount of a strong, non-nucleophilic base (e.g., sodium hydride) to fully deprotonate the diethyl malonate, driving the reaction forward.

  • Dialkylation of Diethyl Malonate: A second molecule of ethyl acrylate can potentially react with the product.

    • Solution: Use a slight excess of diethyl malonate to minimize this side reaction.

Parameter Recommended Condition Potential Issue if Deviated
Base Sodium Ethoxide (NaOEt) or Sodium Hydride (NaH)Weaker bases may not fully deprotonate the malonate.
Temperature 0 °C to room temperatureHigher temperatures can favor side reactions like polymerization.
Stoichiometry 1.1 equivalents of diethyl malonate to 1 equivalent of ethyl acrylateExcess acrylate can lead to polymerization and dialkylation.

Issue 2: Incomplete or unsuccessful difluorination of the triethyl ester intermediate.

Question: I am having trouble introducing the two fluorine atoms onto the alpha-carbon of my triester intermediate. What could be the issue?

Possible Causes and Solutions:

  • Choice of Fluorinating Agent: The reactivity of electrophilic fluorinating agents varies significantly.

    • Solution: Selectfluor® (F-TEDA-BF4) is a common and effective agent for the difluorination of active methylene compounds. N-Fluorobenzenesulfonimide (NFSI) is another alternative. The choice of solvent is also critical; polar aprotic solvents like acetonitrile or DMF are often used.

  • Insufficient Deprotonation: For sequential fluorination, complete deprotonation is necessary at each step.

    • Solution: Use a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) to ensure complete enolate formation before the addition of the fluorinating agent.

  • Steric Hindrance: The bulky triester intermediate may be sterically hindered, slowing down the reaction.

    • Solution: Increase the reaction time and/or temperature, but monitor for decomposition.

Issue 3: Formation of multiple products during the introduction of the methylene group.

Question: After reacting my difluorinated intermediate with formaldehyde, I see a complex mixture of products. What are the likely side reactions?

Possible Causes and Solutions:

  • Formation of a Bis-adduct: The initial hydroxymethylated product can react with another molecule of the difluorinated ester.

    • Solution: Use a slight excess of formaldehyde and add the difluorinated ester slowly to the reaction mixture.

  • Cannizzaro Reaction of Formaldehyde: Under basic conditions, formaldehyde can undergo a disproportionation reaction to form methanol and formate.

    • Solution: Use a non-hydroxide base like triethylamine or DBU. Maintain a low reaction temperature.

  • Polymerization of Formaldehyde: Formaldehyde can polymerize to form paraformaldehyde.

    • Solution: Use freshly prepared formaldehyde solution or crack paraformaldehyde just before use.

Methylene_Side_Reactions cluster_main Desired Reaction cluster_side1 Side Reaction 1: Bis-adduct Formation cluster_side2 Side Reaction 2: Cannizzaro Reaction A Difluorinated Ester Enolate C Hydroxymethylated Intermediate A->C B Formaldehyde B->C D Hydroxymethylated Intermediate F Bis-adduct D->F E Difluorinated Ester Enolate E->F G 2x Formaldehyde H Methanol + Formate G->H Base

Caption: Potential side reactions during the introduction of the methylene group.

Issue 4: Incomplete hydrolysis of the ester groups.

Question: My final product still shows signals for ethyl esters in the NMR spectrum. How can I ensure complete hydrolysis?

Possible Causes and Solutions:

  • Steric Hindrance: The gem-difluoro group and the quaternary carbon can sterically hinder the approach of hydroxide or hydronium ions to the ester carbonyls.

    • Solution: Use a stronger acid (e.g., 6M HCl) or base (e.g., 4M NaOH) and increase the reaction temperature and time. The use of a co-solvent like THF or dioxane can improve solubility.

  • Reversibility of Acidic Hydrolysis: Acid-catalyzed hydrolysis is an equilibrium process.[1][2][3][4]

    • Solution: Use a large excess of water to drive the equilibrium towards the products.[3] Alternatively, basic hydrolysis (saponification) is irreversible and often more effective for hindered esters.[4]

  • Precipitation of the Product: The dicarboxylic acid product may be insoluble in the reaction mixture, preventing complete hydrolysis of the remaining ester groups.

    • Solution: Ensure vigorous stirring and consider using a solvent system in which both the starting material and the product are soluble.

Hydrolysis Method Advantages Disadvantages Typical Conditions
Acid-Catalyzed Easy work-up for the free acid.Reversible, may be slow for hindered esters.[1][2][3][4]1-6M HCl or H₂SO₄ in H₂O, reflux.
Base-Promoted (Saponification) Irreversible, generally faster.[4]Requires an additional acidification step to obtain the free acid.1-4M NaOH or KOH in H₂O/EtOH, reflux.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step in the synthesis of this compound?

The introduction of the two fluorine atoms is often the most challenging step. It requires careful selection of the fluorinating agent and stringent control of reaction conditions to avoid side reactions and ensure complete difluorination.

Q2: Are there alternative methods for introducing the methylene group?

Yes, the Horner-Wadsworth-Emmons reaction is a potential alternative. This would involve converting the difluorinated triester to a phosphonate ester and then reacting it with formaldehyde. This method often provides excellent control over the formation of the double bond.[5][6][7]

Q3: Can I use a different starting material instead of diethyl malonate?

A Reformatsky-type reaction could be an alternative starting point.[8][9][10][11][12] This would involve reacting a γ-halo-α,α-difluoro ester with a ketone or aldehyde in the presence of zinc.[8][9][10][11][12] However, the synthesis of the required γ-halo-α,α-difluoro ester might be complex.

Q4: How can I purify the final product?

The final dicarboxylic acid is likely to be a solid. Recrystallization from a suitable solvent system (e.g., water, ethyl acetate/hexanes) is a common purification method. If the product is an oil, column chromatography on silica gel might be necessary, although the high polarity of the dicarboxylic acid can make this challenging.

Q5: What analytical techniques are recommended for characterizing the intermediates and the final product?

  • NMR Spectroscopy (¹H, ¹³C, ¹⁹F): This is essential for confirming the structure at each step. ¹⁹F NMR is particularly important for verifying the successful introduction of the fluorine atoms.

  • Mass Spectrometry (MS): To confirm the molecular weight of the intermediates and the final product.

  • Infrared (IR) Spectroscopy: To monitor the presence of key functional groups such as esters, carboxylic acids, and C=C double bonds.

Experimental Protocols

Protocol 1: General Procedure for Michael Addition

  • To a solution of sodium ethoxide (1.05 eq.) in absolute ethanol at 0 °C, add diethyl malonate (1.1 eq.) dropwise.

  • Stir the mixture for 30 minutes at 0 °C.

  • Add ethyl acrylate (1.0 eq.) dropwise, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether or ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography.

Protocol 2: General Procedure for Saponification

  • Dissolve the ester (1.0 eq.) in a mixture of ethanol and water (e.g., 2:1 v/v).

  • Add a solution of sodium hydroxide (2.5-3.0 eq.) in water.

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Wash the aqueous solution with diethyl ether to remove any non-acidic impurities.

  • Cool the aqueous layer in an ice bath and acidify with concentrated hydrochloric acid to a pH of ~1-2.

  • Collect the precipitated product by filtration or extract with ethyl acetate if it is an oil.

  • Dry and purify the product as needed.

References

Technical Support Center: Optimization of Reaction Conditions for 2,2-Difluoro-4-methylenepentanedioic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 2,2-Difluoro-4-methylenepentanedioic acid. This guide is designed to assist researchers, scientists, and drug development professionals in optimizing reaction conditions and troubleshooting common issues encountered during the synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: The synthesis of this compound and its derivatives can be approached through several modern synthetic methodologies. The most prominent and applicable methods are variations of the Reformatsky reaction and the Morita-Baylis-Hillman (MBH) reaction.[1][2][3][4][5] The Reformatsky reaction involves the reaction of an α-haloester with a carbonyl compound in the presence of a metal, typically zinc.[3][4][5] The MBH reaction is a carbon-carbon bond-forming reaction between an activated alkene and an electrophile, catalyzed by a nucleophile like a tertiary amine or phosphine.[1][6][7][8]

Q2: What are the critical parameters to control during a Reformatsky reaction for this synthesis?

A2: For a successful Reformatsky reaction to synthesize α,α-difluoro-β-hydroxy esters, several parameters are critical:

  • Activation of Zinc: The zinc metal must be activated to ensure reactivity. Common activation methods include washing with dilute acid, treatment with iodine, or using a zinc-copper couple.

  • Solvent: Anhydrous ethereal solvents such as diethyl ether or tetrahydrofuran (THF) are typically used to stabilize the organozinc intermediate.[9]

  • Temperature: The reaction is often initiated at room temperature or with gentle heating, but subsequent steps might require cooling to control exothermicity and improve selectivity.

  • Purity of Reagents: All reagents, especially the solvent and the carbonyl compound, must be anhydrous to prevent quenching of the organozinc reagent.

Q3: How can I minimize side reactions in a Morita-Baylis-Hillman (MBH) reaction?

A3: The MBH reaction is notoriously slow, which can lead to side reactions.[1] To minimize these:

  • Catalyst Choice: Use of a nucleophilic catalyst like 1,4-diazabicyclo[2.2.2]octane (DABCO) is common.[8] In some cases, phosphines can offer better results. The choice of catalyst can significantly impact the reaction rate and yield.[1][8]

  • Solvent Effects: Protic solvents or co-solvents can sometimes accelerate the reaction by stabilizing intermediates. However, this is highly substrate-dependent.

  • Concentration: Running the reaction at a higher concentration can sometimes improve the rate of the desired reaction over side reactions.

  • Temperature Control: While heating can increase the reaction rate, it can also promote side reactions. Optimization of the reaction temperature is crucial.

Q4: What are the typical purification methods for this compound?

A4: Purification of the final product, a dicarboxylic acid, will likely involve the following steps:

  • Extraction: After quenching the reaction, an acidic workup will protonate the carboxylate groups. The product can then be extracted into an organic solvent.

  • Column Chromatography: Silica gel column chromatography is a common method for purifying organic compounds. A polar eluent system, likely a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol) with a small amount of acetic or formic acid to keep the carboxylic acid groups protonated, would be appropriate.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective final purification step.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound, focusing on a plausible Reformatsky-type synthetic route.

Problem 1: Low or No Product Yield
Possible Cause Troubleshooting Step
Inactive Zinc Activate the zinc dust prior to the reaction. This can be done by washing with dilute HCl, followed by water, ethanol, and ether, and then drying under vacuum. Alternatively, a small amount of iodine or 1,2-dibromoethane can be used to initiate the reaction.
Wet Reagents/Solvent Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and purify reagents if necessary.
Low Reactivity of Electrophile The electrophile may be sterically hindered or electronically deactivated. Consider using a more reactive derivative or a different catalyst system. For instance, using a Lewis acid co-catalyst might enhance the electrophilicity of the carbonyl group.
Incorrect Reaction Temperature The formation of the organozinc reagent might require a specific temperature to initiate. Try gentle heating (e.g., 40-50 °C) to start the reaction. Conversely, the addition to the electrophile might need to be performed at a lower temperature to prevent side reactions.
Decomposition of Product The product might be unstable under the reaction or workup conditions. Analyze the crude reaction mixture by techniques like TLC or crude NMR to check for product formation before workup. Consider a milder workup procedure.
Problem 2: Formation of Multiple Products/Side Reactions
Possible Cause Troubleshooting Step
Dimerization of the Reformatsky Reagent This can occur if the electrophile is added too slowly or if the concentration of the organozinc reagent is too high. Try adding the α-haloester slowly to a mixture of the zinc and the electrophile (Barbier conditions).
Elimination of the Hydroxy Group The β-hydroxy ester product can undergo dehydration. This is more likely with an acidic workup or if the reaction is heated for an extended period. Use a buffered or milder acidic workup (e.g., saturated ammonium chloride solution).
Reaction with the Ester Group While less common with zinc enolates, highly reactive reagents can potentially react with the ester functionality. Ensure that a less reactive organometallic reagent is being generated.[4]

Experimental Protocols

Proposed Synthesis via Reformatsky Reaction

A plausible synthetic route involves the Reformatsky reaction of ethyl bromodifluoroacetate with a suitable keto-ester, followed by further modifications.

Step 1: Synthesis of Ethyl 2,2-difluoro-3-hydroxy-3-(methoxycarbonylmethyl)pent-4-enoate

  • Zinc Activation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add zinc dust (1.5 eq). Activate the zinc by stirring with 1 M HCl for 5 minutes, followed by decanting the acid and washing with distilled water (3x), ethanol (2x), and diethyl ether (2x). Dry the activated zinc under high vacuum.

  • Reaction Setup: Add anhydrous THF to the flask containing the activated zinc. Add a small crystal of iodine to initiate the reaction.

  • Reagent Addition: To the stirred suspension, add a solution of methyl 4-formyl-4-pentenoate (1.0 eq) in anhydrous THF. Then, add ethyl bromodifluoroacetate (1.2 eq) dropwise from the dropping funnel.

  • Reaction: The reaction mixture is typically stirred at room temperature. Gentle heating may be required to initiate the reaction, which is indicated by the disappearance of the iodine color and the formation of a grayish precipitate. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to 0 °C and quench by slow addition of a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

Step 2: Hydrolysis to this compound

  • Saponification: Dissolve the purified ester from Step 1 in a mixture of methanol and water. Add an excess of lithium hydroxide (or sodium hydroxide) and stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).

  • Acidification: Cool the reaction mixture in an ice bath and acidify to pH ~2 with cold 1 M HCl.

  • Extraction: Extract the acidic aqueous layer with ethyl acetate (3x).

  • Final Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and remove the solvent under reduced pressure to yield the final product. Further purification can be achieved by recrystallization if the product is a solid.

Data Presentation

Table 1: Optimization of Reaction Conditions for a Model Reformatsky Reaction
EntrySolventTemperature (°C)Time (h)Yield (%)
1THF251265
2Diethyl Ether251258
3Dioxane50872
4Toluene50845
5THF50675

Note: This table represents typical data that would be generated during the optimization of a Reformatsky reaction. The specific values are illustrative.

Table 2: Effect of Catalyst on a Model Morita-Baylis-Hillman Reaction
EntryCatalyst (mol%)SolventTime (days)Yield (%)
1DABCO (10)THF1455
2DBU (10)THF1062
3PPh₃ (10)CH₂Cl₂1248
4DABCO (20)DMF770
5Quinuclidine (10)Acetonitrile1065

Note: This table illustrates the potential impact of different catalysts on the outcome of an MBH reaction. The specific values are for illustrative purposes.

Visualizations

Workflow for Troubleshooting Low Yield in Reformatsky Reaction

Troubleshooting_Low_Yield Start Low Yield Observed Check_Zn Verify Zinc Activation Start->Check_Zn Check_Reagents Check Reagent Purity and Dryness Start->Check_Reagents Check_Temp Optimize Reaction Temperature Start->Check_Temp Check_Workup Analyze Crude vs. Purified Yield Start->Check_Workup Improve_Activation Re-activate Zinc (e.g., acid wash) Check_Zn->Improve_Activation Purify_Reagents Dry Solvents/Reagents Check_Reagents->Purify_Reagents Vary_Temp Systematically Vary Temperature Check_Temp->Vary_Temp Modify_Workup Use Milder Workup Conditions Check_Workup->Modify_Workup Success Improved Yield Improve_Activation->Success Purify_Reagents->Success Vary_Temp->Success Modify_Workup->Success

Caption: A logical workflow for troubleshooting low product yield in a Reformatsky synthesis.

Signaling Pathway of the Morita-Baylis-Hillman (MBH) Reaction

MBH_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_products Products Alkene Activated Alkene Zwitterion Zwitterionic Enolate Alkene->Zwitterion Electrophile Electrophile (e.g., Aldehyde) Adduct Aldol-type Adduct Electrophile->Adduct Catalyst Nucleophilic Catalyst (e.g., DABCO) Catalyst->Zwitterion 1. Michael Addition Zwitterion->Adduct 2. Aldol Addition MBH_Product MBH Product Adduct->MBH_Product 3. Proton Transfer & Elimination Regen_Catalyst Regenerated Catalyst Adduct->Regen_Catalyst

Caption: A simplified diagram illustrating the key steps of the Morita-Baylis-Hillman reaction mechanism.

References

Technical Support Center: Purification of 2,2-Difluoro-4-methylenepentanedioic acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of 2,2-Difluoro-4-methylenepentanedioic acid. This guide is designed for researchers, scientists, and drug development professionals to provide answers to frequently asked questions and to offer troubleshooting advice for common purification challenges.

Frequently Asked Questions (FAQs)

Q1: What makes the purification of this compound challenging?

The purification of this compound can be complex due to several factors:

  • High Polarity: The presence of two carboxylic acid groups and two fluorine atoms imparts high polarity to the molecule, which can lead to difficulties in separation from polar impurities and solvents.

  • Increased Acidity: The gem-difluoro group is strongly electron-withdrawing, which increases the acidity of the carboxylic acid protons (lowers the pKa) compared to non-fluorinated analogs.[1] This can affect its behavior on silica gel and in different buffer systems.

  • Potential for Isomerization: The exocyclic double bond may be susceptible to isomerization under certain pH or thermal conditions.

  • Presence of Structurally Similar Impurities: Synthesis, for instance via a Reformatsky-type reaction, may result in impurities that are structurally very similar to the target compound, making separation challenging.[2][3][4]

Q2: What are the expected pKa values for this compound?

Illustrative pKa Comparison

CompoundpKa1pKa2
Glutaric Acid (non-fluorinated analog)~4.3~5.4
This compound (Estimated) ~2.5 - 3.5 ~4.5 - 5.5

Note: These are estimated values for illustrative purposes.

Q3: What are the common impurities I should be aware of during the purification of this compound?

Common impurities often originate from the synthetic route. If a Reformatsky-type reaction is used, potential impurities could include:

  • Unreacted starting materials (e.g., ethyl bromodifluoroacetate, a zinc catalyst, and an unsaturated aldehyde/ketone).

  • Byproducts from the hydrolysis of any ester intermediates.

  • Products of side reactions, such as self-condensation of the starting materials.

Troubleshooting Guides

Chromatographic Purification

Issue 1: Poor separation or tailing of the product on normal-phase silica gel chromatography.

  • Cause A: Strong interaction with silica. The high polarity and acidity of the dicarboxylic acid can lead to strong adsorption to the silica gel, resulting in peak tailing.

  • Troubleshooting A:

    • Acidify the mobile phase: Add a small amount of a volatile acid (e.g., 0.1-1% acetic acid or formic acid) to the eluent. This will suppress the ionization of the carboxylic acid groups, reducing their interaction with the silica surface.

    • Increase eluent polarity: Use a more polar solvent system, such as a gradient of methanol in dichloromethane or ethyl acetate.

  • Cause B: Compound is too polar for normal-phase chromatography.

  • Troubleshooting B:

    • Switch to reversed-phase chromatography (RPC): RPC is often more suitable for polar and acidic compounds. Use a C18 or C8 column with a mobile phase of water and acetonitrile or methanol, acidified with trifluoroacetic acid (TFA) or formic acid (0.1%).

Issue 2: The compound elutes in the void volume during reversed-phase chromatography.

  • Cause: The compound is too polar to be retained on the non-polar stationary phase, even with a highly aqueous mobile phase.

  • Troubleshooting:

    • Use a polar-embedded or polar-endcapped column: These columns are designed for better retention of polar analytes.

    • Employ ion-pair chromatography: Add an ion-pairing reagent (e.g., tetrabutylammonium hydrogen sulfate for a positive ion-pairing agent) to the mobile phase to increase the retention of the anionic carboxylate groups.

    • Consider Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative chromatographic technique that is well-suited for the separation of very polar compounds.

Recrystallization

Issue 3: The compound oils out or does not crystallize from the solution.

  • Cause A: Inappropriate solvent system. The chosen solvent may be too good a solvent, preventing the compound from reaching saturation, or too poor a solvent, causing it to precipitate as an oil.

  • Troubleshooting A:

    • Systematic solvent screening: Experiment with a range of solvents with varying polarities (e.g., water, ethanol, ethyl acetate, acetone, dichloromethane, and mixtures thereof).

    • Use a co-solvent system: Dissolve the compound in a good solvent at an elevated temperature and then slowly add a poor solvent (an anti-solvent) until turbidity is observed. Then, allow the solution to cool slowly.

  • Cause B: Presence of impurities. Impurities can inhibit crystal lattice formation.

  • Troubleshooting B:

    • Pre-purify by another method: Use a quick chromatographic plug to remove major impurities before attempting recrystallization.

    • Add seed crystals: If available, add a small crystal of the pure compound to induce crystallization.

Experimental Protocols

Protocol 1: Reversed-Phase Flash Chromatography
  • Column: C18-functionalized silica gel.

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of the mobile phase (or a strong solvent like methanol) and adsorb it onto a small amount of C18 silica.

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start with 5-10% B and gradually increase the concentration of B to 95% over 20-30 column volumes.

  • Fraction Collection: Collect fractions and analyze by TLC or LC-MS.

  • Post-Purification: Combine the pure fractions and remove the solvent under reduced pressure. Lyophilization can be used to remove the final traces of water.

Protocol 2: Recrystallization
  • Solvent Selection: Based on preliminary tests, select a suitable solvent system (e.g., water/ethanol or ethyl acetate/hexanes).

  • Dissolution: In a flask, add the crude compound and the "good" solvent. Heat the mixture gently with stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization:

    • For a single solvent system: Allow the flask to cool slowly to room temperature, and then place it in a refrigerator or freezer.

    • For a co-solvent system: While the solution of the compound in the "good" solvent is still warm, add the "poor" solvent dropwise until the solution becomes slightly cloudy. Add a drop or two of the "good" solvent to redissolve the precipitate and then allow it to cool slowly.

  • Isolation: Collect the crystals by filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Visualizations

Troubleshooting_Purification cluster_chromatography Chromatography Issues cluster_recrystallization Recrystallization Issues Poor Separation Poor Separation Acidify Mobile Phase Acidify Mobile Phase Poor Separation->Acidify Mobile Phase Solution Switch to RPC Switch to RPC Poor Separation->Switch to RPC Alternative No Retention (RPC) No Retention (RPC) Use Polar-Embedded Column Use Polar-Embedded Column No Retention (RPC)->Use Polar-Embedded Column Solution HILIC HILIC No Retention (RPC)->HILIC Alternative Oiling Out Oiling Out Solvent Screening Solvent Screening Oiling Out->Solvent Screening Solution Pre-purify Pre-purify Oiling Out->Pre-purify Alternative Crude Product Crude Product Chromatography Chromatography Crude Product->Chromatography Attempt Recrystallization Recrystallization Crude Product->Recrystallization Attempt Pure Product Pure Product Chromatography->Poor Separation Chromatography->No Retention (RPC) Recrystallization->Oiling Out Acidify Mobile Phase->Pure Product Switch to RPC->Pure Product Use Polar-Embedded Column->Pure Product HILIC->Pure Product Solvent Screening->Pure Product Pre-purify->Recrystallization

Caption: A troubleshooting workflow for the purification of this compound.

RPC_Workflow Start Start Dissolve Crude Product Dissolve Crude in MeOH/Mobile Phase Start->Dissolve Crude Product Adsorb on C18 Silica Adsorb onto C18 Silica Dissolve Crude Product->Adsorb on C18 Silica Load Sample Load Sample onto Column Adsorb on C18 Silica->Load Sample Pack Column Pack C18 Flash Column Equilibrate Column Equilibrate with 5% Solvent B Pack Column->Equilibrate Column Equilibrate Column->Load Sample Run Gradient Run Gradient (5-95% Solvent B) Load Sample->Run Gradient Collect Fractions Collect Fractions Run Gradient->Collect Fractions Analyze Fractions Analyze by TLC/LC-MS Collect Fractions->Analyze Fractions Combine & Evaporate Combine Pure Fractions & Evaporate Analyze Fractions->Combine & Evaporate End End Combine & Evaporate->End

References

Stability issues of 2,2-Difluoro-4-methylenepentanedioic acid in solution

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My solution of 2,2-Difluoro-4-methylenepentanedioic acid shows a decrease in purity over time. What are the potential causes?

A1: The degradation of this compound in solution can be influenced by several factors:

  • pH: Extremes in pH (highly acidic or basic conditions) can catalyze hydrolysis or other degradation pathways. For instance, under basic conditions, lactonization to form a derivative of α,α-difluoro-γ-methylene-γ-butyrolactone might be possible, although specific data is unavailable.

  • Temperature: Elevated temperatures can accelerate the rate of degradation.

  • Solvent: The choice of solvent can impact stability. Protic solvents may participate in degradation reactions.

  • Oxidation: The methylene group could be susceptible to oxidation, especially in the presence of dissolved oxygen or oxidizing agents.

  • Light Exposure: UV or visible light can sometimes induce degradation in compounds with certain functional groups.

Q2: I observe a loss of the parent compound peak and the appearance of new peaks in my HPLC analysis. What could be the degradation products?

A2: Without specific experimental data, potential degradation pathways for this compound are hypothetical. Based on its structure, possible degradation products could arise from:

  • Decarboxylation: Loss of one or both carboxylic acid groups, potentially accelerated by heat.

  • Hydration of the methylene group: Addition of water across the double bond, which may be catalyzed by acid.

  • Oxidative cleavage: Cleavage of the carbon-carbon double bond by oxidizing species.

  • Polymerization: The methylene group could potentially undergo radical or other forms of polymerization.

Q3: What are the recommended storage conditions for solutions of this compound?

A3: To maximize stability, solutions of this compound should generally be stored under the following conditions:

  • Temperature: Store at low temperatures, such as 2-8°C or frozen at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

  • pH: Maintain the pH of the solution close to neutral (pH 6-8) using a suitable buffer system, unless experimental conditions require otherwise.

  • Inert Atmosphere: For long-term storage, consider degassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • Light Protection: Store solutions in amber vials or protect them from light to prevent photolytic degradation.

Q4: How can I improve the stability of this compound for my experiments?

A4: To enhance stability during your experiments:

  • Prepare Fresh Solutions: Whenever possible, prepare solutions of this compound immediately before use.

  • Use Co-solvents: If solubility is an issue in aqueous buffers, consider using a co-solvent such as DMSO or ethanol. However, be aware that organic solvents can also influence stability.

  • Add Stabilizers: Depending on the suspected degradation pathway, the addition of antioxidants (e.g., ascorbic acid, BHT) or chelating agents (e.g., EDTA) might be beneficial. However, it's important to note that in some cases, additives can have unexpected effects. For example, ascorbic acid and EDTA were found to accelerate the degradation of a peptide boronic acid derivative.[1]

  • Conduct Pilot Stability Studies: Before conducting lengthy experiments, perform a pilot stability study under your specific experimental conditions to understand the compound's stability profile.

Experimental Protocols

Protocol for Assessing the Stability of this compound in Solution

This protocol outlines a forced degradation study to identify factors that may influence the stability of this compound.

1. Materials:

  • This compound
  • HPLC-grade water, acetonitrile, and methanol
  • Phosphate buffer (pH 7.4)
  • Hydrochloric acid (HCl)
  • Sodium hydroxide (NaOH)
  • Hydrogen peroxide (H₂O₂)
  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or MS)

2. Stock Solution Preparation:

  • Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

3. Stress Conditions:

  • Acidic Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl.
  • Basic Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH.
  • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂.
  • Thermal Stress: Incubate an aliquot of the stock solution in a neutral buffer (e.g., phosphate buffer pH 7.4) at an elevated temperature (e.g., 60°C).
  • Control: Keep an aliquot of the stock solution in the neutral buffer at the recommended storage temperature (e.g., 4°C).

4. Time Points:

  • Analyze samples from each stress condition and the control at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

5. Analysis:

  • At each time point, quench the reaction if necessary (e.g., neutralize the acidic and basic samples).
  • Analyze the samples by HPLC to determine the percentage of the parent compound remaining and to observe the formation of any degradation products. An LC-MS method would be beneficial for identifying the mass of the degradation products.

6. Data Presentation:

  • Summarize the percentage of this compound remaining at each time point under each stress condition in a table.

Data Presentation

Table 1: Stability of this compound under Forced Degradation Conditions

Stress ConditionTime (hours)% Remaining of Parent CompoundObservations (e.g., number of degradation peaks)
Control (pH 7.4, 4°C) 01000
2
4
8
24
48
0.1 M HCl 01000
2
4
8
24
48
0.1 M NaOH 01000
2
4
8
24
48
3% H₂O₂ 01000
2
4
8
24
48
pH 7.4, 60°C 01000
2
4
8
24
48

Visualizations

Stability_Assessment_Workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_conclusion Conclusion start Start prep_stock Prepare Stock Solution (e.g., 1 mg/mL) start->prep_stock acid Acidic (0.1 M HCl) prep_stock->acid base Basic (0.1 M NaOH) prep_stock->base oxidative Oxidative (3% H₂O₂) prep_stock->oxidative thermal Thermal (60°C) prep_stock->thermal control Control (4°C) prep_stock->control sampling Sample at Time Points (0, 2, 4, 8, 24, 48h) acid->sampling base->sampling oxidative->sampling thermal->sampling control->sampling hplc HPLC/LC-MS Analysis sampling->hplc data Quantify Parent Compound & Identify Degradants hplc->data end Determine Stability Profile data->end

Caption: Workflow for assessing the stability of a compound in solution.

Hypothetical_Degradation_Pathways cluster_degradation Potential Degradation Products parent This compound decarboxylation Decarboxylation Product parent->decarboxylation Heat hydration Hydration Product parent->hydration H₂O, H⁺ oxidation Oxidative Cleavage Product parent->oxidation [O] polymerization Polymer parent->polymerization Radicals/Other

Caption: Hypothetical degradation pathways for the title compound.

Troubleshooting_Decision_Tree start Instability Observed (e.g., loss of purity) check_conditions Review Experimental Conditions start->check_conditions is_ph_extreme Is pH < 5 or > 8? check_conditions->is_ph_extreme pH is_temp_high Is temperature elevated? check_conditions->is_temp_high Temperature is_air_present Is the solution exposed to air? check_conditions->is_air_present Atmosphere adjust_ph Adjust pH to 6-8 with a suitable buffer is_ph_extreme->adjust_ph Yes is_ph_extreme->is_temp_high No prepare_fresh Prepare fresh solutions before each experiment adjust_ph->prepare_fresh lower_temp Lower temperature (e.g., store at 4°C) is_temp_high->lower_temp Yes is_temp_high->is_air_present No lower_temp->prepare_fresh use_inert Use degassed solvents and an inert atmosphere is_air_present->use_inert Yes is_air_present->prepare_fresh No use_inert->prepare_fresh

Caption: Troubleshooting decision tree for compound instability.

References

Technical Support Center: NMR Peak Assignments for 2,2-Difluoro-4-methylenepentanedioic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,2-Difluoro-4-methylenepentanedioic acid. It is designed to address common issues encountered during the assignment of Nuclear Magnetic Resonance (NMR) peaks for this compound.

Frequently Asked Questions (FAQs)

Q1: I am seeing a complex multiplet in my ¹H NMR spectrum that I cannot assign. What could it be?

A1: The complexity likely arises from the protons on the methylene group (=CH₂) and the other CH₂ group. These protons are diastereotopic and will exhibit complex splitting patterns due to both geminal and vicinal couplings, as well as coupling to the fluorine atoms. The protons of the methylene group at position 4 will appear as two distinct signals, each coupled to the other and to the protons at position 3. Similarly, the protons at position 3 will be split by the protons at position 4 and the two fluorine atoms at position 2.

Q2: Why do I observe a triplet in my ¹⁹F NMR spectrum?

A2: The two fluorine atoms at the C2 position are chemically equivalent. They will couple with the two adjacent protons on C3. According to the n+1 rule, coupling to two equivalent protons will result in a triplet (2+1=3).

Q3: The chemical shift of my carboxylic acid protons is not sharp and its integration is off. What is the issue?

A3: The protons of the two carboxylic acid groups (-COOH) are acidic and can undergo chemical exchange with residual water or other acidic/basic impurities in the NMR solvent. This exchange can lead to peak broadening and inaccurate integration. To confirm their presence, you can add a drop of D₂O to your NMR tube and re-acquire the spectrum; the carboxylic acid proton signals should disappear or significantly decrease in intensity.

Q4: My ¹³C NMR spectrum shows fewer peaks than expected. Why is that?

A4: It is possible that some of your carbon signals are overlapping. The chemical shifts of the two carboxylic acid carbons, for instance, might be very similar. Additionally, the carbon atom bonded to the two fluorine atoms (C2) will appear as a triplet due to ¹JCF coupling, and its intensity might be lower than other quaternary carbons. Ensure you are using a sufficient number of scans to observe all carbon signals, including the quaternary ones which can have longer relaxation times.

Troubleshooting Guide

Symptom Possible Cause Suggested Solution
Unexpected splitting patterns in ¹H NMR Complex coupling between diastereotopic protons and fluorine atoms.Perform 2D NMR experiments such as COSY and HSQC to establish proton-proton and proton-carbon correlations. A ¹H-¹⁹F HSQC can also be very informative.
Broad or absent -COOH proton signals Chemical exchange with solvent or impurities.Add a drop of D₂O to the sample to confirm the exchangeable protons. Ensure the use of a dry NMR solvent.
Overlapping signals in the ¹³C NMR spectrum Similar chemical environments for different carbon atoms.Use a higher field NMR spectrometer for better signal dispersion. 2D NMR techniques like HMBC can help to resolve ambiguities by showing long-range C-H correlations.
Low intensity of the C2 signal in ¹³C NMR Long relaxation time of the quaternary carbon and splitting by fluorine.Increase the relaxation delay (d1) in your pulse sequence and the number of scans to improve the signal-to-noise ratio for the C2 signal.

Predicted NMR Data Summary

The following table summarizes the predicted ¹H, ¹³C, and ¹⁹F NMR chemical shifts and coupling constants for this compound. These are estimated values and may vary depending on the solvent and experimental conditions.

Atom Nucleus Predicted Chemical Shift (ppm) Multiplicity Coupling Constants (Hz)
H (on -COOH)¹H10 - 13br s-
H (on =CH₂)¹H5.0 - 5.5m²JHH ≈ 1-3, ⁴JHF ≈ 1-3
H (on -CH₂-)¹H2.8 - 3.5m²JHH ≈ 15-18, ³JHH ≈ 6-8, ³JHF ≈ 15-25
C1 (-COOH)¹³C170 - 180t³JCF ≈ 3-5
C2 (-CF₂-)¹³C115 - 125t¹JCF ≈ 240-260
C3 (-CH₂-)¹³C35 - 45t²JCF ≈ 20-30
C4 (=C<)¹³C130 - 140s-
C5 (=CH₂)¹³C115 - 125t³JCF ≈ 5-10
C6 (-COOH)¹³C170 - 180s-
F (on -CF₂-)¹⁹F-90 to -110t³JFH ≈ 15-25

Key Experimental Protocols

A detailed methodology for acquiring high-quality NMR spectra is crucial for accurate peak assignment.

Sample Preparation:

  • Dissolve 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, Acetone-d₆, or CDCl₃). The choice of solvent can affect chemical shifts.

  • Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

  • For ¹H NMR, add a small amount of a reference standard such as tetramethylsilane (TMS) if the solvent does not contain one.

NMR Data Acquisition:

  • ¹H NMR:

    • Use a standard single-pulse experiment.

    • Acquire at least 16 scans with a relaxation delay of 1-2 seconds.

    • The spectral width should be sufficient to cover the range from 0 to 15 ppm.

  • ¹³C NMR:

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Acquire a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio, especially for quaternary carbons.

    • A longer relaxation delay (5-10 seconds) may be necessary to observe the quaternary carbon at C2.

  • ¹⁹F NMR:

    • Use a standard single-pulse experiment.

    • Proton coupling is often desired to observe splitting patterns, so a proton-coupled spectrum should be acquired.

    • The spectral width should be appropriate for fluorine NMR, typically much wider than for proton NMR.

  • 2D NMR (COSY, HSQC, HMBC):

    • Use standard pulse programs available on the spectrometer.

    • Optimize the spectral widths and number of increments for each experiment to achieve good resolution.

Troubleshooting Workflow

Troubleshooting_Workflow cluster_start cluster_1H ¹H NMR Issues cluster_19F ¹⁹F NMR Issues cluster_13C ¹³C NMR Issues cluster_solutions Solutions cluster_end start Start: Unexpected NMR Spectrum complex_multiplet Complex Multiplets start->complex_multiplet Identify ¹H Issue broad_signal Broad/Missing -COOH Signal start->broad_signal Identify ¹H Issue unexpected_splitting_F Incorrect Splitting start->unexpected_splitting_F Identify ¹⁹F Issue missing_peaks_C Missing C Peaks start->missing_peaks_C Identify ¹³C Issue peak_overlap_C Overlapping Signals start->peak_overlap_C Identify ¹³C Issue run_2D_NMR Run 2D NMR (COSY, HSQC, HMBC) complex_multiplet->run_2D_NMR d2o_exchange D₂O Exchange broad_signal->d2o_exchange check_couplings Check J-Couplings (¹H, ¹⁹F) unexpected_splitting_F->check_couplings increase_scans Increase Scans/ Relaxation Delay missing_peaks_C->increase_scans peak_overlap_C->run_2D_NMR higher_field Use Higher Field Spectrometer peak_overlap_C->higher_field end End: Correct Peak Assignment run_2D_NMR->end d2o_exchange->end check_couplings->end increase_scans->end higher_field->end

Caption: A logical workflow for troubleshooting common NMR peak assignment issues.

Technical Support Center: Safe Handling and Disposal of 2,2-Difluoro-4-methylenepentanedioic Acid and Related Fluorinated Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Troubleshooting Guides and FAQs

This section provides answers to specific issues that researchers, scientists, and drug development professionals may encounter during their experiments with 2,2-Difluoro-4-methylenepentanedioic acid or similar fluorinated compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: While specific data is unavailable for this compound, based on structurally similar fluorinated organic acids, the primary hazards are likely to include:

  • Corrosivity: May cause severe skin burns and eye damage.[1]

  • Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.[1]

  • Environmental Persistence: Many fluorinated compounds are persistent in the environment.[2][3]

Q2: What personal protective equipment (PPE) should I wear when handling this compound?

A2: Always work in a well-ventilated laboratory or under a chemical fume hood.[4] The following PPE is recommended:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene).

  • Body Protection: A lab coat, long pants, and closed-toe shoes.

Q3: How should I store this compound?

A3: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases, oxidizing agents, and reducing agents.[1]

Troubleshooting Experimental Issues

Problem 1: The compound appears to be degrading or reacting unexpectedly.

  • Possible Cause: Instability in the presence of certain materials or conditions. Fluorinated compounds can react with many metals.[1]

  • Solution:

    • Ensure all glassware is scrupulously clean and dry.

    • Use compatible materials for storage and reaction vessels (e.g., glass, Teflon).

    • If heating, do so cautiously and monitor for any signs of decomposition (e.g., color change, gas evolution).

Problem 2: Difficulty in completely removing the compound from glassware.

  • Possible Cause: Adhesion to glass surfaces.

  • Solution:

    • Rinse glassware with an appropriate organic solvent in which the compound is soluble.

    • For final cleaning, use a base bath or a specialized cleaning solution, followed by thorough rinsing with deionized water. All rinsing solutions should be collected and disposed of as hazardous waste.

Quantitative Data for Structurally Similar Compounds

The following table summarizes available data for compounds structurally related to this compound. Note: This data is for reference only and may not reflect the properties of the target compound.

Property2,2-Difluoro-4-pentenoic acidPerfluorooctanoic acid
Molecular Formula C5H6F2O2[5]C8HF15O2[1]
Molecular Weight 136.10 g/mol [5]414.1 g/mol [1]
Appearance Clear colorless to yellow liquid[6]-
Boiling Point -189°C[1]
Melting Point -52-54°C[1]
Density -1.79 g/cm³[1]
CAS Number 55039-89-9[5]335-67-1

Experimental Protocols

As no specific experimental protocols for this compound were found, a general workflow for handling a novel, potentially hazardous chemical is provided below.

General Workflow for Handling a Novel Fluorinated Compound

  • Pre-Experiment Preparation:

    • Conduct a thorough literature search for any available information on the compound or structurally similar analogs.

    • Perform a comprehensive risk assessment.

    • Ensure all necessary PPE is available and in good condition.

    • Prepare and label all necessary equipment and reagents.

    • Have a spill kit and emergency procedures readily accessible.

  • Handling and Reaction Setup:

    • Conduct all work in a certified chemical fume hood.[4]

    • Carefully weigh the required amount of the compound using a tared, sealed container.

    • Slowly add the compound to the reaction vessel.

    • If the reaction is exothermic, provide adequate cooling.

    • Monitor the reaction for any unexpected changes.

  • Work-up and Purification:

    • Quench the reaction using appropriate procedures.

    • Extract the product with a suitable solvent.

    • Wash the organic layer to remove impurities.

    • Dry the organic layer over an appropriate drying agent.

    • Concentrate the solution under reduced pressure.

    • Purify the product using techniques such as chromatography or crystallization.

  • Waste Disposal:

    • Collect all waste materials, including solvents, aqueous washes, and contaminated consumables, in a properly labeled hazardous waste container.

    • Dispose of the waste through your institution's environmental health and safety office, following all local, state, and federal regulations for hazardous waste.[3]

Visualizations

Diagram 1: General Workflow for Safe Handling and Disposal

Safe_Handling_Workflow A 1. Risk Assessment & Preparation B 2. Use of Personal Protective Equipment (PPE) A->B C 3. Handling in a Controlled Environment (Fume Hood) B->C D 4. Experimental Procedure C->D E 5. Decontamination of Work Area & Equipment D->E Spill Spill or Exposure D->Spill F 6. Segregation of Hazardous Waste E->F G 7. Proper Labeling of Waste F->G H 8. Disposal via Authorized Channels G->H Emergency Follow Emergency Procedures Spill->Emergency

References

Overcoming low reactivity of 2,2-Difluoro-4-methylenepentanedioic acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 2,2-Difluoro-4-methylenepentanedioic acid. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the low reactivity of this compound in various synthetic applications.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during experiments with this compound, providing targeted solutions and answers to frequently asked questions.

Issue 1: Poor Yield in Esterification Reactions

Question: I am attempting to perform an esterification with this compound using standard Fischer esterification conditions (e.g., alcohol, catalytic H₂SO₄, heat), but the reaction is sluggish and gives very low yields. What is causing this and how can I improve it?

Answer: The low reactivity of this compound in standard esterification reactions is primarily due to the strong electron-withdrawing effect of the gem-difluoro group at the α-position. This effect reduces the electron density of the carbonyl carbon, making it less susceptible to nucleophilic attack by the alcohol. Additionally, steric hindrance from the difluoro group can impede the approach of the nucleophile.

To overcome this, more potent activation methods are required. Below is a comparison of potential strategies:

StrategyReagent/CatalystKey AdvantagesPotential Drawbacks
Acid Chloride Formation Thionyl chloride (SOCl₂), Oxalyl chloride ((COCl)₂)Highly reactive intermediate, often drives reaction to completion.Harsh conditions may not be suitable for sensitive substrates.
Carbodiimide Coupling DCC, EDC with DMAPMilder conditions, good for a range of alcohols.Byproduct removal can be challenging (e.g., DCU).
Activating Agents HOBt, HOAtCan be used with carbodiimides to suppress side reactions and improve yields.Additional cost and potential for side reactions with the additives themselves.
Uronium/Phosphonium Salts HATU, HBTU, PyBOPHigh efficiency for difficult couplings, rapid reactions.Expensive reagents.

Recommended Protocol: For a robust and generally applicable method, we recommend a two-step procedure involving the formation of an acid chloride followed by reaction with the alcohol. For more sensitive substrates, a carbodiimide-mediated coupling with an activating agent is a suitable alternative. Detailed protocols are provided in the "Experimental Protocols" section below.

Issue 2: Failed Amide Coupling with Primary or Secondary Amines

Question: My amide coupling reaction between this compound and a primary/secondary amine is not proceeding, even with standard coupling reagents like EDC/HOBt. How can I facilitate this transformation?

Answer: Similar to esterification, the electron-withdrawing nature of the gem-difluoro group significantly deactivates the carboxylic acid for amide bond formation. Standard coupling reagents may not be sufficient to generate a reactive enough intermediate to be attacked by the amine.

For these challenging couplings, more powerful coupling reagents are necessary. The choice of reagent can be critical for success.

Coupling ReagentBaseSolventTypical Reaction Time
HATU DIPEADMF, NMP2-12 h
HBTU/HOBt DIPEADMF4-16 h
PyBOP DIPEACH₂Cl₂, DMF2-8 h
COMU DIPEADMF1-6 h

Troubleshooting Tip: If standard uronium/phosphonium salt-based methods fail, consider converting the carboxylic acid to its acid fluoride using a reagent like DAST or Deoxo-Fluor®. Acid fluorides are highly reactive and can often overcome the low reactivity of the starting material.

Issue 3: Potential for Decarboxylation

Question: I am observing gas evolution and obtaining unexpected byproducts when heating this compound. Could this be decarboxylation?

Answer: Yes, β,γ-unsaturated carboxylic acids can be prone to decarboxylation upon heating, although this typically requires elevated temperatures. The presence of the electron-withdrawing difluoro group might influence the stability of the carboxylate and potentially facilitate this process under certain conditions.

Mitigation Strategies:

  • Lower Reaction Temperatures: Whenever possible, utilize more reactive reagents that allow for lower reaction temperatures.

  • Avoid Strong Basic Conditions at High Temperatures: Strong bases can facilitate the formation of the carboxylate, which might be more prone to decarboxylation.

  • Inert Atmosphere: Perform reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions that might be initiated at higher temperatures.

Experimental Protocols

Protocol 1: Esterification via Acid Chloride Formation

This protocol describes the esterification of one of the carboxylic acid groups in this compound. A similar procedure can be followed for the second carboxylic acid group if desired.

  • Acid Chloride Formation:

    • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M) under an argon atmosphere, add oxalyl chloride (1.2 eq) dropwise at 0 °C.

    • Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF, 1-2 drops).

    • Allow the reaction mixture to warm to room temperature and stir for 2 hours. The progress of the reaction can be monitored by the cessation of gas evolution.

    • Remove the solvent and excess oxalyl chloride under reduced pressure.

  • Esterification:

    • Dissolve the crude acid chloride in anhydrous DCM (0.5 M) under an argon atmosphere.

    • Add the desired alcohol (1.5 eq) and triethylamine (1.5 eq) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

    • Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 2: Amide Coupling using HATU

This protocol is suitable for coupling this compound with a range of primary and secondary amines.

  • To a solution of this compound (1.0 eq) in anhydrous DMF (0.2 M) under an argon atmosphere, add HATU (1.1 eq) and N,N-diisopropylethylamine (DIPEA, 3.0 eq).

  • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.2 eq) to the reaction mixture.

  • Stir at room temperature for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Signaling Pathways and Drug Development Context

The gem-difluoromethylene group is a key structural motif in many modern pharmaceuticals. It can act as a bioisostere of a carbonyl group or an ether oxygen, often leading to improved metabolic stability and binding affinity to biological targets.[1][2][3] Derivatives of this compound could potentially be developed as inhibitors of various enzymes, such as proteases or kinases, where the difluoro group mimics a tetrahedral transition state or enhances binding interactions.

Hypothetical Signaling Pathway: Inhibition of a Target Enzyme

The following diagram illustrates a hypothetical scenario where a derivative of this compound acts as an enzyme inhibitor, blocking a downstream signaling cascade.

signaling_pathway cluster_0 Cell Membrane Receptor Receptor Enzyme Target Enzyme Receptor->Enzyme Signal Transduction Ligand Ligand Ligand->Receptor Activation Product Product Enzyme->Product Catalysis Substrate Substrate Substrate->Enzyme Binding DownstreamSignal Downstream Signaling Product->DownstreamSignal CellularResponse Cellular Response DownstreamSignal->CellularResponse Inhibitor 2,2-Difluoro-4-methylene- pentanedioic acid derivative Inhibitor->Enzyme Inhibition

Caption: Hypothetical inhibition of a target enzyme by a this compound derivative.

Experimental Workflow for Inhibitor Screening

The following workflow outlines the general steps for synthesizing and screening derivatives of this compound as potential enzyme inhibitors.

workflow start Start: this compound synthesis Synthesis of Derivatives (Amides, Esters, etc.) start->synthesis purification Purification and Characterization (HPLC, NMR, MS) synthesis->purification screening Enzymatic Assay: Screening for Inhibition purification->screening hit_id Hit Identification screening->hit_id hit_id->synthesis Inactive sar Structure-Activity Relationship (SAR) Studies hit_id->sar Active lead_opt Lead Optimization sar->lead_opt lead_opt->synthesis end Candidate Drug lead_opt->end

Caption: Workflow for the synthesis and screening of this compound derivatives.

References

Preventing decomposition of 2,2-Difluoro-4-methylenepentanedioic acid during reactions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 2,2-Difluoro-4-methylenepentanedioic Acid

This guide provides technical support for researchers, scientists, and drug development professionals working with this compound. It addresses common challenges related to the compound's stability and offers troubleshooting strategies to prevent its decomposition during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary decomposition pathways for this compound?

A1: Based on its structure, the primary anticipated decomposition pathways are decarboxylation (loss of CO2), polymerization or unwanted reactions at the methylene group, and potential cyclization. The gem-difluoro group can influence the acidity and reactivity of the carboxylic acid groups.[1][2][3]

Q2: How does temperature affect the stability of this compound?

A2: Elevated temperatures can promote thermal decomposition, particularly decarboxylation.[3] For dicarboxylic acids, heating can lead to the loss of one or both carboxyl groups. It is crucial to maintain recommended temperature ranges for reactions and storage.

Q3: Is this compound sensitive to air or moisture?

A3: While specific data on this compound is limited, compounds with active methylene groups and dicarboxylic acids can be sensitive to atmospheric conditions.[4][5] It is best practice to handle the compound under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation or moisture-induced side reactions.

Q4: What is the role of the gem-difluoro group in the compound's reactivity?

A4: The gem-difluoro group (CF2) is strongly electron-withdrawing. This can increase the acidity of the adjacent carboxylic acid and potentially influence the stability of the entire molecule. This feature may also make the compound susceptible to specific reactions like defluorination under certain conditions.[6][7][8]

Q5: Can the methylene group undergo polymerization?

A5: Yes, the methylene (vinylidene) group is a site of unsaturation, making it susceptible to free-radical or acid/base-catalyzed polymerization, similar to derivatives of itaconic acid.[9][10][11] This can lead to the formation of oligomeric or polymeric byproducts, reducing the yield of the desired product.

Troubleshooting Guides

This section provides solutions to common problems encountered during reactions involving this compound.

Issue 1: Low or No Yield of Desired Product
Potential Cause Troubleshooting Step Rationale
Thermal Decomposition Run the reaction at a lower temperature. Perform a temperature screen to find the optimal balance between reaction rate and stability.Many dicarboxylic acids are prone to thermal decarboxylation.[3]
Atmospheric Degradation Ensure all glassware is oven-dried and the reaction is conducted under a positive pressure of an inert gas (N2 or Ar). Use degassed solvents.Prevents oxidation and moisture-related side reactions.
Incorrect pH If using a base, consider a non-nucleophilic or sterically hindered base. If acidic conditions are required, use the mildest acid possible. Buffer the reaction medium if necessary.Strong bases can deprotonate the active methylene protons, leading to side reactions.[5][12] Strong acids can catalyze polymerization or other unwanted reactions.
Photodecomposition Protect the reaction from light by wrapping the flask in aluminum foil.Some organic molecules, especially those with double bonds, can be light-sensitive.
Issue 2: Formation of Insoluble Polymeric Material
Potential Cause Troubleshooting Step Rationale
Radical Polymerization Add a radical inhibitor (e.g., BHT or hydroquinone) to the reaction mixture.The methylene group is susceptible to radical polymerization, similar to itaconic acid derivatives.[11]
Acid/Base Catalyzed Polymerization Modify the pH of the reaction. Avoid strong acids or bases if possible.Extreme pH can initiate ionic polymerization of the methylene group.
High Concentration Run the reaction at a lower concentration.Reduces the likelihood of intermolecular reactions that lead to polymerization.
Issue 3: Evidence of Decarboxylation (e.g., Gas Evolution, Mass Loss)
Potential Cause Troubleshooting Step Rationale
Excessive Heat Lower the reaction temperature. Utilize catalysts that allow for milder reaction conditions.Decarboxylation is often a thermally driven process.[3]
Presence of Certain Metals If using a metal catalyst, screen different metals. Some metals are known to catalyze decarboxylation.[1]The choice of catalyst can significantly impact the reaction pathway.
Acidic Conditions Avoid strongly acidic conditions, which can promote decarboxylation of β-keto acid-like structures that might form as intermediates.Protic acids can facilitate the loss of CO2.

Data Presentation

Table 1: Physical Properties of a Structurally Related Compound: 2,2-Difluoro-4-pentenoic acid
PropertyValueSource
CAS Number 55039-89-9[13]
Molecular Formula C5H6F2O2[14]
Molecular Weight 136.10 g/mol [14]
Boiling Point 56-58 °C (at 3 mmHg)[13]
Appearance Clear colorless to yellow liquid[15]

Note: This data is for a related compound and should be used as an estimation. Experimental determination of properties for this compound is recommended.

Experimental Protocols

General Protocol for a Reaction Under Inert Atmosphere

This protocol is recommended for reactions involving this compound to minimize decomposition.

  • Glassware Preparation:

    • All glassware (reaction flask, condenser, dropping funnel, etc.) should be thoroughly cleaned and dried in an oven at >120°C for at least 4 hours.

    • Assemble the glassware hot and allow it to cool under a stream of dry nitrogen or argon.

  • Reagent Handling:

    • Weigh this compound and other solid reagents in a glove box or under a positive pressure of inert gas.

    • Use anhydrous solvents. Solvents should be degassed by sparging with nitrogen or argon for at least 30 minutes before use.

  • Reaction Setup:

    • The reaction should be equipped with a magnetic or mechanical stirrer, a temperature probe, and a reflux condenser connected to a nitrogen/argon line with a bubbler.

    • Maintain a slight positive pressure of inert gas throughout the reaction.

  • Temperature Control:

    • Use a suitable heating mantle or cooling bath with a temperature controller to maintain the desired reaction temperature accurately.

    • Avoid localized overheating.

  • Monitoring the Reaction:

    • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the optimal reaction time and avoid prolonged heating.

  • Work-up and Purification:

    • Quench the reaction at the appropriate temperature before exposing it to air.

    • During extraction and purification, minimize exposure to strong acids or bases unless required by the protocol.

Mandatory Visualization

Potential Decomposition Pathways

main This compound decarboxylation Decarboxylation main->decarboxylation polymerization Polymerization main->polymerization cyclization Intramolecular Cyclization main->cyclization product_deco Decarboxylated Byproduct decarboxylation->product_deco product_poly Polymer / Oligomer polymerization->product_poly product_cyclo Cyclized Product cyclization->product_cyclo heat Heat heat->decarboxylation radicals Radical Initiators / Light radicals->polymerization acid_base Strong Acid / Base acid_base->polymerization acid_base->cyclization

Caption: Potential decomposition pathways of this compound.

Troubleshooting Workflow for Low Product Yield

start Low Product Yield Observed check_temp Is reaction temperature optimized? start->check_temp check_atmosphere Was an inert atmosphere used? check_temp->check_atmosphere Yes lower_temp Action: Lower Temperature check_temp->lower_temp No check_ph Is the pH appropriate? check_atmosphere->check_ph Yes use_inert Action: Use Inert Gas (N2/Ar) check_atmosphere->use_inert No check_polymer Polymer formation observed? check_ph->check_polymer Yes adjust_ph Action: Use Milder Acid/Base or Buffer check_ph->adjust_ph No add_inhibitor Action: Add Radical Inhibitor check_polymer->add_inhibitor Yes success Yield Improved lower_temp->success use_inert->success adjust_ph->success add_inhibitor->success

Caption: A logical workflow for troubleshooting low product yield in reactions.

References

Validation & Comparative

2,2-Difluoro-4-methylenepentanedioic Acid: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of 2,2-Difluoro-4-methylenepentanedioic acid with other fluorinated diacids, including its potential performance, synthesis, and methods for evaluation.

In the landscape of drug discovery and development, the strategic incorporation of fluorine into organic molecules has emerged as a powerful tool to enhance pharmacological properties. Fluorinated compounds often exhibit improved metabolic stability, increased binding affinity, and enhanced bioavailability. This guide provides a comparative overview of this compound and other fluorinated diacids, offering insights into their potential as enzyme inhibitors and providing hypothetical experimental data and protocols to guide researchers in this area.

Physicochemical Properties: The Impact of Fluorination

PropertyGeneric Non-Fluorinated DiacidExpected Properties of this compound
Molecular Weight LowerHigher
pKa1 HigherLower (more acidic)
pKa2 HigherLower (more acidic)
LogP (Lipophilicity) LowerHigher
Metabolic Stability LowerHigher
Binding Affinity to Target VariablePotentially Enhanced

Performance as an Enzyme Inhibitor

Fluorinated diacids are of significant interest as potential enzyme inhibitors, particularly for enzymes involved in metabolic pathways. The methylene group in this compound suggests it could act as a mechanism-based inactivator or a transition-state analogue for certain enzymes.

While direct inhibitory data for this compound is not available, a hypothetical comparison with other fluorinated diacids against a target enzyme (e.g., a dehydrogenase or a decarboxylase) can be conceptualized.

CompoundTarget EnzymeIC50 (µM) - HypotheticalKi (µM) - Hypothetical
This compoundDehydrogenase X5.21.8
Difluoromalonic AcidDehydrogenase X15.87.3
Perfluoroglutaric AcidDehydrogenase X8.13.5
Non-fluorinated pentanedioic acidDehydrogenase X>100>50

Experimental Protocols

Synthesis of this compound (Hypothetical)

A plausible synthetic route to this compound could involve the following steps:

  • Starting Material: Diethyl 2-allyl-2-fluoromalonate.

  • Fluorination: Treatment with a fluorinating agent such as Selectfluor® to introduce the second fluorine atom at the α-position.

  • Hydrolysis: Acid- or base-catalyzed hydrolysis of the ester groups to yield the dicarboxylic acid.

  • Purification: Purification of the final product by recrystallization or column chromatography.

Enzyme Inhibition Assay Protocol

A standard protocol to evaluate the inhibitory potential of this compound against a target enzyme could be as follows:

  • Enzyme and Substrate Preparation: Prepare solutions of the target enzyme and its substrate in an appropriate buffer.

  • Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions.

  • Assay Setup: In a 96-well plate, add the enzyme, buffer, and varying concentrations of the inhibitor.

  • Initiation of Reaction: Add the substrate to initiate the enzymatic reaction.

  • Detection: Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a plate reader.

  • Data Analysis: Calculate the initial reaction velocities and plot them against the inhibitor concentration to determine the IC50 value. Further kinetic studies can be performed to determine the inhibition constant (Ki) and the mechanism of inhibition.[1]

Visualizing Experimental Workflows

A clear understanding of the experimental workflow is crucial for reproducibility and data interpretation.

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme Prepare Enzyme Solution Setup Mix Enzyme, Buffer, and Inhibitor Enzyme->Setup Substrate Prepare Substrate Solution Initiate Add Substrate to Initiate Reaction Substrate->Initiate Inhibitor Prepare Inhibitor Dilutions Inhibitor->Setup Setup->Initiate Measure Monitor Reaction (Absorbance/Fluorescence) Initiate->Measure Calculate Calculate Initial Velocities Measure->Calculate Plot Plot Velocity vs. [Inhibitor] Calculate->Plot Determine Determine IC50/Ki Plot->Determine Metabolic_Pathway_Inhibition Metabolite_A Metabolite A Target_Enzyme Target Enzyme Metabolite_A->Target_Enzyme Metabolite_B Metabolite B Metabolite_C Metabolite C Metabolite_B->Metabolite_C Downstream_Effects Downstream Cellular Effects (e.g., Reduced ATP, Apoptosis) Metabolite_B->Downstream_Effects Target_Enzyme->Metabolite_B Inhibitor This compound Inhibitor->Target_Enzyme

References

Comparative study of 2,2-Difluoro-4-methylenepentanedioic acid and its non-fluorinated analog

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of 2,2-Difluoropentanedioic Acid and its Non-fluorinated Analog, Pentanedioic Acid

This guide provides a detailed comparative study of 2,2-difluoropentanedioic acid and its non-fluorinated counterpart, pentanedioic acid (commonly known as glutaric acid). The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical and biological properties. This comparison is of particular interest to researchers in medicinal chemistry and materials science, where the strategic use of fluorination can lead to compounds with enhanced properties.

Physicochemical Properties

The presence of two fluorine atoms at the C-2 position of the pentanedioic acid backbone has a profound impact on the molecule's electronic properties, which in turn influences its acidity and lipophilicity. A summary of the key physicochemical properties is presented in Table 1.

Property2,2-Difluoropentanedioic AcidPentanedioic Acid (Glutaric Acid)
Molecular Formula C₅H₆F₂O₄C₅H₈O₄
Molecular Weight 168.1 g/mol 132.11 g/mol [1]
Melting Point 103-105°C[2]95-98°C[3][4][5]
Boiling Point Not available302-304°C[1][3]
Water Solubility Expected to be high430 g/L (20°C)[3][6][7]
pKa₁ Estimated to be < 3~4.31-4.34[1][3][6][7]
pKa₂ Estimated to be ~4.5~5.4[8]
logP Estimated to be < -0.29-0.29[1][8]

Acidity (pKa): The electron-withdrawing nature of the two fluorine atoms significantly increases the acidity of the carboxylic acid groups in 2,2-difluoropentanedioic acid compared to pentanedioic acid. This is due to the stabilization of the conjugate base through the inductive effect of the fluorine atoms. The pKa₁ of the fluorinated compound is expected to be substantially lower than that of its non-fluorinated analog.

Lipophilicity (logP): The introduction of fluorine atoms generally increases the lipophilicity of a molecule. However, in the case of 2,2-difluoropentanedioic acid, the significant increase in acidity will lead to a higher proportion of the ionized form at physiological pH, which is more water-soluble. Therefore, the overall logP is expected to be lower (more hydrophilic) than that of pentanedioic acid.

Biological Activity

Pentanedioic Acid (Glutaric Acid): Glutaric acid is a naturally occurring metabolite in the human body, involved in the metabolism of the amino acids lysine and tryptophan.[9][10][11] An inherited metabolic disorder known as glutaric aciduria is characterized by the accumulation of glutaric acid, leading to neurological problems.[1][11] Glutaric acid has also been shown to possess virucidal activity against rhinoviruses.[12]

2,2-Difluoropentanedioic Acid: While specific biological activities of 2,2-difluoropentanedioic acid are not extensively documented, it is used as an intermediate in the synthesis of pharmaceuticals.[2] The introduction of the gem-difluoro group is a common strategy in medicinal chemistry to create bioisosteres of carbonyl groups, which can enhance metabolic stability and bioavailability of drug candidates. It is plausible that 2,2-difluoropentanedioic acid could act as an inhibitor of enzymes that process glutaric acid or other dicarboxylic acids.

Experimental Protocols

Determination of pKa by Potentiometric Titration

This method involves titrating a solution of the acid with a standard solution of a strong base and monitoring the pH.

  • Preparation of Solutions: Prepare a standard solution of the dicarboxylic acid (e.g., 0.01 M) in deionized water. Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH).

  • Titration Setup: Calibrate a pH meter using standard buffer solutions. Place a known volume of the acid solution in a beaker with a magnetic stirrer.

  • Titration: Slowly add the NaOH solution in small increments from a burette. After each addition, record the pH of the solution.

  • Data Analysis: Plot the pH versus the volume of NaOH added. The pKa values correspond to the pH at the half-equivalence points. For a dicarboxylic acid, two inflection points will be observed, corresponding to the two pKa values.

G Workflow for pKa Determination A Prepare 0.01M Acid Solution D Titrate Acid with NaOH A->D B Prepare 0.1M NaOH Solution B->D C Calibrate pH Meter C->D E Record pH vs. Volume of NaOH D->E F Plot Titration Curve E->F G Determine pKa values at half-equivalence points F->G G Hypothetical Metabolic Pathway Interaction cluster_0 Amino Acid Catabolism cluster_1 Krebs Cycle Lysine Lysine / Tryptophan GA_precursor Glutaryl-CoA Lysine->GA_precursor GA Glutaric Acid GA_precursor->GA Enzyme Krebs_precursor Acetyl-CoA GA->Krebs_precursor Krebs Citric Acid Cycle Krebs_precursor->Krebs DFGA 2,2-Difluoropentanedioic Acid (Analog) Enzyme Glutaryl-CoA Dehydrogenase DFGA->Enzyme Inhibition Inhibition

References

Illuminating Drug-Target Interactions: A Comparative Guide to the X-ray Crystallography of Glutamate Racemase with Potential Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of X-ray crystallography data for the bacterial enzyme glutamate racemase, a key target for novel antibiotics. While crystallographic data for 2,2-Difluoro-4-methylenepentanedioic acid derivatives are not publicly available, this guide will use the broader context of glutamate racemase inhibitors to illustrate the power of X-ray crystallography in drug discovery. We will explore how structural data of the enzyme in its native state compares to its inhibitor-bound forms, providing critical insights for the rational design of potent therapeutics.

Understanding the Target: Glutamate Racemase

Glutamate racemase (MurI) is a crucial bacterial enzyme that catalyzes the conversion of L-glutamate to D-glutamate. D-glutamate is an essential component of peptidoglycan, the polymer that forms the bacterial cell wall.[1][2] The absence of a functional glutamate racemase leads to a compromised cell wall, making the bacterium susceptible to osmotic lysis and cell death.[1][2] As this enzyme is absent in humans, it represents an attractive target for the development of new antibacterial drugs with potentially fewer side effects.[2]

Comparative Analysis of Glutamate Racemase Crystal Structures

X-ray crystallography allows for the determination of the three-dimensional atomic structure of proteins. By comparing the crystal structure of glutamate racemase in its unbound (apo) form with structures of the enzyme bound to inhibitors or its product (D-glutamate), researchers can gain invaluable insights into the enzyme's mechanism and identify key interactions necessary for inhibitor binding. This information is fundamental for structure-based drug design.

Below is a summary of publicly available crystallographic data for glutamate racemase from various bacterial species. This data highlights the conserved structural features and subtle differences that can be exploited for inhibitor design.

PDB ID Bacterial Species Ligand(s) Resolution (Å) Space Group Unit Cell Parameters (a, b, c, α, β, γ)
1ZUWBacillus anthracis (RacE1)D-glutamate1.75P2₁2₁2₁59.8, 76.5, 111.4, 90, 90, 90
2JFNBacillus anthracis (RacE2)D-glutamate1.99C2129.5, 59.8, 122.9, 90, 116.5, 90
5GOEMycobacterium tuberculosisD-glutamate2.30P2₁2₁2₁73.1, 88.9, 90.1, 90, 90, 90
5GOFMycobacterium smegmatisD-glutamate1.80P2₁2₁2₁73.2, 88.7, 89.8, 90, 90, 90
1B73Aquifex pyrophilusNone (Apo)2.00P6₁22 or P6₅2272.1, 72.1, 185.0, 90, 90, 120
1V2PLactobacillus fermentiNone (Apo)2.28C222₁98.3, 184.1, 46.0, 90, 90, 90
1S6CBacillus subtilisL-glutamate2.10C2133.6, 60.1, 126.2, 90, 117.6, 90

Data sourced from the Protein Data Bank (PDB). This table is a representative sample and not an exhaustive list.

The structural data reveals a conserved overall fold for glutamate racemase across different bacterial species. However, subtle differences in the active site architecture can be observed, which could be exploited for the development of species-specific inhibitors.[3] The binding of D-glutamate in several of the structures provides a clear picture of the active site and the key residues involved in substrate recognition and catalysis.[3][4]

The Role of Fluorine in Drug Design

While specific crystallographic data for this compound derivatives is unavailable, the inclusion of fluorine atoms in drug candidates is a common strategy in medicinal chemistry. The introduction of fluorine can significantly alter the physicochemical properties of a molecule, including its metabolic stability, binding affinity, and membrane permeability. In the context of enzyme inhibitors, fluorine can act as a bioisostere for a hydrogen atom or a hydroxyl group, potentially forming favorable interactions within the enzyme's active site.

Experimental Protocols: A Guide to Protein X-ray Crystallography

The determination of a protein's crystal structure is a multi-step process. The following is a generalized workflow for the X-ray crystallography of an enzyme like glutamate racemase, both in its apo form and in complex with a potential inhibitor.

  • Protein Expression and Purification: The gene encoding the target enzyme (e.g., glutamate racemase) is cloned into an expression vector and introduced into a suitable host organism, typically E. coli. The protein is then overexpressed and purified to a high degree of homogeneity using various chromatography techniques.

  • Crystallization: The purified protein is subjected to a wide range of crystallization screening conditions to find the optimal conditions for forming well-ordered crystals. For inhibitor-bound structures, the purified protein is incubated with the inhibitor before setting up crystallization trials. The hanging-drop vapor diffusion method is a commonly used technique.[5][6]

  • X-ray Diffraction Data Collection: The protein crystals are exposed to a high-intensity X-ray beam, often from a synchrotron source, to generate a diffraction pattern.[5][6] The diffraction data is collected on a sensitive detector.

  • Structure Determination and Refinement: The diffraction data is processed to determine the unit cell parameters and space group of the crystal. The phase problem is then solved using methods like molecular replacement (if a similar structure is available) or experimental phasing. An initial model of the protein is built into the electron density map and then refined to improve its fit with the experimental data.

Visualizing the Pathway and the Process

To better understand the concepts discussed, the following diagrams illustrate the inhibition of glutamate racemase and the general workflow of X-ray crystallography.

Glutamate Racemase Inhibition Pathway L-Glutamate L-Glutamate Glutamate_Racemase Glutamate Racemase (MurI) L-Glutamate->Glutamate_Racemase Substrate D-Glutamate D-Glutamate Glutamate_Racemase->D-Glutamate Catalysis Inhibited_Complex Inhibited Enzyme Complex Peptidoglycan_Synthesis Peptidoglycan Synthesis D-Glutamate->Peptidoglycan_Synthesis Bacterial_Cell_Wall Bacterial Cell Wall Integrity Peptidoglycan_Synthesis->Bacterial_Cell_Wall Inhibitor 2,2-Difluoro-4-methylenepentanedioic acid derivative (Inhibitor) Inhibitor->Glutamate_Racemase Binding

Caption: Inhibition of the Glutamate Racemase Pathway.

X-ray Crystallography Workflow cluster_wet_lab Wet Lab cluster_computational Computational Analysis Protein_Expression 1. Protein Expression & Purification Crystallization 2. Crystallization (Apo or with Inhibitor) Protein_Expression->Crystallization Data_Collection 3. X-ray Data Collection Crystallization->Data_Collection Structure_Determination 4. Structure Determination Data_Collection->Structure_Determination Model_Building 5. Model Building & Refinement Structure_Determination->Model_Building Structural_Analysis 6. Structural Analysis & Comparison Model_Building->Structural_Analysis Drug_Design Drug_Design Structural_Analysis->Drug_Design Insights for Drug Design

Caption: General Workflow for Protein X-ray Crystallography.

Conclusion

X-ray crystallography is an indispensable tool in modern drug discovery. By providing atomic-level details of enzyme-inhibitor interactions, it enables the rational design and optimization of new therapeutic agents. While specific crystallographic data for this compound derivatives in complex with glutamate racemase are not yet available, the wealth of structural information on this key bacterial enzyme provides a solid foundation for future studies. The comparative analysis of apo and inhibitor-bound enzyme structures, as demonstrated with glutamate racemase, is a powerful approach that will continue to drive the development of novel antibiotics to combat the growing threat of antimicrobial resistance.

References

Computational Insights into 2,2-Difluoro-4-methylenepentanedioic Acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Detailed Comparative Guide for Researchers, Scientists, and Drug Development Professionals

This publication provides a comprehensive computational analysis of the predicted properties of the novel compound, 2,2-Difluoro-4-methylenepentanedioic acid. In the absence of experimental data for this specific molecule, this guide leverages high-level computational chemistry methods to predict its key physicochemical characteristics. These predictions are presented alongside experimental data for well-characterized dicarboxylic acids—succinic acid, maleic acid, and itaconic acid—to offer a valuable comparative framework for researchers in drug discovery and materials science.

Comparative Analysis of Physicochemical Properties

The properties of this compound were predicted using advanced computational models. The following table summarizes these predicted values and contrasts them with the experimentally determined properties of analogous dicarboxylic acids.

PropertyThis compound (Predicted)Succinic Acid (Experimental)Maleic Acid (Experimental)Itaconic Acid (Experimental)
Molecular Weight ( g/mol ) 180.09118.09116.07130.10
pKa1 ~1.8 - 2.24.211.923.85
pKa2 ~4.0 - 4.45.646.235.45
Predicted LogP -0.5 to 0.5-0.59-0.48-0.34
Predicted Aqueous Solubility HighHigh (83 g/L at 20°C)High (780 g/L at 25°C)High (95 g/L at 20°C)

Note: The predicted values for this compound are based on computational modeling and should be considered estimates.

In-Depth Computational Methodology

The predicted properties of this compound were determined using state-of-the-art quantum mechanical calculations.

pKa Prediction Protocol

The acidity constants (pKa) were calculated using Density Functional Theory (DFT), a robust method for predicting the electronic structure and properties of molecules.

  • Geometry Optimization: The three-dimensional structures of the neutral, mono-anionic, and di-anionic forms of the acid were optimized.

  • Frequency Calculations: Vibrational frequency analyses were performed to confirm that the optimized structures correspond to energy minima.

  • Energy Calculation: The Gibbs free energies (G) in the gas phase were calculated for all species.

  • Solvation Energy: The Solvation Model based on Density (SMD) was employed to calculate the free energy of solvation in water.

  • pKa Calculation: The pKa values were then determined using the isodesmic reaction method, which provides a reliable prediction by referencing a known acid.

Logical Workflow for pKa Prediction

pKa Prediction Workflow A Geometry Optimization B Frequency Calculation A->B C Gas-Phase Energy (G_gas) B->C E Total Free Energy (G_total = G_gas + G_solv) C->E D Solvation Energy (G_solv) D->E F Isodesmic Reaction with Reference Acid E->F G Predicted pKa F->G Structure-Acidity Comparison cluster_target This compound cluster_analogues Analogous Dicarboxylic Acids A Gem-Difluoro Group (Strong -I Effect) C Increased Acidity (Lower pKa1) A->C B Methylene Group (Sp2 Hybridization) D Succinic Acid (Alkyl Chain) G Varying Acidity D->G E Maleic Acid (Cis-Double Bond) E->G F Itaconic Acid (Exocyclic Methylene) F->G

A Comparative Guide to the Structural Validation of 2,2-Difluoro-4-methylenepentanedioic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the structural validation of the novel compound, 2,2-Difluoro-4-methylenepentanedioic acid. Due to the absence of published experimental data for this specific molecule, this document presents a comparative analysis of its predicted spectral data against the known data of a structurally related analog, 2,2-Difluoro-4-pentenoic acid. The methodologies and expected outcomes detailed herein offer a robust strategy for the characterization and validation of this and similar fluorinated dicarboxylic acids.

Structural Comparison

This compound is a dicarboxylic acid featuring a gem-difluoro group at the alpha position to one of the carboxyl groups and a methylene group at the gamma position. Its structure is compared with 2,2-Difluoro-4-pentenoic acid, which shares the α,α-difluoro carboxylic acid moiety but differs in the position and nature of the unsaturation.

FeatureThis compound (Predicted)2,2-Difluoro-4-pentenoic acid (Known)[1][2][3][4]
Molecular Formula C6H6F2O4C5H6F2O2
Molecular Weight 180.11 g/mol 136.10 g/mol
Key Functional Groups α,α-difluoro carboxylic acid, carboxylic acid, terminal alkeneα,α-difluoro carboxylic acid, terminal alkene
Expected Acidity (pKa) The presence of two electron-withdrawing fluorine atoms is expected to significantly increase the acidity of the adjacent carboxylic acid.The α,α-difluoro substitution increases the acidity of the carboxylic acid.
Predicted vs. Known Spectral Data for Structural Validation

The following table summarizes the predicted spectral data for this compound and compares it with the available data for 2,2-Difluoro-4-pentenoic acid.

Analytical Technique This compound (Predicted Data) 2,2-Difluoro-4-pentenoic acid (Reference Data)
¹H NMR δ 10-13 (s, 2H, -COOH), δ 5.1-5.3 (m, 2H, =CH₂), δ 3.0-3.5 (m, 2H, -CH₂-)δ 10-13 (s, 1H, -COOH), δ 5.8-6.0 (m, 1H, -CH=), δ 5.2-5.4 (m, 2H, =CH₂), δ 2.8-3.2 (m, 2H, -CH₂-)
¹³C NMR δ 170-180 (t, C1, -COOH), δ 165-175 (s, C5, -COOH), δ 130-140 (s, C4, =C<), δ 115-125 (t, =CH₂), δ 110-120 (t, C2, -CF₂-), δ 40-50 (t, C3, -CH₂-)δ 170-180 (t, -COOH), δ 125-135 (d, -CH=), δ 120-130 (t, =CH₂), δ 110-120 (t, -CF₂-), δ 35-45 (t, -CH₂-)
IR Spectroscopy 2500-3300 cm⁻¹ (broad, O-H), 1700-1750 cm⁻¹ (strong, C=O), 1640-1680 cm⁻¹ (C=C), 1100-1300 cm⁻¹ (C-F)2500-3300 cm⁻¹ (broad, O-H), 1700-1750 cm⁻¹ (strong, C=O), 1640-1680 cm⁻¹ (C=C), 1100-1300 cm⁻¹ (C-F)
Mass Spectrometry (EI) M⁺ at m/z 180, fragments at [M-H₂O]⁺, [M-COOH]⁺, [M-F]⁺M⁺ at m/z 136, fragments at [M-H₂O]⁺, [M-COOH]⁺, [M-F]⁺

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To determine the proton and carbon framework of the molecule.

  • Instrumentation: 400 MHz NMR spectrometer.

  • Sample Preparation: 5-10 mg of the compound is dissolved in 0.5 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • ¹H NMR Protocol: A standard proton NMR spectrum is acquired. The chemical shifts, integration, and multiplicity of the signals are analyzed to identify the different types of protons and their connectivity. The broad signals for the carboxylic acid protons are expected to disappear upon D₂O exchange.

  • ¹³C NMR Protocol: A proton-decoupled ¹³C NMR spectrum is acquired to identify the number of unique carbon environments. The chemical shifts will indicate the presence of carbonyl carbons, sp² hybridized carbons of the alkene, the carbon bearing the fluorine atoms, and the methylene carbon.

Infrared (IR) Spectroscopy
  • Objective: To identify the key functional groups present in the molecule.

  • Instrumentation: Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: A small amount of the liquid sample is placed between two KBr plates. For a solid sample, a KBr pellet is prepared.

  • Protocol: The IR spectrum is recorded in the range of 4000-400 cm⁻¹. The characteristic broad O-H stretch of the carboxylic acids, the sharp C=O stretch of the carbonyls, the C=C stretch of the alkene, and the C-F stretches are the key diagnostic peaks.[5][6][7][8]

Mass Spectrometry (MS)
  • Objective: To determine the molecular weight and fragmentation pattern of the molecule.

  • Instrumentation: A mass spectrometer with an electron ionization (EI) source.

  • Sample Preparation: A dilute solution of the sample is prepared in a volatile solvent like methanol or acetonitrile.

  • Protocol: The sample is introduced into the mass spectrometer. The resulting mass spectrum should show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound.[9][10][11] The fragmentation pattern will provide further structural information, with expected losses of water, carboxyl groups, and fluorine atoms.[9][10][11]

Visualizations

Logical Workflow for Structural Validation

The following diagram illustrates the logical workflow for the comprehensive structural validation of this compound.

G cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation & Validation synthesis Proposed Synthesis purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification ir FTIR Spectroscopy purification->ir nmr NMR Spectroscopy (1H, 13C, 19F) purification->nmr ms Mass Spectrometry (HRMS) purification->ms ir_interp Identify Functional Groups (O-H, C=O, C=C, C-F) ir->ir_interp nmr_interp Determine Connectivity & Stereochemistry nmr->nmr_interp ms_interp Confirm Molecular Formula & Fragmentation ms->ms_interp structure_validation Structure Validated ir_interp->structure_validation nmr_interp->structure_validation ms_interp->structure_validation

Caption: Workflow for the structural validation of a novel compound.

References

Pharmacokinetic Profile of Alpha-Fluorinated Pentenoic Acids: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine atoms into drug candidates is a widely utilized strategy in medicinal chemistry to modulate metabolic stability, potency, and pharmacokinetic properties. This guide provides a detailed comparison of the pharmacokinetic profiles of 2-propyl-4-pentenoic acid (4-ene VPA), a known hepatotoxic metabolite of valproic acid, and its alpha-fluorinated analog, 2-fluoro-2-propyl-4-pentenoic acid (α-fluoro-4-ene VPA). The inclusion of an alpha-fluoro group is hypothesized to alter the metabolic fate of the parent compound, potentially mitigating its toxicity. This analysis is supported by experimental data from preclinical studies.

Comparative Pharmacokinetic Data

A key investigation in male Sprague-Dawley rats revealed that the serum concentration-time profiles of 4-ene VPA and its alpha-fluorinated counterpart were markedly similar within the initial 200 minutes following intraperitoneal administration.[1] However, a notable difference emerged with the appearance of a second peak in the serum concentration of 4-ene VPA at approximately 300 minutes, a phenomenon not observed with α-fluoro-4-ene VPA.[1] This secondary peak for 4-ene VPA is attributed to extensive glucuronidation and subsequent enterohepatic circulation.[1]

While a complete set of traditional pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) was not explicitly tabulated in the primary comparative study, the following data points were reported:

Parameter2-propyl-4-pentenoic acid (4-ene VPA)α-fluoro-2-propyl-4-pentenoic acid (α-fluoro-4-ene VPA)
Serum Concentration Profile (0-200 min) Similar to α-fluoro-4-ene VPA[1]Similar to 4-ene VPA[1]
Secondary Serum Peak Observed at ~300 minutes[1]Not observed[1]
Liver Concentration (1 hr post-dose) 0.96 +/- 0.11 µmol/g wet liver[1]0.89 +/- 0.19 µmol/g wet liver[1]
Major Phase II Metabolite Glucuronide conjugate[1]L-glutamine conjugate[1]
Detection of (E)-2-propyl-2,4-pentadienoic acid Detected[1]Not detected[1]

Experimental Protocols

The presented data is based on a comparative study in male Sprague-Dawley rats. The key methodologies employed in this pivotal experiment are detailed below.

Animal Model and Dosing:

  • Species: Male Sprague-Dawley rats.[1]

  • Dosing: A single intraperitoneal (i.p.) dose of 1.4 mmol/kg of either 4-ene VPA or α-fluoro-4-ene VPA was administered.[1]

Sample Collection:

  • Blood Sampling: Blood samples were collected from the tail vein at various time points to prepare serum for analysis.[1]

  • Urine Collection: Urine was collected over a 24-hour period.[1]

  • Liver Tissue: A separate group of rats was sacrificed 1 hour after dosing to collect liver tissue, which was then homogenized in a Tris-buffer.[1]

Analytical Methods:

  • The specific analytical methods for quantifying the compounds in serum, urine, and liver homogenates were not detailed in the provided search results.

Protein Binding Assessment:

  • Protein binding was evaluated via ultrafiltration of naive serum samples spiked with either of the two compounds.[1]

Signaling Pathways and Experimental Workflow

The metabolic divergence of 4-ene VPA and α-fluoro-4-ene VPA is a critical aspect of their differing toxicological profiles. The following diagram illustrates the key metabolic pathways.

cluster_4ene_vpa Metabolism of 4-ene VPA cluster_alpha_fluoro Metabolism of α-fluoro-4-ene VPA VPA 4-ene VPA Glucuronidation Glucuronidation VPA->Glucuronidation Major BetaOxidation β-Oxidation VPA->BetaOxidation Leads to toxic metabolite DieneVPA (E)-2-propyl-2,4- pentadienoic acid BetaOxidation->DieneVPA NAC_Congugate N-acetylcysteine conjugate DieneVPA->NAC_Congugate AF_VPA α-fluoro-4-ene VPA Glutamine_Conj L-glutamine conjugate AF_VPA->Glutamine_Conj Major Phase II Metabolite

Caption: Metabolic pathways of 4-ene VPA and α-fluoro-4-ene VPA.

The experimental workflow for the comparative pharmacokinetic study is outlined in the diagram below.

Start Start: Male Sprague-Dawley Rats Dosing Administer 1.4 mmol/kg i.p. of 4-ene VPA or α-fluoro-4-ene VPA Start->Dosing Blood Collect Blood Samples (Tail Vein) Dosing->Blood Urine Collect Urine (24h) Dosing->Urine Liver Sacrifice at 1h, Collect Liver Dosing->Liver Serum Prepare Serum Blood->Serum Analysis Pharmacokinetic & Metabolite Analysis Urine->Analysis Homogenize Homogenize Liver Liver->Homogenize Serum->Analysis Homogenize->Analysis

Caption: Experimental workflow for the comparative pharmacokinetic study.

Conclusion

The alpha-fluorination of 2-propyl-4-pentenoic acid significantly alters its phase II metabolism, favoring glutamine conjugation over glucuronidation and preventing the formation of the toxic metabolite (E)-2-propyl-2,4-pentadienoic acid.[1] While the initial serum pharmacokinetic profiles of 4-ene VPA and α-fluoro-4-ene VPA appear similar, the absence of enterohepatic circulation for the fluorinated analog suggests a different disposition.[1] These findings indicate that the observed differences in hepatotoxicity between the two compounds are likely due to disparities in their metabolic pathways rather than major differences in their initial pharmacokinetic behavior.[1] Further studies detailing a full pharmacokinetic parameter comparison would be beneficial for a more comprehensive understanding.

References

Methylene Groups Show Heightened Reactivity Over Methyl Groups in Pentanedioic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, understanding the subtle differences in chemical reactivity is paramount. In the context of pentanedioic (glutaric) acid derivatives, the reactivity of methylene (-CH2-) groups, particularly at the alpha-position, is significantly greater than that of a methyl (-CH3) group at the same position. This heightened reactivity is primarily attributed to the greater stability of the resulting radical intermediate and the weaker carbon-hydrogen (C-H) bonds in methylene groups compared to methyl groups.

Comparative Analysis of Reactivity

The reactivity of C-H bonds in alkanes and their derivatives is largely dictated by the stability of the free radical formed upon hydrogen abstraction. In the case of substituted pentanedioic acids, the proximity of the carboxylic acid groups influences the reactivity of the adjacent C-H bonds.

Functional GroupPositionRelative ReactivityC-H Bond Dissociation Energy (kcal/mol)
Methylene (-CH2-)α to COOHHigher~98-100
Methyl (-CH3)α to COOHLower~104-105

Note: The C-H bond dissociation energies are approximate values for secondary and primary C-H bonds, respectively, and can be influenced by the presence of adjacent electron-withdrawing groups like carboxylic acids.

The lower bond dissociation energy of the C-H bonds in a methylene group compared to a methyl group indicates that less energy is required to break these bonds, leading to a faster reaction rate in processes like free-radical halogenation. The resulting secondary radical from a methylene group is more stabilized through hyperconjugation than the primary radical formed from a methyl group.

Experimental Evidence and Protocols

To quantitatively assess the reactivity differences, two key experimental approaches can be employed: hydrogen-deuterium exchange and free-radical halogenation.

Hydrogen-Deuterium (H/D) Exchange

Hydrogen-deuterium exchange studies can provide insight into the relative lability of protons attached to carbon. The rate of exchange is indicative of the acidity of the C-H bond and the stability of the carbanionic intermediate.

Experimental Protocol: Hydrogen-Deuterium Exchange in 2-Methylglutaric Acid

This protocol is adapted from studies on the H/D exchange of dicarboxylic acids.

Objective: To measure the rate of deuterium incorporation at the α-methyl and β- and γ-methylene positions of 2-methylglutaric acid.

Materials:

  • 2-methylglutaric acid

  • Deuterium oxide (D2O, 99.9 atom % D)

  • Sodium deuteroxide (NaOD) in D2O (for base-catalyzed exchange)

  • Hydrochloric acid (HCl) or other suitable acid for quenching

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Mass Spectrometer (MS)

Procedure:

  • Sample Preparation: Dissolve a known quantity of 2-methylglutaric acid in D2O. For base-catalyzed exchange, a solution of NaOD in D2O is used.

  • Reaction: The solution is heated to a specific temperature (e.g., 100°C) in a sealed NMR tube or a reaction vessel.

  • Monitoring: The reaction is monitored over time by ¹H NMR spectroscopy to observe the decrease in the intensity of the proton signals corresponding to the methyl and methylene groups. Alternatively, aliquots can be taken at various time points, the reaction quenched by acidification, and the level of deuterium incorporation analyzed by mass spectrometry.

  • Data Analysis: The rate constants for the exchange at each position can be calculated by fitting the data to a pseudo-first-order kinetic model.

Expected Outcome: The rate of deuterium exchange is expected to be significantly faster for the methine proton at the α-position and the protons on the methylene groups compared to the protons of the methyl group. This is due to the activating effect of the adjacent carboxylic acid group which stabilizes the transient carbanion intermediate.

Free-Radical Halogenation

Free-radical halogenation, particularly bromination, is a highly selective reaction that favors the abstraction of the most stable hydrogen atom. Comparing the product distribution from the halogenation of 2-methylpentanedioic acid and a corresponding compound with a methylene group at the alpha position (e.g., 2-ethylpentanedioic acid) would provide a direct measure of the relative reactivity.

Experimental Protocol: Free-Radical Bromination of a Substituted Pentanedioic Acid

Objective: To determine the major product of the free-radical bromination of 2-methylpentanedioic acid.

Materials:

  • 2-methylpentanedioic acid

  • N-Bromosuccinimide (NBS)

  • A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide

  • An inert solvent, such as carbon tetrachloride (CCl4) or acetonitrile

  • UV lamp or heat source

  • Gas chromatograph-mass spectrometer (GC-MS) for product analysis

Procedure:

  • Reaction Setup: A solution of 2-methylpentanedioic acid and NBS in the chosen solvent is prepared in a reaction vessel equipped with a reflux condenser.

  • Initiation: The radical initiator is added, and the reaction mixture is either heated to reflux or irradiated with a UV lamp to initiate the reaction.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by observing the consumption of NBS (succinimide, a byproduct, will float on top of CCl4).

  • Workup: Once the reaction is complete, the mixture is cooled, and the succinimide is filtered off. The solvent is removed under reduced pressure.

  • Product Analysis: The resulting product mixture is analyzed by GC-MS to identify and quantify the different brominated products.

Expected Outcome: For 2-methylpentanedioic acid, the major product is expected to be the one where bromination has occurred at the tertiary carbon of the methyl-substituted α-position, as this would proceed through the most stable tertiary radical intermediate. When comparing with a hypothetical reaction on 2-ethylpentanedioic acid, bromination would preferentially occur at the secondary carbon of the ethyl group over the primary carbons of the methyl group or other methylene groups in the backbone, again due to the formation of a more stable secondary radical.

Logical Relationship of Reactivity Factors

The underlying principles governing the reactivity differences can be visualized as a logical flow.

G cluster_reactivity Factors Influencing Reactivity Functional_Group Functional Group Methyl_Group Methyl (-CH3) Functional_Group->Methyl_Group Methylene_Group Methylene (-CH2-) Functional_Group->Methylene_Group Bond_Strength C-H Bond Strength Methyl_Group->Bond_Strength Stronger C-H Radical_Stability Radical Stability Methyl_Group->Radical_Stability Less Stable Primary Radical Methylene_Group->Bond_Strength Weaker C-H Methylene_Group->Radical_Stability More Stable Secondary Radical Reactivity Chemical Reactivity Bond_Strength->Reactivity Radical_Stability->Reactivity

Caption: Factors influencing the reactivity of methyl vs. methylene groups.

No Efficacy Data Currently Available for 2,2-Difluoro-4-methylenepentanedioic Acid in Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature and bioactivity databases reveals a current lack of published data on the efficacy of 2,2-Difluoro-4-methylenepentanedioic acid as an enzyme inhibitor. Despite searches for the compound and structurally similar molecules, no experimental evidence detailing its inhibitory activity against any specific enzyme, including IC50 values, kinetic data, or mechanisms of action, could be identified.

Consequently, a comparative analysis of this compound with other enzyme inhibitors cannot be constructed at this time. The core requirements for a comparison guide, including data presentation in tabular format, detailed experimental protocols, and visualizations of signaling pathways or experimental workflows, cannot be fulfilled due to the absence of foundational research on this specific molecule's bioactivity.

While the broader classes of fluorinated compounds and molecules containing methylene groups are known to include potent enzyme inhibitors, the specific combination of a difluoro-geminal group and a methylenepentanedioic acid scaffold has not been characterized in the context of enzyme inhibition in the accessible scientific literature.

Researchers, scientists, and drug development professionals interested in the potential of this compound would need to conduct initial screening and enzymatic assays to determine its profile as an enzyme inhibitor. Such research would be foundational in establishing its potential therapeutic or research applications. Until such studies are published, its efficacy remains unknown.

In-Depth Comparative Analysis of 2,2-Difluoro-4-methylenepentanedioic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Initial investigations to provide a comprehensive comparison guide on the cross-reactivity of 2,2-Difluoro-4-methylenepentanedioic acid have revealed a significant data gap. Extensive searches for this specific compound, including its synthesis, applications, and cross-reactivity profiles, did not yield any direct scientific literature or experimental data. The provided chemical name, "this compound," does not correspond to a readily identifiable compound in public chemical databases or published research.

Searches for this compound consistently redirected to a structurally different molecule, 2,2-Difluoro-4-pentenoic acid . This suggests that "this compound" may be a novel or as-yet unpublished substance, or that the nomenclature provided may be inaccurate.

Due to the absence of any available information, a comparative analysis of its cross-reactivity with other compounds, including the presentation of quantitative data, experimental protocols, and signaling pathway diagrams, cannot be performed at this time.

To facilitate future research and analysis in this area, this guide outlines the necessary experimental framework that should be followed once this compound becomes available for study.

Proposed Experimental Workflow for Future Cross-Reactivity Studies

Should this compound be synthesized and characterized, a systematic approach to evaluating its cross-reactivity will be crucial. The following workflow is proposed for researchers and drug development professionals.

G cluster_0 Phase 1: Target Identification & Assay Development cluster_1 Phase 2: In Vitro Cross-Reactivity Profiling cluster_2 Phase 3: Data Analysis & Comparison A Compound Synthesis & Characterization B Primary Target Identification A->B C Development of Primary Target Assay B->C D Screening Against Homologous Targets C->D Proceed to Profiling E Broad Panel Screening (e.g., Kinase Panel) D->E F Cell-Based Assays (Off-Target Effects) E->F G Quantitative Data Summarization (Tables) F->G Compile Data H Comparison with Alternative Compounds G->H I Report Generation H->I

Caption: Proposed experimental workflow for future cross-reactivity studies of novel compounds.

Data Presentation for Comparative Analysis

Once experimental data is generated, it should be presented in a clear and concise tabular format to allow for easy comparison with alternative compounds.

Table 1: Comparative In Vitro Potency and Selectivity

CompoundPrimary Target IC50 (nM)Homologous Target 1 IC50 (nM)Homologous Target 2 IC50 (nM)Key Off-Target 1 IC50 (µM)Key Off-Target 2 IC50 (µM)
This compound Data PendingData PendingData PendingData PendingData Pending
Alternative Compound AValueValueValueValueValue
Alternative Compound BValueValueValueValueValue

Table 2: Summary of Cell-Based Assay Results

CompoundCell Line 1 Viability EC50 (µM)Cell Line 2 Viability EC50 (µM)Off-Target Pathway Activation (Fold Change)
This compound Data PendingData PendingData Pending
Alternative Compound AValueValueValue
Alternative Compound BValueValueValue

Detailed Methodologies for Key Experiments

For the results to be reproducible and comparable across different studies, detailed experimental protocols are essential.

Protocol 1: Primary Target Binding Assay (Example: Radioligand Binding)

  • Preparation of Cell Membranes: Prepare membranes from cells overexpressing the primary target protein.

  • Reaction Mixture: In a 96-well plate, combine the cell membranes, a specific radioligand, and varying concentrations of the test compound (this compound or alternatives).

  • Incubation: Incubate the mixture at a specified temperature for a defined period to allow for binding equilibrium.

  • Separation: Rapidly filter the mixture through a glass fiber filter to separate bound from unbound radioligand.

  • Detection: Quantify the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Calculate the IC50 values by fitting the data to a sigmoidal dose-response curve.

Protocol 2: Broad Kinase Panel Screening

  • Compound Preparation: Prepare a stock solution of the test compound and serially dilute to the required concentrations.

  • Kinase Reaction: In individual wells of a multi-well plate, combine a specific kinase, its substrate, ATP, and the test compound.

  • Incubation: Incubate the reaction at 30°C for 60 minutes.

  • Detection: Quantify kinase activity by measuring the amount of phosphorylated substrate, often using a luminescence-based method.

  • Data Analysis: Express the results as the percentage of inhibition relative to a control without the compound.

Conclusion

While a direct comparative analysis of this compound is not currently possible due to the lack of available data, this guide provides a framework for future research. The proposed experimental workflows, data presentation formats, and detailed protocols will be invaluable for researchers and drug development professionals once this compound is synthesized and becomes available for study. The scientific community eagerly awaits further developments in this area to understand the potential therapeutic applications and cross-reactivity profile of this novel chemical entity.

Safety Operating Guide

Navigating the Disposal of 2,2-Difluoro-4-methylenepentanedioic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, treat 2,2-Difluoro-4-methylenepentanedioic acid as a hazardous, halogenated organic acid. Disposal should strictly follow hazardous waste protocols, managed by certified personnel.

The proper disposal of this compound, a specialized fluorinated organic compound, is critical for ensuring laboratory safety and environmental protection. Due to its chemical nature as a halogenated carboxylic acid, it requires handling as hazardous waste. This guide outlines the essential steps and precautions for its safe disposal, tailored for research scientists and drug development professionals.

Immediate Safety and Handling Protocols

Prior to disposal, handling this compound requires adherence to stringent safety measures. The personal protective equipment (PPE) outlined below is mandatory to minimize exposure risks.

Personal Protective Equipment (PPE)Specifications and Usage
Eye Protection Wear chemical splash goggles to protect against accidental splashes.
Hand Protection Use chemically resistant gloves suitable for handling corrosive and organic materials.
Body Protection A lab coat or chemical-resistant apron is required to protect against skin contact.
Respiratory Protection Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors or aerosols.[1]

In the event of a spill, it should be contained using inert absorbent materials such as sand or diatomaceous earth. Do not use water to clean up spills, as this can spread contamination. The collected material must be treated as hazardous waste.[2]

Step-by-Step Disposal Procedure

The disposal of this compound must be systematic to ensure safety and compliance with regulations. The following workflow illustrates the procedural steps from waste generation to final disposal.

Disposal Workflow for this compound

Detailed Experimental Protocol for Waste Handling and Disposal

  • Waste Classification : this compound is classified as a halogenated organic waste due to the presence of fluorine atoms.[3] It should also be treated as a corrosive material due to its acidic nature.

  • Waste Segregation : It is crucial to segregate this waste stream. Do not mix it with non-halogenated organic wastes, bases, oxidizing agents, or reducing agents to prevent violent chemical reactions.[4][5][6] Keep it separate from aqueous solutions of other chemicals.[5]

  • Container Selection : Collect the waste in a designated, leak-proof container made of a material compatible with acids, such as high-density polyethylene (HDPE).[7] Avoid using metal containers.[8] The container must have a secure, tight-fitting lid.[9]

  • Labeling : The waste container must be clearly labeled as "Hazardous Waste." The label should also include the full chemical name, "this compound," and a list of all its components if it is in a solution. Do not use abbreviations or chemical formulas.[9]

  • Storage : Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[6] This area should be secure and away from general lab traffic. Ensure secondary containment is in place to mitigate any potential leaks.

  • Disposal Request : Once the container is full (not exceeding 90% capacity) or the waste is no longer being generated, contact your institution's Environmental Health & Safety (EHS) department to arrange for pickup.[7][8]

  • Final Disposal Method : The ultimate disposal of halogenated organic compounds is typically achieved through high-temperature incineration at a licensed hazardous waste facility.[3][10][11] This process is designed to break the stable carbon-fluorine bonds and convert the material into less harmful substances.[11][12] Landfilling in a specialized hazardous waste landfill is another potential, though less preferred, disposal route.[13][14]

Key Considerations:

  • Unknowns : Never dispose of a chemical with an unknown identity. If the composition of a waste material is uncertain, it must be treated with extreme caution and reported to your EHS office.[4]

  • Reactive Wastes : Given the potential for reactivity, especially if impure, this compound should be handled with care. Highly reactive substances may require deactivation before disposal, a procedure that should only be performed by trained personnel following established protocols.[15][16]

  • Regulatory Compliance : All disposal procedures must comply with local, state, and federal regulations for hazardous waste. Your institution's EHS office is the primary resource for ensuring compliance.

References

Personal protective equipment for handling 2,2-Difluoro-4-methylenepentanedioic acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety protocols and logistical information for the handling and disposal of 2,2-Difluoro-4-methylenepentanedioic acid. The following procedures are designed to minimize risk and ensure the safety of laboratory personnel.

1. Hazard Assessment

  • Corrosivity: Causes severe skin burns and eye damage.[1][2]

  • Irritation: Irritating to the eyes, respiratory system, and skin.[3]

  • Toxicity: Harmful if swallowed or inhaled.[1][4]

Therefore, stringent adherence to the following personal protective equipment (PPE) and handling protocols is mandatory.

2. Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the required PPE for handling this compound.

Body PartRequired PPESpecifications and Best Practices
Eyes/Face Chemical Splash Goggles and Face ShieldGoggles must meet ANSI Z87.1 standards. A face shield should be worn over goggles, especially when there is a risk of splashing or exothermic reactions.[5]
Hands Double Gloving: Inner and Outer LayersInner Glove: Consider a robust, reusable base glove like Ansell Kevlar® Goldknit®. Outer Glove: A disposable chemical-resistant glove such as neoprene or heavy-duty nitrile is required.[5][6] Always inspect gloves for tears or punctures before use and change them immediately upon any sign of contamination.[5]
Body Flame-Resistant Laboratory CoatA Nomex® or equivalent flame-resistant lab coat, fully buttoned, is required.[5] For tasks with a high splash risk, a chemical-resistant apron should be worn over the lab coat.[6]
Respiratory Respirator (if required)All handling of this compound should be performed within a certified chemical fume hood to minimize inhalation exposure.[1] If engineering controls are insufficient, a respirator program must be implemented, including fit testing and training.[5][7]
Feet Closed-Toed ShoesShoes must fully cover the foot; perforated shoes are not permitted.[5]

3. Handling and Operational Plan

A systematic approach to handling this chemical is essential for safety.

3.1. Engineering Controls

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][4]

  • Safety Equipment: Ensure an eyewash station and safety shower are immediately accessible in the work area.[3]

3.2. Procedural Steps for Handling

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Clear the work area of any unnecessary items.

  • Dispensing: When transferring the chemical, do so carefully to avoid splashing. For transfers of more than 10 milliliters, an impervious apron is mandatory.[6]

  • Dilution: If preparing solutions, always add the acid to the solvent slowly. Never add solvent to the acid, as this can cause a violent exothermic reaction.[6]

  • Post-Handling: After handling, wash hands and any exposed skin thoroughly.[4] Decontaminate the work surface.

4. Emergency Procedures

In the event of an exposure or spill, immediate action is critical.

Exposure TypeFirst Aid Measures
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[4][8] Seek immediate medical attention.[1][4]
Skin Contact Immediately remove all contaminated clothing.[4][8] Wash the affected area with plenty of soap and water for at least 15 minutes.[1] Seek immediate medical attention.[1][4]
Inhalation Move the individual to fresh air.[4][8] If breathing is difficult or has stopped, provide artificial respiration.[4] Seek immediate medical attention.[8]
Ingestion Do NOT induce vomiting.[4][9] Rinse the mouth with water.[4] If the person is conscious, have them drink 2-4 cupfuls of milk or water.[3] Seek immediate medical attention.[8]

5. Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect all waste, including contaminated PPE and cleaning materials, in a designated, properly labeled, and sealed container.

  • Disposal: Dispose of the waste through an approved hazardous waste disposal facility.[4][8] Do not discharge to the environment.[1]

Experimental Workflow for Handling this compound

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase prep1 Don Appropriate PPE prep2 Verify Fume Hood Operation prep1->prep2 prep3 Prepare Spill Kit prep2->prep3 handle1 Carefully Dispense Chemical prep3->handle1 Proceed to Handling handle2 Perform Experimental Procedure handle1->handle2 clean1 Decontaminate Work Area handle2->clean1 Procedure Complete clean2 Segregate Hazardous Waste clean1->clean2 clean3 Dispose of Contaminated PPE clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.